neuronatin
Description
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Properties
CAS No. |
157712-12-4 |
|---|---|
Molecular Formula |
C8H9ClFN |
Synonyms |
neuronatin |
Origin of Product |
United States |
Foundational & Exploratory
The Neuronatin Gene: An In-depth Technical Guide to its Discovery and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronatin (NNAT) is a paternally expressed, imprinted gene that plays a critical role in a diverse array of physiological processes, from neurodevelopment to metabolic homeostasis. First identified in the developing brain, its functional significance is now recognized in pancreatic β-cells, adipose tissue, and other metabolic and neuroendocrine systems. Encoded on human chromosome 20q11.23, NNAT is a proteolipid that primarily localizes to the endoplasmic reticulum, where it modulates intracellular calcium signaling through its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Dysregulation of NNAT expression and function has been implicated in a range of pathologies, including metabolic disorders such as obesity and type 2 diabetes, as well as various forms of cancer. This technical guide provides a comprehensive overview of the discovery, genomic organization, and multifaceted functions of the this compound gene, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it governs.
Discovery and Genomic Locus
The this compound gene was first identified in 1994 as a brain-specific gene that is selectively expressed during mammalian brain development. Subsequent research has elucidated its unique genomic organization and imprinting status.
Genomic Location and Imprinting
The human NNAT gene is located on the long arm of chromosome 20, specifically in the 20q11.23 region. It is situated within an intron of the Bladder Cancer Associated Protein (BLCAP) gene, but is transcribed from the opposite strand and is subject to genomic imprinting. This means that only the paternal allele of NNAT is expressed, while the maternal allele is silenced. This imprinting is regulated by differential methylation of CpG islands in the promoter region of the gene.
Gene Structure and Isoforms
The NNAT gene consists of three exons that, through alternative splicing, produce two primary mRNA isoforms: α and β.
-
This compound-α (NNATα): The full-length isoform, consisting of 81 amino acids.
-
This compound-β (NNATβ): A shorter isoform of 54 amino acids, which lacks the sequence encoded by the second exon.
These isoforms exhibit tissue-specific and developmentally regulated expression patterns, suggesting they may have distinct physiological roles.
Quantitative Data on this compound Expression
The expression of NNAT is tightly regulated, with significant variations across different tissues and developmental stages.
mRNA Expression Levels in Human Tissues
The following table summarizes the normalized mRNA expression levels of NNAT in various human tissues, as reported in the Human Protein Atlas, with data derived from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) consortium. Expression is reported in normalized Transcripts Per Million (nTPM).
| Tissue | nTPM (HPA + GTEx) |
| Pituitary gland | 158.4 |
| Brain (Cerebral Cortex) | 2.1 |
| Adipose tissue | 1.8 |
| Pancreas | 1.2 |
| Adrenal Gland | 0.9 |
| Testis | 0.6 |
| Skeletal muscle | 0.3 |
| Heart muscle | 0.1 |
| Liver | 0 |
| Lung | 0 |
Protein Expression
Quantitative proteomics data for this compound protein is less abundant in public databases. However, immunohistochemical and Western blot analyses have confirmed its presence in the brain, pituitary gland, pancreas, and adipose tissue. The relative abundance of the α and β isoforms can vary significantly between tissues and under different physiological conditions. For instance, in some neuroendocrine cell lines, the ratio of NNATβ to NNATα increases with exposure to high glucose levels[1].
Core Functions and Signaling Pathways
This compound's diverse functions are primarily mediated through its regulation of intracellular calcium homeostasis.
Regulation of Intracellular Calcium via SERCA Interaction
This compound physically interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, particularly the SERCA2b isoform[2]. By inhibiting SERCA's ability to pump calcium from the cytosol into the endoplasmic reticulum, this compound effectively increases cytosolic calcium concentrations. This modulation of intracellular calcium is a key mechanism underlying its various physiological roles.
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Figure 1: this compound-mediated regulation of intracellular calcium signaling.
Role in Neural Development
During embryogenesis, this compound is highly expressed in the developing central nervous system. By increasing intracellular calcium levels, it promotes the differentiation of pluripotent stem cells into neural lineages[2].
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Figure 2: Role of this compound in neural differentiation.
Regulation of Insulin (B600854) Secretion
In pancreatic β-cells, this compound plays a crucial role in glucose-stimulated insulin secretion. Increased glucose levels lead to an upregulation of NNAT expression. The subsequent increase in cytosolic calcium, mediated by SERCA inhibition, is a key trigger for the exocytosis of insulin-containing granules[1][3].
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Figure 3: this compound's role in glucose-stimulated insulin secretion.
Adipocyte Differentiation
This compound is also involved in the regulation of adipogenesis. Its expression is modulated during the differentiation of preadipocytes into mature adipocytes. Knockdown of NNAT has been shown to alter the expression of key adipogenic marker genes.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound gene and its protein product.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the relative quantification of NNAT mRNA isoforms in cultured cells or tissues.
-
RNA Extraction: Isolate total RNA from samples using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction mixture includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Primer Design: Design primers specific for the α and β isoforms of NNAT. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of NNAT isoforms using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blot Analysis of this compound Protein
This protocol describes the detection of NNATα and NNATβ proteins in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of this compound and SERCA
This protocol is for verifying the interaction between this compound and SERCA.
-
Cell Lysis: Lyse cells expressing both this compound and SERCA in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against this compound or SERCA overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both this compound and SERCA.
Analysis of Promoter Methylation by Bisulfite Sequencing
This protocol allows for the determination of the methylation status of the NNAT promoter.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Use a commercial kit for efficient and reproducible conversion.
-
PCR Amplification: Amplify the promoter region of the NNAT gene from the bisulfite-converted DNA using primers that are specific to the converted sequence and do not contain CpG sites.
-
Cloning and Sequencing: Clone the PCR products into a TA vector and transform into E. coli. Sequence individual clones to determine the methylation status of each CpG site in the promoter region.
-
Data Analysis: Align the sequences and quantify the percentage of methylation at each CpG site.
Role in Disease and Therapeutic Potential
The dysregulation of NNAT expression is associated with several human diseases, making it a potential therapeutic target.
Metabolic Disorders
Given its role in insulin secretion and adipogenesis, it is not surprising that altered NNAT expression is linked to obesity and type 2 diabetes. Further research is needed to fully elucidate its role in the pathophysiology of these conditions and to evaluate its potential as a therapeutic target.
Cancer
Changes in the imprinting and expression of NNAT have been observed in various cancers. Depending on the cancer type, NNAT can act as either an oncogene or a tumor suppressor. Its potential as a biomarker for cancer diagnosis and prognosis is an active area of investigation.
Conclusion
The this compound gene, since its discovery, has emerged as a key player in a multitude of biological processes, underscoring the importance of imprinted genes in health and disease. Its function as a regulator of intracellular calcium signaling provides a unifying mechanism for its diverse roles in neurodevelopment, metabolic regulation, and cancer. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound biology and explore its therapeutic potential. Future studies focusing on the distinct functions of the α and β isoforms, as well as the development of specific modulators of this compound-SERCA interaction, will be crucial in translating our understanding of this fascinating gene into clinical applications.
References
- 1. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNAT protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Neuronatin in Embryonic Brain Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronatin (NNAT) is a paternally expressed, imprinted gene that has emerged as a critical intrinsic factor in the orchestration of embryonic brain development. Initially identified for its selective and abundant expression in the developing nervous system, NNAT is now understood to be a key initiator of neural fate from pluripotent stem cells. This technical guide provides an in-depth exploration of the molecular functions of this compound, its spatiotemporal expression patterns, and its central role in the signaling pathways that govern neurogenesis. We present a synthesis of current research, including quantitative data on its impact on neural cell populations, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the fundamental mechanisms of neural development and for professionals in drug development targeting neurodevelopmental disorders.
Molecular Profile and Expression of this compound
This compound is a small, proteolipid protein encoded by the NNAT gene, located on chromosome 20q11.23 in humans and chromosome 2 in mice.[1] It is subject to genomic imprinting, with expression occurring exclusively from the paternal allele.[1] The NNAT protein is localized to the endoplasmic reticulum (ER) membrane and plays a crucial role in regulating intracellular calcium homeostasis.[2]
Two main alternatively spliced isoforms of this compound, α and β, have been identified.[2] While both are expressed during brain development, their precise differential functions are still under investigation.
Expression Patterns During Embryonic Brain Development:
This compound expression is tightly regulated both spatially and temporally during embryonic development.
-
Early Expression: NNAT is expressed in a subpopulation of embryonic stem cells (ESCs) even before the initiation of differentiation.[2]
-
Neural Induction: Its expression becomes abundant in early neuroectodermal cells, identified by the marker Sox1.[2]
-
Neural Stem Cells (NSCs) and Progenitors: High levels of NNAT are maintained in late-stage NSCs (co-expressing Nestin and Pax6) and radial-glial like progenitor cells.[2]
-
Post-mitotic Neurons: While still present, NNAT expression is weaker in post-mitotic neurons.[2]
-
Regional Distribution: In the developing rat brain, NNAT signals are broadly observed at embryonic day 13.5 (E13.5) and become more localized to specific regions such as the hypothalamus and thalamus by E20.5.[3]
This compound as an Intrinsic Initiator of Neural Fate
A key function of this compound in embryonic brain development is its role as an intrinsic factor that promotes the differentiation of pluripotent stem cells towards a neural lineage.[2] This is in contrast to extrinsic factors like growth factors and morphogens that act on cell surface receptors.
Quantitative Impact on Neural Cell Populations
Gain- and loss-of-function studies using mouse ESCs have demonstrated the potent effect of this compound on the generation of neural stem cells (NSCs) and neurons.
| Cell Type | Experimental Condition | Method of Quantification | Result | Reference |
| Neural Stem Cells (Sox1+/Nes+) | Nnat-knockdown (Nnat-KD) | FACS Analysis | Significant decrease in the percentage of NSCs compared to control. | [4] |
| Nnat-overexpression (Nnatα-OE) | FACS Analysis | Significant increase in the percentage of NSCs compared to control. | [4] | |
| Neurons (NeuN+) | Nnat-knockdown (Nnat-KD) | FACS Analysis | Significant decrease in the percentage of neurons compared to control. | [4] |
| Nnat-overexpression (Nnatα-OE) | FACS Analysis | Significant increase in the percentage of neurons compared to control. | [4] |
The this compound Signaling Pathway in Neural Induction
This compound exerts its influence on neural fate determination through a well-defined signaling cascade that modulates intracellular calcium levels and interacts with key developmental pathways.
Core Mechanism: Antagonism of SERCA2 and Calcium Release
The central mechanism of this compound action is its direct physical interaction with and inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2 (SERCA2).[5] SERCA2 is a pump on the ER membrane responsible for sequestering calcium from the cytoplasm into the ER lumen.
By antagonizing SERCA2, this compound leads to an increase in the concentration of free cytosolic calcium ([Ca2+]i).[5] This elevation in intracellular calcium acts as a critical second messenger, initiating a downstream signaling cascade that promotes neural induction.[2]
Interaction with FGF/Erk and BMP Signaling Pathways
The this compound-mediated increase in intracellular calcium intersects with two major signaling pathways that govern cell fate decisions in the early embryo:
-
Activation of the FGF/Erk Pathway: Elevated [Ca2+]i leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[5] The FGF/Erk pathway is a known positive regulator of neural induction.
-
Inhibition of the BMP Pathway: The this compound-calcium-Erk axis leads to the suppression of the Bone Morphogenetic Protein (BMP) signaling pathway.[2][5] BMPs, particularly BMP4, are potent inhibitors of neural induction and promote epidermal fate. This compound-mediated signaling inhibits the expression of BMP4 and its target genes.[2]
Signaling Pathway Diagram
Caption: this compound signaling pathway in neural induction.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound in embryonic brain development.
Mouse Embryonic Stem Cell (mESC) Culture and Neural Differentiation
Objective: To culture mESCs and differentiate them into a neural lineage to study the effects of this compound manipulation.
Protocol Outline:
-
mESC Culture: mESCs (e.g., 46C line with Sox1-eGFP reporter) are cultured on gelatin-coated plates in mESC medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.[6][7][8]
-
Neural Induction (Monolayer Culture):
-
ESCs are plated at a specific density in N2B27 medium without LIF.[2]
-
Cells are cultured for a period of up to 14 days to allow for differentiation into NSCs and subsequently neurons.[2][4]
-
Samples are collected at different time points (e.g., day 0 for ESCs, day 6 for NSCs, day 14 for neurons) for analysis.[4]
-
Immunocytochemistry
Objective: To visualize the expression and localization of this compound and various neural markers in cultured cells.
Protocol Outline:
-
Cell Fixation: Differentiated cells are fixed with 4% paraformaldehyde.[9]
-
Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.5% Triton X-100) to allow antibody access to intracellular antigens.[9]
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum or bovine serum albumin (BSA).[9]
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against target proteins (e.g., anti-NNAT, anti-Sox1, anti-Nestin, anti-Pax6, anti-NeuN).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that recognize the primary antibodies are applied.
-
Counterstaining and Mounting: Nuclei are stained with DAPI, and coverslips are mounted onto microscope slides.
-
Imaging: Cells are visualized using fluorescence microscopy.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the physical interaction between this compound and SERCA2.
Protocol Outline:
-
Cell Lysis: Cells expressing both proteins are lysed in a non-denaturing buffer to preserve protein-protein interactions.[10][11]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-NNAT). This antibody is typically coupled to beads (e.g., Protein A/G agarose).[12]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-SERCA2) to confirm its presence in the complex.[10]
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound expression or SERCA2 inhibition.
Protocol Outline:
-
Cell Loading: Live cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13][14]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped for live-cell imaging.
-
Stimulation (Optional): Cells can be treated with agents that modulate calcium levels, such as thapsigargin (B1683126) (a SERCA inhibitor), to mimic or enhance the effect of this compound.[13]
-
Time-Lapse Imaging: Changes in fluorescence intensity over time are recorded to quantify shifts in intracellular calcium levels.[15][16]
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound function.
Conclusion and Future Directions
This compound has been firmly established as a key endogenous regulator of early neural development. Its mechanism of action, centered on the modulation of intracellular calcium signaling through the inhibition of SERCA2, provides a direct link between cellular metabolic state and cell fate decisions. The resulting activation of the FGF/Erk pathway and suppression of BMP signaling are critical for the efficient generation of neural stem cells and their subsequent differentiation into neurons.
For researchers, the detailed protocols and quantitative data presented in this guide offer a foundation for further investigation into the nuanced roles of this compound isoforms, the identification of additional interacting partners, and the exploration of its function in later stages of neurogenesis, such as neuronal migration and synaptogenesis.
For drug development professionals, the this compound signaling pathway presents a potential target for therapeutic intervention in neurodevelopmental disorders characterized by defects in neural induction or differentiation. Modulators of this pathway could offer novel strategies for regenerative medicine, aiming to direct the differentiation of stem cells for therapeutic purposes. Further research into the upstream regulation of this compound expression and the downstream consequences of its dysregulation will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Changes in the Localization of this compound-Positive Cells during Neurogenesis in the Embryonic Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Differentiation of Mouse Embryonic Stem Cells to Neuronal Cells Using Hanging Droplets and Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Embryonic Stem Cells Culture and Differentiation to Neural Stem Cells [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Expression of SERCA Isoforms, Phospholamban and Sarcolipin in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 14. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. researchgate.net [researchgate.net]
The Dual Nature of Neuronatin: A Technical Guide to its Structure, Isoforms, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a small, imprinted proteolipid with emerging significance in a spectrum of biological processes, from neurodevelopment to metabolic regulation and oncology. Its expression is predominantly paternal and highly regulated, with two primary isoforms, NNATα and NNATβ, arising from alternative splicing of the NNAT gene. These isoforms exhibit distinct functional characteristics, primarily centered on the modulation of intracellular calcium signaling. This technical guide provides an in-depth exploration of the structural and functional intricacies of NNAT and its isoforms, offering a comprehensive resource for researchers and drug development professionals.
This compound Gene and Protein Structure
The human NNAT gene is located on chromosome 20q11.23.[1] Alternative splicing of the NNAT pre-mRNA results in two distinct protein isoforms: NNATα and NNATβ.
Alternative Splicing of NNAT
The generation of NNATα and NNATβ is a classic example of exon skipping. The NNAT gene consists of three exons. For the synthesis of NNATα, all three exons are transcribed and translated. In contrast, the production of NNATβ involves the splicing out of exon 2, resulting in a shorter protein isoform.
Protein Isoform Characteristics
NNATα and NNATβ are small, transmembrane proteins with a significant portion of their structure embedded within the endoplasmic reticulum (ER) membrane. While experimentally determined structures are not yet available, computational modeling predicts a transmembrane helix and a cytoplasmic domain for both isoforms.
| Property | NNATα | NNATβ | Reference |
| Amino Acid Length | 81 | 54 | [2][3] |
| Predicted Molecular Weight | ~9.2 kDa | ~6.1 kDa | [2] |
| Predicted Isoelectric Point (pI) | Acidic (Calculated based on sequence) | Acidic (Calculated based on sequence) | |
| Structure | Contains domains from Exons 1, 2, & 3 | Contains domains from Exons 1 & 3 |
Note on Isoelectric Point (pI): The predicted isoelectric point for both isoforms is acidic due to the presence of a higher proportion of acidic amino acid residues (aspartic acid, glutamic acid) compared to basic residues (lysine, arginine, histidine). The exact pI can be calculated using computational tools based on the amino acid sequence and the pKa values of the ionizable groups.
Quantitative Expression Analysis
While quantitative data on NNAT protein levels across different tissues is limited, mRNA expression data from sources like the Genotype-Tissue Expression (GTEx) portal provides valuable insights into its tissue-specific distribution.
| Tissue | NNAT mRNA Expression (TPM) - Representative Data |
| Brain | High |
| - Pituitary Gland | Very High |
| - Hypothalamus | High |
| Adipose Tissue | Moderate to High |
| Pancreas | Moderate |
| Adrenal Gland | Moderate |
| Lung | Low |
| Skeletal Muscle | Low |
| Liver | Very Low |
TPM: Transcripts Per Million. Data is a qualitative representation based on publicly available RNA-seq data.
Signaling Pathways and Molecular Interactions
The primary signaling function of this compound revolves around its interaction with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, a key regulator of intracellular calcium homeostasis.
The NNAT-SERCA Signaling Axis
Both NNATα and NNATβ have been shown to bind to and inhibit the activity of the SERCA2 isoform. This inhibition leads to a decrease in the pumping of calcium ions from the cytosol into the ER lumen, resulting in an elevation of cytosolic calcium levels. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events.
Downstream Cellular Processes
The NNAT-mediated increase in intracellular calcium has been implicated in a variety of cellular processes, including:
-
Neuronal Differentiation: Elevated calcium levels can promote the differentiation of neural stem cells.
-
Insulin Secretion: In pancreatic β-cells, increased cytosolic calcium is a critical trigger for insulin release.
-
Inflammation: NNAT has been shown to activate pro-inflammatory signaling pathways, such as the NF-κB pathway, in endothelial cells.[4]
-
Oncogenesis: Dysregulation of NNAT expression has been linked to the progression of several cancers, potentially through the activation of pathways like PI3K/Akt and MAPK/FAK.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's function and interactions.
Co-Immunoprecipitation (Co-IP) of NNAT with SERCA2
This protocol is designed to verify the interaction between NNAT and its binding partner SERCA2 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-tag antibody (e.g., anti-FLAG, anti-HA) or anti-NNAT antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against SERCA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add control IgG and protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-NNAT or anti-tag) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer or 2X SDS-PAGE sample buffer.
-
If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SERCA2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Western Blotting for NNAT Isoforms
Due to their low molecular weight, special considerations are needed for the detection of NNATα and NNATβ by Western blotting.
Materials:
-
High-percentage Tris-Glycine or Tris-Tricine polyacrylamide gels (15-20%)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer with a lower methanol (B129727) concentration (e.g., 10%)
-
Primary antibody specific to NNAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the Co-IP protocol.
-
Gel Electrophoresis:
-
Load equal amounts of protein onto a high-percentage polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm PVDF membrane. A wet transfer system is often preferred for small proteins.
-
Transfer at a low voltage for a longer duration or at a higher voltage for a shorter duration, optimizing for your specific setup.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-NNAT antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
siRNA-mediated Knockdown of NNAT
This protocol describes the transient silencing of NNAT gene expression to study its loss-of-function effects.
Materials:
-
siRNA targeting NNAT (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cells to be transfected (e.g., neuronal cell line)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 60-80% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
In one tube, dilute the siRNA in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency by quantitative RT-PCR (for mRNA levels) or Western blotting (for protein levels).
-
-
Functional Assays: Perform downstream functional assays (e.g., calcium imaging, cell viability assays) on the transfected cells.
Calcium Imaging
This general protocol can be adapted to measure changes in intracellular calcium concentration following manipulation of NNAT expression.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in physiological buffer. The addition of Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire baseline fluorescence images.
-
If applicable, stimulate the cells (e.g., with a neurotransmitter or other agonist).
-
Record time-lapse images to monitor changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest (individual cells) over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
-
Quantify the changes in intracellular calcium concentration based on the fluorescence changes.
-
Conclusion
This compound is a multifaceted protein with crucial roles in cellular signaling, particularly through its regulation of intracellular calcium. The existence of two isoforms, NNATα and NNATβ, adds a layer of complexity to its function, with their differential expression and potentially distinct roles in various physiological and pathological contexts. The methodologies outlined in this guide provide a robust framework for the continued investigation of this intriguing protein. A deeper understanding of the structure, function, and regulation of this compound and its isoforms holds significant promise for the development of novel therapeutic strategies for a range of diseases, including neurodevelopmental disorders, metabolic diseases, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human tissue cell types - Methods summary - The Human Protein Atlas [proteinatlas.org]
An In-depth Technical Guide on NNAT Gene Imprinting and Paternal Allele Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a critical gene involved in the development and maintenance of the nervous system, as well as in various metabolic processes.[1][2] Located on human chromosome 20q11.2, NNAT is subject to genomic imprinting, a phenomenon where gene expression is restricted to one parental allele.[3] Specifically, NNAT is transcribed exclusively from the paternal allele.[3] This monoallelic expression is regulated by epigenetic modifications, primarily DNA methylation, within a CpG island in its promoter region.[3] Aberrant NNAT expression or imprinting has been implicated in a range of diseases, including cancer, metabolic disorders like diabetes and obesity, and developmental syndromes.[1][4] This guide provides a comprehensive technical overview of NNAT imprinting, its paternal allele-specific expression, methodologies for its study, and its role in health and disease.
Molecular Biology of NNAT
The NNAT gene is situated within an intron of the bladder cancer-associated protein (BLCAP) gene, yet BLCAP itself is not imprinted.[3] This unique genomic arrangement classifies NNAT as residing in an imprinted "microdomain," making it a compelling subject for studying localized imprinting regulation.[3] The protein encoded by NNAT is a proteolipid that is thought to be involved in regulating ion channels during brain development.[2] Two splice isoforms of NNAT, NNATα and NNATβ, are produced through alternative splicing.[5]
NNAT expression is most abundant in the fetal brain, particularly between 18-24 weeks of gestation, and declines significantly after birth, with only minimal levels present in adulthood.[6] Beyond the brain, NNAT is also expressed in other tissues, including the hypothalamus, pancreatic β-cells, and adipocytes, where it plays a role in metabolic regulation.[5]
The Mechanism of NNAT Imprinting and Paternal Expression
Genomic imprinting of NNAT is controlled by a differentially methylated region (DMR) within a CpG island in its promoter.[3] This DMR exhibits allele-specific methylation, where the maternal allele is methylated and silenced, while the paternal allele remains unmethylated and is actively transcribed.[7] This methylation pattern is established in the germline and maintained throughout development.[8] The unmethylated status of the paternal NNAT promoter allows for the binding of transcription factors and the initiation of transcription, leading to its exclusive paternal expression.
dot
Role in Signaling Pathways
NNAT is implicated in several signaling pathways, primarily through its regulation of intracellular calcium (Ca²⁺) levels.[9] It is believed to function similarly to phospholamban by binding to and inhibiting the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for transporting Ca²⁺ into the endoplasmic reticulum.[5][9] By modulating SERCA activity, NNAT influences Ca²⁺ signaling, which is crucial for processes like insulin (B600854) secretion and neuronal differentiation.[1][4]
In the context of cancer, particularly estrogen receptor-positive (ER+) breast cancer, NNAT expression is correlated with reactive oxygen species (ROS) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.[10]
dot
Quantitative Data on NNAT Expression
The expression of NNAT varies significantly across different tissues and developmental stages. Below is a summary of quantitative data from various studies.
| Tissue/Cell Type | Condition | Expression Level (Relative) | Species | Reference |
| Fetal Brain (18-24 weeks) | Normal Development | High | Human | [6] |
| Adult Brain | Normal | Minimal | Human | [6] |
| Pancreatic β-cells | Late Embryogenesis | ~90.4% of cells | Mouse | [8] |
| Pancreatic β-cells | Postnatal Day 14 (P14) | ~24.4% of cells | Mouse | [8] |
| ER+ Breast Cancer Tumors | High NNAT Expression | Log expression values available | Human | [10] |
| Hypothalamus | Fasting | Reduced | Mouse | [11] |
| Hypothalamus | Leptin Administration | Increased | Mouse | [11] |
Experimental Protocols
Analysis of NNAT Imprinting by Bisulfite Sequencing
This protocol is used to determine the methylation status of the NNAT promoter's CpG island, which is indicative of its imprinting status.
Materials:
-
Genomic DNA extracted from the tissue of interest
-
Bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit)
-
PCR primers specific for the bisulfite-converted NNAT promoter sequence
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Methodology:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers designed to be specific for the converted NNAT promoter region. It is crucial to design separate primer sets for the methylated and unmethylated alleles if allele-specific amplification is desired.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to verify the amplification and size of the product.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing.
-
Data Analysis: Analyze the sequencing results. In the context of NNAT, the paternal allele (unmethylated) will show thymines where unmethylated cytosines were present, while the maternal allele (methylated) will retain cytosines. The percentage of methylation can be quantified by comparing the peak heights of cytosine and thymine (B56734) at each CpG site.[7]
dot
Allele-Specific Expression Analysis by qRT-PCR
This method quantifies the relative expression of the paternal and maternal NNAT alleles.
Materials:
-
Total RNA extracted from the tissue of interest
-
Reverse transcriptase and cDNA synthesis kit
-
Allele-specific primers or probes for NNAT (designed to distinguish between parental alleles based on a single nucleotide polymorphism - SNP)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Real-time PCR instrument
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA using a reverse transcriptase.
-
Primer/Probe Design: Design primers or probes that can specifically amplify or detect the paternal and maternal alleles of NNAT. This requires a known SNP within the transcribed region of the gene.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the allele-specific primers/probes. Run separate reactions for the paternal and maternal alleles.
-
Data Analysis: Calculate the relative expression of each allele using the ΔΔCt method, normalized to a reference gene. A significant difference in the Ct values between the paternal and maternal allele-specific reactions indicates monoallelic expression.[12][13]
NNAT in Disease
Dysregulation of NNAT imprinting and expression is associated with several pathologies:
-
Cancer: Aberrant methylation and subsequent silencing of NNAT have been observed in various cancers, including leukemia, medulloblastoma, and pituitary adenomas, suggesting a tumor-suppressor role in these contexts.[1][14] Conversely, in some cancers like non-small cell lung carcinoma, NNAT expression is detectable and may contribute to tumor biology.[1]
-
Metabolic Disorders: NNAT's role in regulating appetite and energy homeostasis links it to obesity.[1] In pancreatic β-cells, altered NNAT expression can affect insulin secretion, contributing to diabetes.[4] The accumulation of misfolded NNAT has been implicated in the pathogenesis of Lafora disease.[1]
-
Developmental Disorders: Given its high expression during brain development, it is plausible that defects in NNAT imprinting or expression could contribute to neurodevelopmental disorders.[4][6]
Conclusion
The imprinted gene NNAT serves as a fascinating model for understanding the epigenetic regulation of gene expression and its impact on development and disease. Its exclusive paternal allele expression, governed by DNA methylation, highlights the intricate mechanisms that ensure precise gene dosage. For researchers and drug development professionals, understanding the nuances of NNAT biology, from its imprinting mechanism to its role in signaling pathways, opens up new avenues for therapeutic intervention in a variety of associated pathologies. The experimental protocols detailed herein provide a foundation for further investigation into this important gene.
References
- 1. Gene - NNAT [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. The this compound gene resides in a "micro-imprinted" domain on human chromosome 20q11.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Conservation of imprinting of this compound (Nnat) in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential CpG methylation at Nnat in the early establishment of beta cell heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Circulating this compound Levels Are Positively Associated with BMI and Body Fat Mass but Not with Psychological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Allele-specific Gene Expression Assay to Test the Functional Basis of Genetic Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.embnet.org [journal.embnet.org]
- 14. cancerindex.org [cancerindex.org]
Neuronatin (NNAT) Expression in Central Nervous System Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a small, developmentally regulated proteolipid encoded by a paternally expressed imprinted gene.[1][2] Initially identified for its high expression in the neonatal brain, NNAT has emerged as a critical player in central nervous system (CNS) development.[3][4] Its expression is tightly regulated both spatially and temporally, influencing key neurodevelopmental processes such as neural induction, neuronal differentiation, and the maintenance of neural stem/progenitor cell populations.[3][5][6] This technical guide provides a comprehensive overview of NNAT expression during CNS development, its molecular functions, associated signaling pathways, and detailed experimental protocols for its study.
Data Presentation: this compound Expression Dynamics
While precise quantitative data for this compound (NNAT) expression across all developmental stages and CNS regions is not compiled into a single public repository, a combination of in situ hybridization, immunohistochemistry, and gene expression array studies provides a detailed qualitative and semi-quantitative picture of its dynamic expression pattern. The following tables summarize the available data on NNAT mRNA and protein expression during rodent CNS development.
Table 1: this compound (NNAT) mRNA Expression in Developing Rodent Brain
| Developmental Stage | Brain Region | Relative Expression Level | Citation(s) |
| Embryonic Day (E) 7-10 (Rat) | Whole Brain | Present (α-isoform) | [5] |
| E11-14 (Rat) | Whole Brain | First appearance (β-isoform), increasing expression | [5] |
| E13.5 (Mouse) | Whole Brain | High and widespread | [4] |
| Ganglionic Eminence | High | [4] | |
| Ventricular Zone | High | [4] | |
| E16-19 (Rat) | Whole Brain | Pronounced expression | [2] |
| E18.5 (Mouse) | Hypothalamus | High | [7] |
| Thalamus | High | [7] | |
| Midbrain | Moderate | [7] | |
| Cortex | Moderate | [7] | |
| Postnatal | Whole Brain | Declining expression to adult levels | [2] |
Table 2: this compound (NNAT) Protein Expression in Developing Rat Brain
| Developmental Stage | Brain Region | Cellular Localization/Co-expression | Relative Expression Level | Citation(s) |
| E11.5 | Pituitary Primordium | SOX2-positive stem/progenitor cells | Present | [6] |
| E13.5 | Whole Brain | Broadly observed | High | [3] |
| Pituitary Primordium | Majority of SOX2/PROP1 double-positive cells | High | [6] | |
| E16.5 | Whole Brain | More localized than E13.5 | Moderate to High | [3] |
| E20.5 | Terminal Hypothalamus (alar and basal parts) | Concentrated, intense signals in mammillary body (high SOX2) | High | [3] |
| Thalamus (alar plate of prosomere 2) | Concentrated | High | [3] | |
| Choroid Plexus (lateral and fourth ventricles) | Concentrated | High | [3] | |
| Postnatal | Pituitary | Decreased number of positive cells, co-expression with Sox2 or Pit1 | Low | [6] |
Core Signaling Pathway: NNAT-Mediated Calcium Signaling
NNAT plays a pivotal role in neural induction and differentiation by modulating intracellular calcium ([Ca2+]i) levels. It functions as an intrinsic factor that promotes a neural fate in embryonic stem cells.[5] The primary mechanism involves the direct interaction with and inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2) pump in the endoplasmic reticulum.[2][5] This inhibition leads to an increase in cytosolic Ca2+, which in turn activates downstream signaling cascades, including the phosphorylation of Erk1/2, and concurrently suppresses the Bone Morphogenetic Protein 4 (BMP4) pathway, a known inhibitor of neural induction.[5]
Experimental Protocols
In Situ Hybridization for this compound mRNA Detection in Embryonic Brain Tissue
This protocol is adapted from standard methodologies for detecting mRNA in tissue sections.[8][9]
1. Tissue Preparation: a. Euthanize pregnant mouse and dissect embryos in ice-cold, RNase-free PBS. b. Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. c. Cryoprotect by incubating in 20% sucrose (B13894) in PBS at 4°C until the tissue sinks. d. Embed in Optimal Cutting Temperature (OCT) compound and freeze rapidly on dry ice. e. Section the embedded tissue at 14-20 µm using a cryostat and mount on SuperFrost Plus slides.
2. Probe Preparation: a. Linearize a plasmid containing the NNAT cDNA sequence. b. Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit. c. Purify the probe and verify its integrity and concentration.
3. Hybridization: a. Air-dry the sections and then post-fix in 4% PFA for 10 minutes. b. Permeabilize with Proteinase K (10 µg/mL) at room temperature. c. Pre-hybridize in hybridization buffer (50% formamide (B127407), 5x SSC, 50 µg/mL heparin, 1% SDS, 50 µg/mL yeast RNA) for 1-2 hours at 65°C. d. Hybridize overnight at 65°C with the DIG-labeled NNAT probe diluted in hybridization buffer.
4. Post-Hybridization Washes and Detection: a. Perform stringent washes in solutions containing formamide and SSC at 65°C to remove non-specific probe binding. b. Block with a blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum in MABT) for 1 hour. c. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C. d. Wash extensively with MABT. e. Develop the signal using a chromogenic substrate like NBT/BCIP until the desired color intensity is reached. f. Stop the reaction, dehydrate the sections, and mount with a xylene-based mounting medium.
Immunohistochemistry for this compound Protein Detection in Embryonic Brain Tissue
This protocol provides a general framework for localizing NNAT protein.[10][11][12]
1. Tissue Preparation: a. Perfuse the animal with ice-cold PBS followed by 4% PFA. b. Post-fix the dissected brain in 4% PFA overnight at 4°C. c. Cryoprotect in a graded sucrose solution (15% then 30%) until the brain sinks. d. Freeze the brain and section using a cryostat or vibratome at 30-40 µm.
2. Staining Procedure: a. Wash free-floating sections in PBS. b. Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer). c. Permeabilize sections with 0.3% Triton X-100 in PBS. d. Block non-specific binding with a solution containing 5-10% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1-2 hours. e. Incubate with a primary antibody against NNAT diluted in blocking solution overnight at 4°C. f. Wash the sections three times in PBS with 0.1% Triton X-100. g. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark. h. Wash the sections, counterstain with a nuclear marker like DAPI if desired, and mount on slides with an anti-fade mounting medium.
3. Imaging: a. Visualize the staining using a confocal or fluorescence microscope.
RT-qPCR for Quantifying this compound Isoform Expression in Neural Stem Cells
This protocol is designed for the quantitative analysis of NNAT mRNA levels.[13][14]
1. RNA Extraction and cDNA Synthesis: a. Culture neural stem cells under desired conditions. b. Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods). c. Assess RNA quality and quantity. d. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).
2. qPCR Reaction: a. Design primers specific for the different NNAT isoforms (α and β) and a reference gene (e.g., GAPDH, Actin). b. Prepare a qPCR master mix containing SYBR Green or use a probe-based assay. c. Set up the reaction in triplicate for each sample and primer set. d. Run the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
3. Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Calculate the relative expression of NNAT isoforms using the ΔΔCt method, normalizing to the reference gene.
Mandatory Visualizations
Experimental Workflow for NNAT Expression Analysis
Alternative Splicing of this compound (NNAT)
The NNAT gene undergoes alternative splicing to produce two main protein isoforms, NNATα and NNATβ.[15]
Conclusion
This compound is a key regulator of CNS development with a highly dynamic expression profile. Its function in modulating intracellular calcium signaling places it at a crucial intersection of pathways governing neural fate decisions. The data and protocols presented in this guide offer a foundational resource for researchers investigating the roles of NNAT in both normal neurodevelopment and in the context of neurological disorders. Further quantitative studies will be invaluable in refining our understanding of its precise expression dynamics and regulatory networks.
References
- 1. cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com [cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com]
- 2. Cloning of human this compound gene and its localization to chromosome-20q 11.2-12: the deduced protein is a novel "proteolipid' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Changes in the Localization of this compound-Positive Cells during Neurogenesis in the Embryonic Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. A high resolution spatiotemporal atlas of gene expression of the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression studies of this compound in prenatal and postnatal rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterning, specification, and differentiation in the developing hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ hybridization on brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. Gene Expression Omnibus (Geo) [brain-map.org]
- 11. researchgate.net [researchgate.net]
- 12. Adult mouse brain gene expression patterns bear an embryologic imprint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reference Gene Validation via RT-qPCR for Human iPSC-Derived Neural Stem Cells and Neural Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound IS A STRESS-RESPONSIVE PROTEIN OF ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuronatin in Pancreatic Beta-Cell Insulin Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronatin (Nnat) is an imprinted gene that has emerged as a critical regulator of pancreatic beta-cell function and whole-body glucose homeostasis. Expressed in a nutrient-sensitive manner, this compound plays a pivotal role in the early stages of insulin (B600854) biosynthesis, directly impacting insulin content and the capacity for glucose-stimulated insulin secretion (GSIS). Its mechanism of action involves a direct interaction with the signal peptidase complex (SPC) in the endoplasmic reticulum (ER), enhancing the processing of preproinsulin to proinsulin. Dysregulation of this compound expression or function is implicated in beta-cell dysfunction and may contribute to the pathophysiology of type 2 diabetes. This technical guide provides a comprehensive overview of the function of this compound in pancreatic beta-cells, detailing its molecular mechanisms, experimental protocols for its study, and quantitative data from key research findings.
Molecular Mechanism of this compound in Insulin Secretion
This compound is a small, 81-amino acid proteolipid embedded in the ER membrane of pancreatic beta-cells.[1][2] Its expression is dynamically regulated by glucose levels, positioning it as a key nutrient sensor in the insulin secretion pathway.[3][4] The primary function of this compound in beta-cells is to modulate the efficiency of the initial step of insulin maturation: the cleavage of the signal peptide from preproinsulin.
Interaction with the Signal Peptidase Complex (SPC)
The central mechanism by which this compound influences insulin secretion is through its direct interaction with the signal peptidase complex (SPC).[1][3][4] The SPC is a multi-subunit enzyme responsible for cleaving the N-terminal signal peptide of nascent polypeptide chains entering the ER lumen. This compound has been shown to co-immunoprecipitate with core components of the SPC, including SEC11A, SPCS1, and SPCS2.[4] This interaction is thought to augment the catalytic activity of the SPC, thereby facilitating the efficient conversion of preproinsulin to proinsulin.[1][3][5]
Regulation of Preproinsulin Translocation and Processing
By enhancing SPC activity, this compound promotes the translocation of newly synthesized preproinsulin from the cytosol into the ER lumen.[1][3] Loss of this compound expression leads to a reduction in the efficiency of this process, resulting in decreased proinsulin and mature insulin content within the beta-cell.[1][6] This diminished insulin store, in turn, blunts the secretory response to glucose stimulation.[1][3][5]
Signaling Pathway Diagram
This compound Isoforms and Their Role in ER Stress
Two main isoforms of this compound, alpha (NNATα) and beta (NNATβ), have been identified, arising from alternative splicing.[2] Both isoforms are localized to the ER and can increase intracellular calcium levels, thereby promoting insulin secretion.[1][7] However, under conditions of chronic high glucose, the ratio of NNATβ to NNATα increases.[1] NNATβ has a propensity to form aggregates, which can inhibit proteasome function and induce ER stress.[7] This ER stress can, in turn, lead to beta-cell apoptosis and a reduction in the expression of key beta-cell genes like Pdx1 and Insulin.[7]
Role in the Unfolded Protein Response (UPR)
The accumulation of misfolded or unprocessed proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR).[8] While the UPR is initially a pro-survival mechanism, chronic activation can lead to apoptosis.[8] this compound expression is induced by glucose, which also increases the demand for insulin synthesis and folding in the ER, thus potentially contributing to ER stress.[9][10] The interplay between this compound-mediated protein processing and the UPR is a critical area of investigation for understanding beta-cell failure in diabetes.
ER Stress and this compound Signaling Diagram
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the function of this compound in pancreatic beta-cells.
Table 1: Effect of this compound Knockout on Insulin Secretion and Content in Mouse Islets
| Parameter | Wild-Type (WT) | Nnat-Knockout (Nnat+/-p) | Fold Change (KO/WT) | p-value | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) at 16.7 mM Glucose (ng/islet/h) | 1.2 ± 0.1 | 0.7 ± 0.05 | ~0.58 | < 0.01 | [6][11] |
| Basal Insulin Secretion at 3 mM Glucose (ng/islet/h) | 0.2 ± 0.02 | 0.15 ± 0.02 | ~0.75 | NS | [6][11] |
| Total Insulin Content (ng/µg protein) | 150 ± 10 | 100 ± 8 | ~0.67 | < 0.05 | [6][11] |
| Proinsulin Content (fmol/µg protein) | 2.5 ± 0.3 | 1.5 ± 0.2 | ~0.60 | < 0.05 | [6][11] |
Data are presented as mean ± SEM. NS = Not Significant.
Table 2: Effect of this compound Knockdown on Insulin Secretion in INS-1E Cells
| Condition | Control (Scrambled siRNA) | Nnat Knockdown (siRNA) | Fold Change (KD/Control) | p-value | Reference |
| GSIS at 25 mM Glucose (% of total insulin) | 4.5 ± 0.5 | 2.5 ± 0.3 | ~0.56 | < 0.01 | [4] |
| Basal Insulin Secretion at 3 mM Glucose (% of total insulin) | 1.2 ± 0.2 | 1.0 ± 0.1 | ~0.83 | NS | [4] |
| Total Insulin Content (relative to control) | 1.0 | 0.7 ± 0.05 | 0.70 | < 0.05 | [4] |
Data are presented as mean ± SEM. NS = Not Significant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in pancreatic beta-cells.
siRNA-Mediated Knockdown of this compound in Beta-Cell Lines (e.g., MIN6, INS-1E)
Objective: To specifically reduce the expression of this compound to study its loss-of-function effects on insulin secretion and other cellular processes.
Materials:
-
MIN6 or INS-1E cells
-
Complete culture medium (e.g., DMEM with 15% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)
-
siRNA targeting mouse or rat Nnat (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well or 12-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR
-
Reagents for protein extraction (e.g., RIPA buffer) and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well of a 12-well plate, dilute 20 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: Harvest cells for RNA and protein extraction. Assess Nnat mRNA levels by qRT-PCR and this compound protein levels by Western blotting to confirm knockdown efficiency.
-
Functional Assays: Following confirmation of knockdown, proceed with functional assays such as Glucose-Stimulated Insulin Secretion (GSIS).
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets or Beta-Cell Lines
Objective: To measure the amount of insulin secreted by pancreatic beta-cells in response to low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets or cultured beta-cells
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM or 3 mM)
-
High glucose (e.g., 16.7 mM or 25 mM)
-
-
24-well or 96-well plates
-
Insulin ELISA kit
-
Reagents for DNA or protein quantification (for normalization)
Procedure:
-
Pre-incubation:
-
For isolated islets, place 10-15 size-matched islets per well of a 24-well plate.
-
For cultured cells, seed an appropriate number of cells to achieve a confluent monolayer.
-
Wash the islets/cells twice with KRBB containing low glucose.
-
Pre-incubate in KRBB with low glucose for 1-2 hours at 37°C.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh KRBB with low glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add KRBB with high glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalization: After collecting the supernatants, lyse the cells/islets and measure the total protein or DNA content in each well. Normalize the secreted insulin values to the total protein or DNA content.
Co-immunoprecipitation (Co-IP) of this compound and the Signal Peptidase Complex
Objective: To demonstrate the physical interaction between this compound and components of the SPC in pancreatic beta-cells.
Materials:
-
MIN6 cells or other beta-cell line
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
Antibody against this compound (for immunoprecipitation)
-
Antibodies against SPC components (e.g., SEC11A, SPCS1) for Western blotting
-
Control IgG antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse a sufficient number of beta-cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-neuronatin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the SPC components to detect the co-immunoprecipitated proteins.
Experimental Workflow Diagram
Implications for Drug Development
The critical role of this compound in maintaining beta-cell insulin stores and ensuring a robust secretory response to glucose makes it an attractive target for therapeutic intervention in type 2 diabetes. Strategies aimed at modulating this compound expression or its interaction with the SPC could potentially enhance insulin secretion in individuals with beta-cell dysfunction. For instance, small molecules that stabilize the this compound-SPC interaction or upregulate this compound expression specifically in beta-cells could be explored as novel therapeutic agents. However, the dual role of the NNATβ isoform in promoting ER stress under hyperglycemic conditions suggests that therapeutic strategies would need to be carefully designed to avoid exacerbating beta-cell stress. Further research into the specific regulation of this compound isoforms and their downstream effects is warranted to fully exploit the therapeutic potential of targeting this pathway.
Conclusion
This compound is a key, nutrient-regulated component of the insulin secretory pathway in pancreatic beta-cells. Its function in augmenting the activity of the signal peptidase complex is essential for efficient preproinsulin processing, thereby maintaining adequate insulin stores for glucose-stimulated release. A comprehensive understanding of its molecular mechanisms, as detailed in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies for type 2 diabetes. The experimental protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers in the field.
References
- 1. Crucial roles of this compound in insulin secretion and high glucose-induced apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 6. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and glucose‐induced stress in pancreatic β‐cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. JCI - this compound regulates pancreatic β cell insulin content and secretion [jci.org]
Neuronatin's Role in Regulating Intracellular Calcium Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Neuronatin (NNAT) is a small, transmembrane proteolipid localized to the endoplasmic reticulum (ER) that plays a significant role in cellular physiology and pathology by modulating intracellular calcium ([Ca²⁺]i) homeostasis. Emerging evidence robustly indicates that NNAT functions as a key regulator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), primarily the SERCA2 isoform. By physically interacting with and antagonizing SERCA2, this compound inhibits the pump's ability to sequester calcium from the cytosol into the ER lumen. This inhibition leads to an elevation of basal cytosolic calcium levels, which in turn triggers a cascade of downstream signaling events impacting processes such as neural development, metabolic regulation, and the pathogenesis of diseases including Lafora Disease and certain cancers. This guide provides an in-depth overview of the core mechanisms, associated signaling pathways, quantitative effects, and key experimental protocols for studying this compound's role in calcium regulation.
Core Mechanism: this compound as a Direct Regulator of SERCA
This compound's primary mechanism for regulating intracellular calcium is through its direct interaction with the SERCA pump on the endoplasmic reticulum membrane.[1][2] This interaction is inhibitory, leading to an increase in cytosolic Ca²⁺ concentrations.
-
Physical Interaction: Co-immunoprecipitation assays have demonstrated a physical interaction between this compound and SERCA2.[1] This suggests a direct binding mechanism, analogous to other well-known SERCA regulators like phospholamban (PLN) and sarcolipin (B1176077) (SLN).[3][4][5] Computational modeling and molecular dynamics simulations support this, identifying a binding region on SERCA2b for this compound similar to that of phospholamban and suggesting NNAT can be considered a "regulin-like" protein.[4]
-
Inhibition of SERCA Activity: By binding to SERCA2, this compound antagonizes its function, reducing the transport of Ca²⁺ from the cytosol into the ER.[1][6] This leads to a sustained elevation of resting intracellular Ca²⁺ levels.[3][7] Studies have shown that overexpression of this compound results in higher basal [Ca²⁺]i, while its knockdown or knockout leads to decreased [Ca²⁺]i.[1][3][7] In some contexts, NNAT has been shown to uncouple the Ca²⁺ transport activity of SERCA from its ATP hydrolysis, effectively reducing the pump's efficiency.[5]
-
Consequences of Inhibition: The inhibition of Ca²⁺ reuptake into the ER not only raises cytosolic Ca²⁺ but can also lead to ER stress when this compound is overexpressed or pathologically accumulated.[3][8] This disruption of ER Ca²⁺ homeostasis is a key factor in the cellular dysfunction observed in conditions like Lafora Disease.[3][8]
References
- 1. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-mediated aberrant calcium signaling and endoplasmic reticulum stress underlie neuropathology in Lafora disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuronatin: A Key Regulator of Whole-Body Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is an imprinted gene that has emerged as a critical regulator of whole-body energy homeostasis. Initially identified for its role in brain development, subsequent research has revealed its significant expression and function in key metabolic tissues, including the pancreas, adipose tissue, and hypothalamus.[1] NNAT's involvement in fundamental metabolic processes such as insulin (B600854) secretion, adipogenesis, and energy expenditure positions it as a potential therapeutic target for metabolic disorders like obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolism, detailing its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function.
Data Presentation: Quantitative Effects of this compound on Metabolism
The following tables summarize the key quantitative data from studies investigating the metabolic roles of this compound.
Table 1: Metabolic Phenotype of this compound Knockout (Nnat KO) Mice
| Parameter | Mouse Model | Change in Nnat KO vs. Wild-Type (WT) | Reference |
| Energy Expenditure | Nnat+/-p mice (C57BL/6J background) | Reduced | [1] |
| Nnat KO mice | Significantly lower during both light and dark cycles | [2] | |
| Food Intake | Nnat+/-p mice (C57BL/6J background) | Hypervariable, with some mice consuming more than twice that of WT | [1] |
| Nnat deletion in 129S2/Sv mice | Associated with hyperphagia | [1] | |
| Body Composition | Nnat+/-p male mice (12-13 weeks, chow diet) | Higher fat mass | [3] |
| Nnat+/-p female mice (12-13 weeks, chow diet) | Higher fat mass | [3] | |
| Glucose Homeostasis | Nnat KO and β-cell specific Nnat KO mice | Impaired glucose-stimulated insulin secretion | [3] |
| Leptin Sensitivity | Nnat deletion in 129S2/Sv mice | Partial leptin resistance | [1] |
Table 2: Human Studies on Plasma this compound Levels
| Parameter | Study Population | Correlation with Plasma this compound | p-value | Reference |
| Body Mass Index (BMI) | 79 subjects across five BMI categories | Positive correlation | 0.006 | [1] |
| Total Fat Mass | 79 subjects across five BMI categories | Positive correlation | 0.036 | [1] |
Signaling Pathways Involving this compound
This compound exerts its effects on whole-body metabolism through its involvement in several key signaling pathways.
Regulation of Insulin Secretion in Pancreatic β-Cells
In pancreatic β-cells, this compound plays a crucial role in the proper processing and secretion of insulin. It directly interacts with the signal peptidase complex (SPC) in the endoplasmic reticulum (ER).[3][4] This interaction facilitates the cleavage of the signal peptide from preproinsulin, a critical step in the maturation of insulin.[3][5] The expression of this compound itself is regulated by glucose levels, providing a nutrient-sensitive control point for insulin production.[3]
Promotion of Adipogenesis in Adipose Tissue
In pre-adipocytes, this compound promotes differentiation into mature adipocytes.[5] This process is mediated through the regulation of intracellular calcium (Ca2+) levels. This compound is proposed to interact with and inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to an increase in cytosolic Ca2+.[5] This elevation in intracellular Ca2+ activates the transcription factor cAMP-response element-binding protein (CREB) through phosphorylation. Activated CREB then promotes the expression of key adipogenic transcription factors, ultimately leading to adipocyte differentiation and lipid accumulation.
Regulation of Energy Expenditure and Thermogenesis
The interaction of this compound with the SERCA pump also suggests a role in regulating energy expenditure and thermogenesis. By uncoupling the SERCA pump, this compound could increase ATP hydrolysis and heat production.[2] Genetic deletion of Nnat in mice has been shown to lower whole-body energy expenditure, making them more susceptible to diet-induced obesity.[2]
Hypothalamic Regulation of Appetite
This compound expression in the hypothalamus is regulated by metabolic signals such as leptin and fasting. This suggests a role for this compound in the central regulation of appetite and energy balance. Leptin, a satiety hormone, has been shown to increase hypothalamic Nnat expression. The leptin signaling pathway involves the phosphorylation of STAT3, and while a direct link between this compound and STAT3 phosphorylation is still under investigation, the co-localization and regulation patterns suggest an interplay.
Anti-inflammatory Role in Adipose Tissue
Recent evidence suggests that this compound may have an anti-inflammatory role in adipose tissue by inhibiting the NF-κB signaling pathway. Overexpression of this compound in adipocytes has been shown to decrease the levels of the p65 subunit of NF-κB.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in this compound research. While detailed, step-by-step protocols are often specific to individual laboratories and may require optimization, the following outlines provide a solid foundation for reproducing these experiments.
Generation of Nnat Knockout Mice
The generation of mice with a targeted disruption of the Nnat gene is a fundamental tool for studying its in vivo function.
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to introduce a modification, such as the insertion of loxP sites flanking a critical exon of the Nnat gene, to enable conditional knockout, or a selection cassette to create a constitutive knockout.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically via electroporation.
-
Selection and Screening: ES cells that have undergone successful homologous recombination are selected for using positive and negative selection markers. Correctly targeted clones are confirmed by Southern blotting or PCR.
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted allele. Heterozygous offspring are then intercrossed to generate homozygous knockout mice.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial for assessing the function of pancreatic β-cells and the impact of this compound on insulin secretion.
Cell Line: MIN6 mouse insulinoma cells are a common model.
Methodology Overview:
-
Cell Culture and Transfection: MIN6 cells are cultured under standard conditions. For knockdown experiments, cells are transfected with siRNA targeting Nnat or a scramble control.
-
Starvation: Prior to stimulation, cells are starved in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion level.
-
Glucose Stimulation: The starvation buffer is replaced with a high-glucose buffer (e.g., 20-25 mM glucose) to stimulate insulin secretion. A low-glucose control is run in parallel.
-
Supernatant Collection: After a specific incubation time (e.g., 1 hour), the supernatant containing the secreted insulin is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is typically normalized to total protein content or total insulin content of the cells and expressed as fold-change over the low-glucose control.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to demonstrate the physical interaction between this compound and its binding partners, such as components of the SPC or SERCA.
Methodology Overview:
-
Cell Lysis: Cells expressing the proteins of interest (either endogenously or through overexpression) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-NNAT antibody).
-
Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., anti-SERCA2 antibody) to confirm its presence in the immunoprecipitated complex.
In Vitro Translation and Preproinsulin Processing Assay
This cell-free assay directly assesses the impact of this compound on the processing of preproinsulin.
Methodology Overview:
-
In Vitro Transcription: mRNA encoding preproinsulin and this compound are generated from corresponding DNA templates using an in vitro transcription kit.
-
In Vitro Translation: The mRNAs are translated in a cell-free system, such as rabbit reticulocyte lysate, in the presence of [35S]-methionine to label the newly synthesized proteins.
-
Microsome Addition: Pancreatic microsomes, which contain the signal peptidase complex, are added to the translation reaction to facilitate protein processing.
-
Immunoprecipitation: The translated and processed proteins are immunoprecipitated with an anti-insulin antibody.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the gel is exposed to X-ray film to visualize the radiolabeled preproinsulin and processed proinsulin bands.
-
Quantification: The intensity of the bands corresponding to preproinsulin and proinsulin are quantified to determine the efficiency of signal peptide cleavage in the presence or absence of this compound.
Conclusion
This compound is a multifaceted regulator of whole-body metabolism, with significant roles in insulin secretion, adipogenesis, energy expenditure, and appetite control. Its mechanisms of action, particularly its interaction with the signal peptidase complex and the SERCA pump, provide exciting avenues for further research and potential therapeutic intervention in metabolic diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to explore the biology of this compound and its potential as a therapeutic target. Further investigation into the detailed molecular interactions of this compound in various metabolic tissues will be crucial for a complete understanding of its physiological roles and for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ectopic expression of this compound potentiates adipogenesis through enhanced phosphorylation of cAMP-response element-binding protein in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Neuronatin: A Key Regulator in Brain Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In 1995, a pivotal discovery in developmental neuroscience identified a novel gene, Neuronatin (NNAT), with a pronounced role in the developing mammalian brain. Initially cloned from neonatal rat brain, this gene was found to be highly expressed during neurogenesis and to decline postnatally. Subsequent research has illuminated its function as a critical regulator of intracellular calcium signaling, a process fundamental to neural induction and differentiation. This technical guide provides a comprehensive overview of the seminal 1995 discovery and subsequent elucidation of this compound's function, with a focus on the experimental methodologies and signaling pathways involved.
Core Discovery and Characterization
The initial characterization of this compound in 1995 revealed the existence of two alternatively spliced mRNA isoforms, designated alpha (α) and beta (β). These isoforms share the same open reading frame but differ by the presence of an 81-base pair sequence in the alpha form.[1] This alternative splicing results in two distinct protein products with different molecular weights.
Quantitative Data Summary
| Feature | This compound α | This compound β | Reference |
| Encoded Protein Size | 81 amino acids | 54 amino acids | [1] |
| mRNA Expression Onset (Rat Embryo) | E7-10 | E11-14 | [1] |
| Peak mRNA Expression (Rat Embryo) | E16-19 | E16-19 | [1] |
| Human Chromosomal Location | 20q11.2-12 | 20q11.2-12 | [2] |
Experimental Protocols
The foundational understanding of this compound's role in brain development was built upon several key experimental techniques. Detailed methodologies for these experiments are outlined below.
Northern Blot Analysis for this compound mRNA Expression
This protocol is adapted from standard molecular biology techniques to detect and quantify this compound mRNA levels in developing brain tissue.
1. RNA Extraction:
-
Isolate total RNA from rat brain tissue at various embryonic (E) and postnatal (P) stages using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.
2. Probe Preparation:
-
Synthesize a radiolabeled antisense RNA probe complementary to the this compound mRNA sequence. The probe should be designed to detect both α and β isoforms.
3. Gel Electrophoresis and Transfer:
-
Separate total RNA samples (10-20 µg per lane) on a formaldehyde-agarose gel to ensure denaturation.
-
Transfer the separated RNA to a nylon membrane via capillary blotting overnight.
-
UV crosslink the RNA to the membrane to fix it in place.
4. Hybridization:
-
Prehybridize the membrane in a hybridization solution containing formamide (B127407) at 42°C for at least 4 hours.
-
Introduce the radiolabeled this compound probe and hybridize overnight at 42°C.
5. Washing and Detection:
-
Wash the membrane under stringent conditions to remove non-specific binding of the probe. A typical wash series includes low stringency washes with SSC/SDS at room temperature followed by high stringency washes at 65°C.
-
Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe. The size of the detected bands will correspond to the α and β isoforms of this compound mRNA.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for Isoform-Specific Expression
RT-PCR was employed to differentiate the expression patterns of the α and β isoforms of this compound during development.
1. cDNA Synthesis:
-
Reverse transcribe 1-5 µg of total RNA from different developmental stages using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
2. PCR Amplification:
-
Design PCR primers that flank the 81-bp insert unique to the α isoform. This allows for the amplification of both isoforms, which can then be distinguished by size.
-
Perform PCR using the synthesized cDNA as a template. A typical PCR cycle would be: 94°C for 5 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
3. Analysis:
-
Separate the PCR products on a high-resolution agarose (B213101) gel.
-
Visualize the bands under UV light after ethidium (B1194527) bromide staining. The larger band corresponds to the α isoform, and the smaller band to the β isoform.
In Situ Hybridization for Spatiotemporal Localization
This technique provides crucial information on the precise location of this compound mRNA expression within the developing brain.
1. Tissue Preparation:
-
Fix embryonic or postnatal brains in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose (B13894) solution and then embed in a suitable medium (e.g., OCT).
-
Prepare thin (10-20 µm) sections using a cryostat and mount them on coated slides.
2. Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for this compound.
3. Hybridization:
-
Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).
-
Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at 65°C.
4. Washing and Detection:
-
Wash the slides under high-stringency conditions to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Develop the signal using a chromogenic substrate that produces a colored precipitate at the site of mRNA expression.
5. Imaging:
-
Dehydrate the slides, mount with a coverslip, and visualize the expression pattern using a microscope.
Signaling Pathways and Molecular Interactions
Subsequent research following the initial discovery has placed this compound at the nexus of several critical signaling pathways governing neural development.
This compound-Mediated Calcium Signaling
This compound plays a key role in regulating intracellular calcium ([Ca2+]) levels, a crucial second messenger in neural induction. It physically interacts with and antagonizes the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2 (SERCA2), a pump that sequesters Ca2+ into the endoplasmic reticulum (ER). By inhibiting SERCA2, this compound leads to an increase in cytosolic [Ca2+].
Caption: this compound inhibits SERCA2, increasing cytosolic Ca2+ and promoting neural induction.
Interaction with FGF/Erk and BMP Signaling Pathways
The increase in intracellular Ca2+ triggered by this compound has downstream effects on other major signaling pathways involved in neural fate determination, namely the Fibroblast Growth Factor (FGF)/Extracellular signal-regulated kinase (Erk) pathway and the Bone Morphogenetic Protein (BMP) pathway. Elevated cytosolic Ca2+ leads to the phosphorylation and activation of Erk1/2. Activated Erk (p-Erk1/2) then plays a dual role: it promotes neural induction and also inhibits the BMP signaling pathway, which is a known inhibitor of neural fate.
Caption: this compound acts upstream of Erk activation, promoting neural fate and inhibiting anti-neural BMP signaling.
Conclusion
The discovery of this compound in 1995 marked a significant step forward in our understanding of the molecular machinery driving brain development. From its initial identification as a developmentally regulated gene with two splice variants, our knowledge has expanded to place it as a key intrinsic factor that initiates neural induction through the modulation of calcium signaling and its crosstalk with the FGF/Erk and BMP pathways. The experimental protocols that underpinned this discovery remain fundamental tools in developmental neuroscience. For researchers and drug development professionals, a thorough understanding of this compound's function and the pathways it regulates offers potential avenues for therapeutic intervention in neurodevelopmental disorders and for guiding the differentiation of stem cells into neural lineages for regenerative medicine.
References
The Role of Neuronatin in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronatin (NNAT) is a paternally expressed imprinted gene implicated in a range of metabolic processes. Its expression in critical neuroendocrine and metabolic tissues, including the hypothalamus, pancreas, and adipose tissue, positions it as a significant player in systemic energy homeostasis. Growing evidence suggests a link between this compound and the complex machinery of appetite regulation. This guide provides an in-depth technical overview of the current understanding of this compound's role, focusing on its molecular mechanisms, the signaling pathways it influences, and the experimental evidence from key studies. We consolidate quantitative data from rodent models, detail common experimental protocols for investigating its function, and visualize its proposed mechanisms of action and regulatory context. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.
Introduction to this compound
This compound is a small, proteolipid protein first identified for its role in brain development. It exists in two primary isoforms, α-NNAT (81 amino acids) and β-NNAT (54 amino acids), derived from alternative splicing. The Nnat gene is expressed prominently in hypothalamic nuclei central to appetite control, including the Arcuate Nucleus (ARC), Paraventricular Nucleus (PVN), and Dorsomedial Hypothalamus (DMH).[1] Its expression is dynamically regulated by metabolic status; for instance, hypothalamic Nnat mRNA levels are decreased during fasting and are influenced by the satiety hormone leptin.[1] This regulation suggests that this compound is an integral component of the central nervous system's response to peripheral energy signals.
Quantitative Data from Experimental Models
The primary model for studying this compound's role in appetite involves genetically modified mice with a null allele for Nnat. The metabolic phenotype of these mice can be complex and appears to be dependent on the genetic background.[2] Studies have reported effects on food intake, body weight, and adiposity.
Table 1: Summary of Metabolic Phenotypes in Nnat-Deficient Mice Data synthesized from studies on various genetic backgrounds. Values are illustrative representations of reported findings.
| Parameter | Genotype | Diet | Observation | Reported Significance |
| Food Intake | Nnat+/-p | Chow | Hypervariable food intake; some individuals consume >2x wild-type. | p < 0.05 to p < 0.0001 (variance and mean)[3] |
| Nnat null (129S2/Sv) | Chow/HFD | Hyperphagia in adulthood.[2] | Not specified | |
| Nnat null (C57BL/6J) | Chow/HFD | No significant difference in food intake.[2] | Not significant | |
| Body Weight | Nnat+/-p | Chow | Bimodal distribution; >30% develop obesity. | Significant variance |
| Nnat null (129S2/Sv) | HFD | Potentiated obesity with high-fat diet feeding.[2] | Significant | |
| Adiposity (Fat Mass) | Nnat+/-p | Chow | Increased fat mass in obese subpopulation.[4] | p < 0.05 |
| Nnat null (129S2/Sv) | HFD | Increased adiposity on HFD.[2] | Significant | |
| Energy Expenditure | Nnat null (129S2/Sv) | Chow | Decreased energy expenditure in adulthood.[2] | Not specified |
| Nnat deficient | HFD | Reduced whole-body energy expenditure.[5] | Significant |
This compound's Molecular Mechanism and Signaling Pathways
Proposed Molecular Action: Regulation of SERCA
The leading hypothesis for this compound's molecular function is its interaction with and regulation of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6][7] The SERCA pump is crucial for maintaining intracellular calcium (Ca²⁺) homeostasis by actively transporting Ca²⁺ from the cytosol into the endoplasmic reticulum (ER) lumen. By inhibiting or "uncoupling" SERCA, this compound can increase cytosolic Ca²⁺ levels.[8][9] In excitable cells like neurons, precise Ca²⁺ signaling is fundamental for processes such as neurotransmitter release and regulation of neuronal activity. Computational and cellular studies suggest that NNAT binds to SERCA in a manner similar to other known regulators like phospholamban, thereby inhibiting its pump activity.[10]
Caption: Proposed mechanism of this compound (NNAT) inhibiting the SERCA pump.
Role in Hypothalamic Appetite-Regulating Circuits
Appetite is primarily controlled by the ARC of the hypothalamus, which houses two key neuronal populations with opposing functions:
-
POMC Neurons: Pro-opiomelanocortin (POMC) neurons are anorexigenic. When activated, they release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to suppress food intake and increase energy expenditure.[11]
-
AgRP Neurons: Agouti-related peptide (AgRP) neurons are orexigenic. Their activation stimulates food intake and reduces energy expenditure. They release AgRP, which is an antagonist of MC4R, and the neurotransmitter GABA, which can directly inhibit POMC neurons.[11][12]
These neurons integrate peripheral signals like leptin (from adipose tissue) and insulin (B600854) (from the pancreas). Leptin and insulin typically activate anorexigenic POMC neurons and inhibit orexigenic AgRP neurons.[12][13]
This compound is expressed in the ARC and its expression is regulated by leptin, placing it in a prime position to modulate these critical circuits.[1] The proposed SERCA-inhibitory function of NNAT provides a plausible mechanism: by altering intracellular Ca²⁺ dynamics, NNAT could directly influence the electrical excitability and neurotransmitter release of POMC and AgRP neurons, thereby fine-tuning the overall output of the hypothalamic appetite-regulating center.
Caption: this compound's position within the hypothalamic appetite control circuit.
Key Experimental Protocols
Investigating the role of this compound in appetite regulation requires a multi-faceted approach combining metabolic phenotyping with molecular and histological analyses.
Metabolic Phenotyping via Indirect Calorimetry
This technique measures energy expenditure by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[14]
-
Objective: To assess whole-body energy expenditure, respiratory exchange ratio (RER = VCO₂/VO₂), and physical activity in Nnat-deficient vs. wild-type mice.
-
Apparatus: An open-flow indirect calorimetry system (e.g., TSE PhenoMaster, Columbus Instruments CLAMS) equipped with O₂ and CO₂ sensors, food and water intake monitors, and ambulatory activity monitors (e.g., infrared beams).
-
Procedure:
-
Acclimation: Individually house mice in the calorimetry cages for at least 24-48 hours to acclimate to the new environment.[14]
-
Measurement Period: Following acclimation, record data continuously for 24-72 hours. Maintain a standard 12:12 hour light/dark cycle and provide ad libitum access to food and water.
-
Data Acquisition: The system software records VO₂, VCO₂, food intake, water intake, and activity counts at set intervals (e.g., every 15-30 minutes).
-
-
Data Analysis:
-
Energy Expenditure (EE): Calculated using the Weir formula or a simplified version (EE ≈ 3.815 × VO₂ + 1.232 × VCO₂). Data is often normalized to body weight or lean body mass.[15]
-
Respiratory Exchange Ratio (RER): Calculated as VCO₂/VO₂. An RER near 0.7 indicates fat oxidation, while an RER near 1.0 indicates carbohydrate oxidation.[16]
-
Circadian Patterns: Analyze data separately for light (inactive) and dark (active) phases.
-
Caption: Experimental workflow for metabolic analysis of Nnat-deficient mice.
Localization of Nnat mRNA by In Situ Hybridization (ISH)
ISH is used to visualize the specific location and abundance of Nnat mRNA within hypothalamic tissue sections.[17]
-
Objective: To determine which specific neuronal populations within the hypothalamus express Nnat.
-
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect the brain, and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or vibratome (e.g., 20-30 µm sections).[18]
-
Probe Synthesis: Generate an antisense riboprobe labeled with a marker like digoxigenin (B1670575) (DIG) or biotin (B1667282) via in vitro transcription from a plasmid containing the Nnat cDNA sequence.[19][20]
-
Hybridization: Pre-treat sections (e.g., with proteinase K) and then incubate them with the labeled probe in a hybridization buffer overnight at an elevated temperature (e.g., 65°C).[20]
-
Washing: Perform a series of stringent washes to remove any non-specifically bound probe.
-
Detection: Incubate sections with an antibody conjugated to an enzyme (e.g., anti-DIG-AP, alkaline phosphatase). The enzyme reacts with a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of mRNA expression.[20]
-
Imaging: Mount the slides and visualize using bright-field microscopy.
-
Localization of NNAT Protein by Immunohistochemistry (IHC)
IHC is used to visualize the localization of the NNAT protein within brain tissue, allowing for co-localization studies with neuronal markers.[21]
-
Objective: To identify the cellular and subcellular distribution of NNAT protein and determine if it co-localizes with markers for POMC or AgRP neurons.
-
Procedure:
-
Tissue Preparation: Prepare brain sections as described for ISH.
-
Antigen Retrieval (if necessary): Some antibodies require an antigen retrieval step (e.g., heating sections in a citrate (B86180) buffer) to unmask the epitope.[22]
-
Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to NNAT overnight at 4°C. For co-localization, include primary antibodies for other markers (e.g., anti-POMC, anti-AgRP) raised in different species.
-
Secondary Antibody Incubation: After washing, incubate sections with species-specific secondary antibodies conjugated to different fluorophores (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594) for 1-2 hours at room temperature.[23]
-
Mounting and Imaging: Wash sections, mount onto slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
This compound is an important, metabolically regulated gene with a clear impact on energy homeostasis and body weight regulation in animal models. Its expression in key hypothalamic appetite centers and its proposed mechanism of modulating intracellular calcium via SERCA inhibition provide a strong foundation for its role in appetite control. However, the precise link between this compound's action and the specific signaling cascades within POMC and AgRP neurons remains a critical area for future investigation.
For drug development professionals, this compound presents a potential, albeit complex, therapeutic target. Its tissue-specific expression and role in fundamental cellular processes like calcium signaling suggest that modulating its activity could have significant effects on metabolic disorders. Future research should focus on:
-
Elucidating the direct effects of this compound on the electrophysiological properties of POMC and AgRP neurons.
-
Identifying the upstream factors, beyond leptin, that regulate hypothalamic Nnat expression.
-
Investigating the therapeutic potential of targeting the NNAT-SERCA interaction in the context of obesity and metabolic syndrome.
By continuing to unravel the complexities of this compound's function, the scientific community can better understand the intricate neural circuits governing appetite and pave the way for novel therapeutic strategies.
References
- 1. Circulating this compound Levels Are Positively Associated with BMI and Body Fat Mass but Not with Psychological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brocku.scholaris.ca [brocku.scholaris.ca]
- 7. A Role for SERCA Pumps in the Neurobiology of Neuropsychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Reciprocal activity of AgRP and POMC neurons governs coordinated control of feeding and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of Neurotransmitter: A Key to Unlock the AgRP Neuron Feeding Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ hybridization of GnRH mRNA in the rat and the mink hypothalamus using biotinylated synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 22. protocols.io [protocols.io]
- 23. youtube.com [youtube.com]
Neuronatin: A Pivotal Regulator of Glucose Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronatin (Nnat) is an imprinted gene that has emerged as a critical regulator of glucose homeostasis. Primarily expressed in neuroendocrine tissues such as the pancreas, hypothalamus, and adipose tissue, this compound plays a vital role in nutrient-sensing and metabolic regulation. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences glucose metabolism, with a particular focus on its impact on insulin (B600854) secretion. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough resource for researchers in the fields of diabetes, obesity, and metabolic disorders.
Core Function: Modulation of Insulin Processing and Secretion
The primary mechanism through which this compound impacts glucose homeostasis is by modulating the early stages of insulin production within pancreatic β-cells.[1][2][3][4] this compound is localized to the endoplasmic reticulum (ER) where it directly interacts with the signal peptidase complex (SPC).[1] This interaction enhances the cleavage of the signal peptide from preproinsulin, a crucial step for the proper folding and maturation of proinsulin into active insulin.[1][3] Consequently, a deficiency in this compound leads to impaired preproinsulin processing, resulting in reduced insulin content and blunted glucose-stimulated insulin secretion (GSIS).[1][4]
Signaling Pathway for this compound-Mediated Insulin Processing
The following diagram illustrates the signaling pathway of this compound's action on preproinsulin processing in pancreatic β-cells.
Caption: this compound's role in preproinsulin processing.
Quantitative Data on this compound's Impact on Glucose Homeostasis
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on glucose metabolism.
Table 1: Effect of this compound Deficiency on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
| Genotype/Condition | Fold Increase in Insulin Secretion (High Glucose vs. Low Glucose) | Reference |
| Wild-Type (WT) | 4.8-fold | [1] |
| This compound Knockout (Nnat+/-p) | 2.0-fold | [1] |
| Control (β-cell specific) | 7.2-fold | [1] |
| This compound Knockout (βcellKO-Nnat+/-p) | 3.5-fold | [1] |
Table 2: In Vivo Glucose Tolerance Test (GTT) in this compound Knockout Mice
| Genotype | Diet | Fasting Blood Glucose (mg/dL) | Glucose Tolerance | Reference |
| Control | Chow | ~100 | Normal | [1] |
| βcellKO-Nnat+/-p | Chow | ~100 | Normal | [1] |
| Control | Western Diet (4 weeks) | ~110 | Normal | [1] |
| βcellKO-Nnat+/-p | Western Diet (4 weeks) | ~125 (Elevated) | Impaired | [1] |
| Control | Western Diet (12 weeks) | ~115 | Normal | [1] |
| βcellKO-Nnat+/-p | Western Diet (12 weeks) | ~140 (Elevated) | Significantly Impaired | [1] |
Table 3: Effect of this compound on Preproinsulin Processing
| Condition | Preproinsulin Accumulation | Proinsulin Secretion | Reference |
| Control (scramble siRNA) | Normal | Normal | [1] |
| This compound Silencing (siRNA) | Significant Increase | Reduced | [1] |
Table 4: Regulation of this compound Expression by Glucose in Isolated Mouse Islets
| Glucose Concentration | Relative Nnat mRNA Expression (Fold Change) | Reference |
| Low Glucose (3 mM) | 1.0 (Baseline) | [1] |
| High Glucose (16.7 mM) for 6 hours | ~2.5-fold increase | [1] |
This compound and Intracellular Calcium
Some initial in vitro studies suggested that this compound might regulate intracellular calcium ([Ca2+]i) dynamics, a critical factor for insulin exocytosis.[2][5] However, more recent and detailed studies using Nnat-null primary β-cells have not found any defects in Ca2+ signaling, indicating that this compound's primary role in GSIS is likely independent of direct modulation of intracellular calcium levels.[1]
This compound's Role in Adipose Tissue and a Potential Link to Glucose Uptake
In adipose tissue, this compound expression is also regulated by the metabolic state.[6] Studies involving the silencing of this compound in primary mouse adipocytes have revealed an interesting dual role. Loss of this compound promotes a "browning" phenotype, characterized by increased mitochondrial biogenesis and the expression of thermogenic genes, which could be metabolically beneficial.[7][8] However, the same study also demonstrated that this compound silencing leads to a reduction in both basal and insulin-stimulated glucose uptake.[7][8] This effect was attributed to a decrease in the protein levels of glucose transporter 1 (GLUT1), not the insulin-sensitive GLUT4.[7] Importantly, the study found that loss of this compound had no effect on insulin signaling pathways in these adipocytes.[7][8]
Logical Relationship of this compound's Effect on Glucose Uptake in Adipocytes
The following diagram outlines the proposed mechanism for this compound's impact on glucose uptake in adipocytes.
Caption: this compound's influence on adipocyte glucose uptake.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of this compound research.
Generation of β-Cell Specific this compound Knockout Mice
-
Strategy: A Cre-LoxP system is employed to achieve tissue-specific gene deletion.
-
Procedure:
-
Generation of Nnat floxed mice: Mice with loxP sites flanking the Nnat gene (Nnatfl/fl) are generated through standard homologous recombination techniques in embryonic stem cells.
-
Breeding with Cre-driver line: Nnatfl/fl mice are crossed with mice expressing Cre recombinase under the control of a β-cell specific promoter, such as the Ins1 (Insulin1) promoter.
-
Genotyping: Offspring are genotyped via PCR analysis of genomic DNA from tail biopsies to identify mice carrying both the floxed Nnat allele and the Ins1-Cre transgene. In these mice, Cre recombinase will excise the Nnat gene specifically in pancreatic β-cells.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess in vivo glucose disposal and insulin secretion in response to an oral glucose challenge.
-
Procedure:
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure basal glucose and insulin levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point using a glucometer. Plasma insulin concentrations are determined by ELISA. The area under the curve (AUC) for both glucose and insulin is calculated to quantify glucose tolerance and the insulin secretory response.
-
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Objective: To measure insulin secretion from pancreatic islets in response to different glucose concentrations ex vivo.
-
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 1 hour) to establish a basal state.
-
Static Incubation: Batches of size-matched islets are then incubated in buffers containing low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations for a specified time (e.g., 1 hour).
-
Supernatant Collection: The supernatant from each incubation condition is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is measured by ELISA.
-
Normalization: Secreted insulin levels are often normalized to the total insulin content of the islets (measured after cell lysis) or to the islet DNA content.
-
Co-immunoprecipitation (Co-IP) of this compound and Signal Peptidase Complex (SPC)
-
Objective: To demonstrate the physical interaction between this compound and components of the SPC.
-
Procedure:
-
Cell Lysis: Pancreatic β-cell lines (e.g., MIN6) or isolated islets are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to this compound.
-
Complex Capture: Protein A/G-agarose or magnetic beads are added to capture the antibody-neuronatin complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against components of the SPC (e.g., SEC11A) to detect their presence in the immunoprecipitated complex.
-
Pulse-Chase Analysis of Preproinsulin Processing
-
Objective: To track the conversion of newly synthesized preproinsulin to proinsulin over time.
-
Procedure:
-
Pulse Labeling: Pancreatic β-cells are incubated for a short period (the "pulse," e.g., 5-10 minutes) with a medium containing a radiolabeled amino acid, such as 35S-methionine. This labels newly synthesized proteins, including preproinsulin.
-
Chase: The radioactive medium is removed and replaced with a medium containing an excess of the non-radiolabeled amino acid (the "chase"). This prevents further incorporation of the radiolabel.
-
Time Course Collection: Cells are harvested at different time points during the chase period.
-
Immunoprecipitation and Analysis: Cell lysates are subjected to immunoprecipitation with an anti-insulin antibody. The immunoprecipitated proteins are then resolved by SDS-PAGE, and the radiolabeled preproinsulin and proinsulin bands are visualized by autoradiography and quantified by densitometry.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Objective: To measure changes in intracellular calcium concentrations in response to stimuli like glucose.
-
Procedure:
-
Dye Loading: Isolated islets or dispersed β-cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Perifusion or Static Incubation: The loaded cells are placed in a chamber on a fluorescence microscope stage and perifused with buffers containing varying concentrations of glucose.
-
Fluorescence Imaging: The cells are excited at specific wavelengths, and the emitted fluorescence is captured over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission wavelengths is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The changes in fluorescence intensity or the ratiometric signal are plotted over time to visualize the calcium dynamics in response to glucose stimulation.
-
Experimental Workflow for Investigating this compound Function
The following diagram provides a logical workflow for a typical research project investigating the role of this compound in glucose homeostasis.
References
- 1. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How a gene linked to obesity could provide new insights into diabetes | Imperial News | Imperial College London [imperial.ac.uk]
- 4. This compound regulates pancreatic β cell insulin content and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of this compound promotes “browning” of primary mouse adipocytes while reducing Glut1-mediated glucose disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of this compound promotes "browning" of primary mouse adipocytes while reducing Glut1-mediated glucose disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Neuronatin in Adaptive Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronatin (NNAT) is a small, imprinted protein primarily known for its role in neurodevelopment. However, a growing body of evidence implicates NNAT as a critical regulator of metabolic homeostasis, with a particularly intriguing role in adaptive thermogenesis. This technical guide synthesizes the current understanding of NNAT's function in thermogenic processes, detailing its molecular mechanisms, summarizing key quantitative findings, and providing an overview of experimental methodologies. The central hypothesis positions NNAT as a key modulator of intracellular calcium dynamics through its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), thereby influencing energy expenditure in thermogenically active tissues like brown and beige adipose tissue. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring NNat as a potential therapeutic target for metabolic disorders.
Introduction to this compound and Adaptive Thermogenesis
This compound is a paternally expressed, imprinted gene that gives rise to two protein isoforms, NNATα and NNATβ, through alternative splicing.[1] Initially identified for its high expression in the developing brain, subsequent research has revealed its presence in key metabolic tissues, including the hypothalamus, pancreatic β-cells, and adipocytes.[1][2][3] Adaptive thermogenesis, the process of heat production in response to cold exposure or excess caloric intake, is a critical component of energy balance.[3][4] This process is primarily mediated by brown adipose tissue (BAT) and beige adipocytes, which are rich in mitochondria and express uncoupling protein 1 (UCP1).[1][5] Emerging evidence suggests that NNAT plays a significant, yet complex, role in modulating the thermogenic capacity of these tissues.
Molecular Mechanism of this compound in Thermogenesis
The primary mechanism by which this compound is thought to influence adaptive thermogenesis is through its interaction with and regulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][3][4]
Interaction with SERCA
This compound shares sequence homology with phospholamban and sarcolipin, two known regulators of SERCA.[1][2][3][6] Co-immunoprecipitation studies have confirmed a physical interaction between NNAT and SERCA isoforms (SERCA1a and SERCA2a) in skeletal muscle and with SERCA2 in embryonic stem cells.[2][7] This interaction is thought to occur within the transmembrane domain.[2] By binding to SERCA, NNAT is proposed to inhibit its activity, leading to an increase in cytosolic Ca2+ concentration.[7][8]
Regulation of Calcium Signaling
The inhibition of SERCA by NNAT leads to an increase in intracellular Ca2+ levels.[7] This elevated cytosolic Ca2+ can then act as a second messenger to influence various downstream signaling pathways. In the context of adipocytes, increased intracellular Ca2+ has been shown to stimulate adipogenesis.[1] Furthermore, Ca2+ signaling is a known regulator of mitochondrial function and thermogenesis.
SERCA Uncoupling and Futile Calcium Cycling
A compelling hypothesis is that NNAT may act as an uncoupler of the SERCA pump, similar to sarcolipin.[1][3][6] This uncoupling would lead to ATP hydrolysis without efficient Ca2+ transport into the ER, a process known as futile calcium cycling. This cycle is an energy-dissipating process that generates heat, contributing to non-shivering thermogenesis.[1] This UCP1-independent thermogenic mechanism is particularly relevant as a compensatory pathway.[1]
Quantitative Data on this compound's Role in Thermogenesis
The following tables summarize key quantitative findings from studies investigating the role of this compound in adaptive thermogenesis.
| Parameter | Condition | Tissue | Change in NNAT Expression | Reference |
| mRNA Expression | Cold Exposure (Acute and Chronic) | Brown Adipose Tissue (BAT) | Decreased | [8] |
| Warming | Brown and Beige Adipose Tissue | Increased | [1] | |
| High-Fat Diet | Adipose Tissue of Obese Rats | Increased | [1] | |
| Obesity | Subcutaneous Adipose Tissue (Human) | Reduced | [9] | |
| Protein Expression | Cold Exposure (22°C and 7°C) | Brown Adipose Tissue (BAT) | Difficult to detect | [8] |
| Thermoneutrality (30°C) | Brown Adipose Tissue (BAT) | Readily detected | [8] |
Table 1: Regulation of this compound Expression in Adipose Tissue.
| Genotype | Phenotype | Observation | Reference |
| Nnat Knockout (KO) Mice | Diet-Induced Obesity | Increased susceptibility | [1][3] |
| Whole-Body Energy Expenditure | Significantly reduced | [1][2][3] | |
| Cold Tolerance | Improved (in the presence and absence of UCP1) | [8] | |
| Inguinal Adipose Tissue Thermogenesis | Enhanced | [8] | |
| Nnat Silencing (in vitro) | UCP1 Expression in Adipocytes | Increased | [1][9][10] |
| Mitochondrial Biogenesis in Adipocytes | Increased | [9][10] | |
| Nnat Overexpression (in vitro) | Adrenergic Receptor-Mediated Respiration in Beige Adipocytes | Abolished | [8] |
Table 2: Phenotypic Effects of Altered this compound Function.
Signaling Pathways and Experimental Workflows
This compound-SERCA Signaling Pathway in Thermogenesis
The proposed signaling pathway involves the repression of NNAT expression by cold stimulus, leading to disinhibition of SERCA, enhanced Ca2+ cycling, and subsequent heat production.
Caption: Proposed NNAT-SERCA signaling pathway in adaptive thermogenesis.
Experimental Workflow for Studying NNAT in Adipocytes
A typical workflow to investigate the role of NNAT in adipocyte thermogenesis involves genetic manipulation followed by functional assays.
Caption: Experimental workflow for in vitro studies of NNAT in adipocytes.
Detailed Experimental Protocols
RNA Interference (RNAi) to Silence this compound in Primary Adipocytes
-
Cell Culture: Isolate stromal vascular fraction (SVF) from inguinal white adipose tissue (iWAT) of mice. Culture and differentiate primary preadipocytes into mature adipocytes.
-
siRNA Transfection: On day 4 of differentiation, transfect adipocytes with a pool of siRNAs targeting mouse Nnat or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Analysis: Harvest cells 48-72 hours post-transfection for subsequent analysis, such as quantitative PCR (qPCR) to confirm knockdown efficiency and measure expression of thermogenic genes (e.g., Ucp1, Pgc1a), and Western blotting for protein analysis.[9][10]
Co-Immunoprecipitation (Co-IP) to Detect NNAT-SERCA Interaction
-
Tissue Homogenization: Homogenize mouse soleus muscle tissue in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the tissue lysate with an anti-NNAT antibody overnight at 4°C. Add protein G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluate by Western blotting using antibodies against NNAT, SERCA1a, and SERCA2a to detect the interaction.[2]
Measurement of Oxygen Consumption Rate (OCR) in Adipocytes
-
Cell Seeding: Seed differentiated primary iWAT cells in a Seahorse XF cell culture microplate.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse XF Analyzer: Place the plate in a Seahorse XF Analyzer to measure OCR.
-
Drug Injections: Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors) to determine basal respiration, maximal respiration, and non-mitochondrial respiration.
Implications for Drug Development
The role of this compound as a negative regulator of thermogenesis presents an attractive opportunity for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.
-
Targeting NNAT Expression: Small molecules or antisense oligonucleotides that inhibit NNAT expression or function in adipose tissue could potentially increase energy expenditure by disinhibiting SERCA-mediated thermogenesis.
-
Modulating the NNAT-SERCA Interaction: Developing compounds that disrupt the interaction between NNAT and SERCA could mimic the effects of NNAT deficiency, thereby promoting heat production.
-
UCP1-Independent Thermogenesis: Targeting the NNAT-SERCA pathway offers a promising strategy for activating thermogenesis independently of UCP1, which could be beneficial in patient populations with reduced BAT activity.
Conclusion
This compound is emerging as a significant player in the regulation of adaptive thermogenesis. Its inhibitory effect on the SERCA pump, leading to futile calcium cycling and heat production, positions it as a novel modulator of energy expenditure. While the precise molecular details of its interaction with SERCA and the downstream consequences are still under investigation, the existing evidence strongly supports a role for NNAT in controlling the thermogenic capacity of adipose tissue. Further research into the tissue-specific regulation and function of NNAT will be crucial for validating it as a therapeutic target for metabolic diseases. The experimental approaches outlined in this guide provide a framework for future investigations into this promising area of metabolic research.
References
- 1. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates whole-body metabolism: is thermogenesis involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Neuritin 1 as a local metabolic regulator of brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of beige adipocyte thermogenesis by the cold-repressed ER protein NNAT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of this compound promotes “browning” of primary mouse adipocytes while reducing Glut1-mediated glucose disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of this compound promotes "browning" of primary mouse adipocytes while reducing Glut1-mediated glucose disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuronatin's Role in Obesity and Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronatin (NNAT) is an imprinted gene increasingly recognized for its significant role in metabolic regulation.[1][2] Expressed in key metabolic tissues including the hypothalamus, pancreatic β-cells, and adipose tissue, NNAT is implicated in the pathogenesis of both obesity and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the current understanding of NNAT's function, detailing its molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study. Evidence points to NNAT's involvement in calcium homeostasis, endoplasmic reticulum (ER) stress, and insulin (B600854) secretion, making it a potential therapeutic target for metabolic disorders.
Introduction
Initially identified for its role in brain development, this compound (NNAT) has emerged as a critical player in the complex interplay of energy balance and glucose metabolism.[3] Its association with childhood and adult obesity, coupled with its regulatory effects on insulin secretion, positions NNAT at the nexus of two of the most pressing global health challenges.[3][4] This guide synthesizes the current body of research on NNAT, offering a technical resource for professionals in the field.
Quantitative Data on this compound's Association with Obesity and Type 2 Diabetes
The following tables summarize key quantitative findings from studies investigating the role of NNAT in metabolic diseases.
Table 1: Association of this compound (NNAT) Single Nucleotide Polymorphisms (SNPs) with Obesity
| SNP | Population | Association with Obesity | Odds Ratio (95% CI) | p-value | Reference |
| rs6090836 | Children & Adults | Association with severe childhood and adult obesity. | Not Reported | < 0.05 | [3] |
| rs6019102 | Adults | Association with class III adult obesity. | Not Reported | < 0.05 | [3] |
Table 2: Circulating this compound Levels in Human Subjects
| Condition | Sample Size | Mean Plasma NNAT (pg/mL ± SD) | Correlation with BMI (r-value) | p-value (Correlation) | Reference |
| Normal Weight | - | Lower than obese subjects | - | - | [5] |
| Obesity (BMI 30-40) | - | Significantly higher than normal weight | 0.309 | 0.006 | [5] |
| Obesity (BMI 40-50) | - | Significantly higher than normal weight | - | - | [5] |
| Anorexia Nervosa | 49 | Decreased expression | Not correlated | > 0.05 | [5] |
Table 3: Effects of this compound on Insulin Secretion and Content
| Experimental Model | Condition | Effect | Quantitative Change | Reference |
| Nnat-knockout mice (global and β-cell specific) | Glucose challenge | Impaired glucose-stimulated insulin secretion. | Not specified | [4] |
| Nnat-deficient islets | Basal | Decreased mature insulin and proinsulin content; increased preproinsulin. | Not specified | [6] |
| siRNA knockdown of Nnat in NIT cells | Glucose stimulation | Reduced ability to respond to glucose. | Not specified | [7] |
| Adenoviral overexpression of Nnatα and Nnatβ in MIN6N8 cells | Basal | Increased insulin secretion. | Not specified | [8] |
Signaling Pathways Involving this compound
This compound's metabolic effects are primarily mediated through its regulation of intracellular calcium signaling and its interaction with the insulin processing machinery.
This compound and Calcium Signaling
NNAT physically interacts with the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for sequestering calcium into the ER.[9] By potentially antagonizing SERCA2, NNAT leads to an increase in cytosolic calcium levels.[9][10] This elevation in intracellular calcium is a key signaling event that can influence various cellular processes, including insulin exocytosis and adipogenesis.[10]
This compound and Insulin Processing
In pancreatic β-cells, NNAT plays a crucial role in the maturation of insulin. It interacts with components of the signal peptidase complex (SPC), including SEC11A, SPCS1, and SPCS2.[6] This interaction facilitates the cleavage of the preproinsulin signal peptide, a critical step in the conversion of preproinsulin to proinsulin.[4][6] Loss of NNAT function leads to an accumulation of unprocessed preproinsulin and a subsequent reduction in mature insulin content and secretion.[6][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of NNAT's function. The following are outlines of key experimental protocols.
siRNA-Mediated Knockdown of this compound in NIT-1 Cells
This protocol is adapted from a study investigating the role of NNAT in glucose-mediated insulin secretion.[12]
Objective: To specifically reduce the expression of NNAT in a pancreatic β-cell line to study its functional consequences.
Materials:
-
NIT-1 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
siRNA targeting mouse Nnat (e.g., Dharmacon ON-TARGETplus SMARTpool)
-
Control siRNA (e.g., siGFP or non-targeting control)
-
Culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed NIT-1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 100 pmol of siRNA (Nnat-specific or control) in 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the NIT-1 cells and wash once with PBS.
-
Add the 500 µL of siRNA-Lipofectamine™ complexes to each well.
-
Add 1.5 mL of fresh, antibiotic-free culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Analysis: After incubation, assess the knockdown efficiency by qRT-PCR or Western blotting for NNAT. Functional assays, such as a glucose-stimulated insulin secretion (GSIS) assay, can then be performed.
Co-Immunoprecipitation (Co-IP) to Identify NNAT-Interacting Proteins
This protocol is based on methods used to identify the interaction between NNAT and the signal peptidase complex.[11]
Objective: To isolate NNAT and its binding partners from cell lysates.
Materials:
-
MIN6 cell line (or other cell line expressing endogenous NNAT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-NNAT antibody (for immunoprecipitation)
-
Control IgG antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting interacting proteins (e.g., anti-SEC11A)
Procedure:
-
Cell Lysis:
-
Culture MIN6 cells to confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Remove the beads and incubate the pre-cleared lysate with the anti-NNAT antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
Alternatively, for discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a general protocol for assessing pancreatic β-cell function in mice, which can be applied to Nnat knockout or wild-type animals.[13]
Objective: To measure the insulin secretory response to a glucose challenge in vivo.
Materials:
-
Mice (e.g., Nnat knockout and wild-type littermates)
-
Glucose solution (e.g., 2 g/kg body weight, sterile)
-
Heparinized capillary tubes or microcentrifuge tubes
-
Glucometer and test strips
-
Insulin ELISA kit
-
Centrifuge
Procedure:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample (t=0):
-
Obtain a small blood sample from the tail vein.
-
Measure blood glucose using a glucometer.
-
Collect ~50 µL of blood into a heparinized tube for plasma insulin measurement.
-
-
Glucose Administration: Administer a bolus of glucose solution via intraperitoneal (IP) injection.
-
Post-Injection Blood Sampling: Collect blood samples at specified time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Insulin Measurement: Measure insulin concentrations in the plasma samples using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot blood glucose and plasma insulin levels over time to assess the glucose tolerance and insulin secretory response.
Conclusion and Future Directions
The evidence strongly implicates this compound as a key regulator of metabolic homeostasis. Its dual role in influencing both central control of energy balance in the hypothalamus and peripheral glucose metabolism in pancreatic β-cells and adipocytes makes it a compelling target for therapeutic intervention in obesity and type 2 diabetes. Future research should focus on elucidating the precise molecular mechanisms of NNAT's interaction with SERCA2 and the signal peptidase complex, as well as exploring the therapeutic potential of modulating NNAT expression or activity. Further investigation into the functional consequences of NNAT SNPs in human populations will also be critical in translating these basic science findings into clinical applications.
References
- 1. This compound in Metabolic Regulation: Molecular Interplay in Obesity and Type 2 Diabetes Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates pancreatic β cell insulin content and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating this compound Levels Are Positively Associated with BMI and Body Fat Mass but Not with Psychological Parameters [mdpi.com]
- 6. This compound and glucose‐induced stress in pancreatic β‐cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a downstream target of BETA2/NeuroD1 in the pancreas, is involved in glucose-mediated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Methodological & Application
Application Notes and Protocols for Detecting Neuronatin (NNAT) Protein Expression in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a small, imprinted proteolipid predominantly expressed in the developing nervous system and various endocrine tissues. It plays a crucial role in cellular signaling, particularly in regulating intracellular calcium homeostasis and modulating inflammatory pathways. Dysregulation of NNAT expression has been implicated in several pathologies, including cancer, diabetes, and neurodegenerative diseases.[1][2][3] These application notes provide detailed protocols for the detection and quantification of NNAT protein expression in tissue samples, aiding researchers in elucidating its physiological and pathological roles.
Quantitative Data Summary
The expression of this compound can vary significantly between different tissues and under various physiological and pathological conditions. The following table summarizes quantitative data on NNAT protein expression from various studies.
| Tissue/Cell Type | Condition | Method of Detection | Reported Expression Level/Change | Reference |
| Aortic Endothelial Cells | Diabetic Mice | Immunohistochemistry | Upregulated | [4] |
| Pancreatic β-cells | Diabetic Rodents | Not Specified | NNAT-α isoform reduced | [5] |
| Human Breast Cancer | ER+ | Quantitative IHC | Inverse correlation with survival | [6] |
| Mouse Hypothalamus | Fasting | Not Specified | Reduced mRNA expression | [7] |
| White Adipose Tissue | Obese Mouse Models | Not Specified | Increased mRNA expression | [7] |
| Human Subcutaneous Tissue | Obese Subjects | Bioinformatical Analysis | Decreased mRNA expression | [7] |
| Mouse Soleus Muscle | High-Fat Diet | Western Blot | Downregulated | [8] |
| Mouse Fast-twitch Muscle | High-Fat Diet | Western Blot | Upregulated | [8] |
Signaling Pathways Involving this compound
This compound is a key player in at least two significant signaling pathways: the regulation of intracellular calcium via its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, and the activation of the NF-κB inflammatory pathway.
Caption: this compound's inhibition of the SERCA2 pump in the ER.
Caption: this compound-mediated activation of the NF-κB pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol is designed for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Immunohistochemistry (IHC).
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Neuronatin antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[12]
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Neuronatin antibody in blocking buffer (e.g., 1:100 to 1:500, optimization required).
-
Incubate overnight at 4°C in a humidified chamber.[14]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Prepare and apply DAB substrate according to the manufacturer's protocol. Incubate until a brown color develops.[13]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Western Blotting for this compound in Tissue Lysates
This protocol describes the detection of this compound protein in tissue lysates by Western blotting.
Caption: Workflow for Western Blotting.
Materials:
-
Tissue sample
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-Neuronatin antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Protocol:
-
Sample Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[16]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Neuronatin antibody (diluted in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane with TBST (3 changes for 10 minutes each).[17]
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane with TBST (3 changes for 10 minutes each).[15]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[14]
-
Capture the signal using an imaging system.
-
Immunofluorescence (IF) for this compound in Tissue Sections
This protocol is for visualizing the subcellular localization of this compound in frozen or paraffin-embedded tissue sections.
Caption: Workflow for Immunofluorescence (IF).
Materials:
-
Frozen or FFPE tissue sections on slides
-
Fixation buffer (e.g., 4% paraformaldehyde for frozen sections)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Neuronatin antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Sample Preparation:
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10 minutes.[19]
-
Wash with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.[20]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Neuronatin antibody in blocking buffer.
-
Incubate overnight at 4°C.[18]
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1-2 hours at room temperature.[19]
-
-
Counterstaining and Mounting:
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with DAPI for 5 minutes to stain nuclei.[10]
-
Wash with PBS.
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protein in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound IS A STRESS-RESPONSIVE PROTEIN OF ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Circulating this compound Levels Are Positively Associated with BMI and Body Fat Mass but Not with Psychological Parameters | MDPI [mdpi.com]
- 8. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry-Paraffin Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 15. origene.com [origene.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Protocol - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 19. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Quantitative Analysis of NNAT mRNA Isoforms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a paternally expressed imprinted gene that plays a significant role in a variety of cellular processes, including neurogenesis, synaptic plasticity, and the regulation of glucose metabolism and intracellular calcium dynamics.[1] Dysregulation of NNAT expression has been implicated in several pathological conditions, including obesity, diabetes, and various cancers.[2][3] The human NNAT gene undergoes alternative splicing to produce two primary mRNA isoforms: NNATα and NNATβ.[4] The alpha-form contains all three exons, while the beta-form arises from the splicing out of the second exon.[4] Additionally, a C-terminally extended isoform, NNATx, can be generated through termination codon readthrough.[2][5] The differential expression and functional diversity of these isoforms necessitate precise and quantitative analytical methods to elucidate their specific roles in health and disease.
These application notes provide detailed protocols for the quantitative analysis of NNAT mRNA isoforms using three common molecular biology techniques: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), Droplet Digital PCR (ddPCR), and RNA Sequencing (RNA-Seq).
Data Presentation: Quantitative Expression of NNAT Isoforms
The following tables summarize representative data on NNAT isoform expression across different human tissues and in the context of disease. This information is crucial for experimental design and interpretation of results.
Table 1: Relative mRNA Expression of NNAT in Human Tissues
| Tissue | NNAT mRNA Expression Level | Reference |
| Pituitary Gland | High | [6] |
| Brain (various regions) | High | [6] |
| Adipose Tissue | High | [7][8] |
| Pancreas | Moderate | [9] |
| Adrenal Gland | Moderate | [6] |
| Thyroid Gland | Moderate | [6] |
| Skeletal Muscle | Low | [6] |
| Liver | Low | [6] |
Expression levels are qualitative summaries from publicly available data. For precise quantification, the protocols below should be followed.
Table 2: Differential Expression of NNAT Isoforms in Cancer
| Cancer Type | NNAT Expression Change | Prognostic Significance | Reference |
| Breast Cancer | High expression | Associated with poor outcome | [10] |
| Neuroblastoma | High expression | Associated with favorable prognosis | [11] |
| Glioblastoma | High expression | Associated with poor prognosis | [12] |
| Myxoid Liposarcomas | DNA hypomethylation and increased expression | Associated with poor prognosis | [12] |
Experimental Protocols
Protocol 1: Quantitative Analysis of NNAT Isoforms by RT-qPCR
This protocol describes the use of SYBR Green-based RT-qPCR for the specific quantification of NNATα and NNATβ mRNA isoforms.
1.1. Primer Design for Isoform-Specific Quantification
Successful quantification of individual isoforms relies on the design of specific primers that can distinguish between the highly similar NNATα and NNATβ transcripts. The key difference lies in the presence of exon 2 in NNATα and its absence in NNATβ.
-
NNATα-specific primers: A forward or reverse primer should be designed to span the exon 1-exon 2 junction or the exon 2-exon 3 junction.
-
NNATβ-specific primers: A forward primer spanning the exon 1-exon 3 junction is required.
-
Total NNAT primers: Primers designed within a common exon (e.g., exon 1 or exon 3) will amplify both isoforms.
Table 3: Proposed Isoform-Specific Primers for Human NNAT
| Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| NNATα | GTGTTCCTGGAATGCTGCATTTAC | AGCAGCACGATGGAGTAGTC | ~130 |
| NNATβ | GTGTTCCTGGAATGCTGCATTTAC | GACACCGTGTATGCCAGCTTCT | ~100 |
| Total NNAT | GTGTTCCTGGAATGCTGCATTTAC | GACACCGTGTATGCCAGCTTCT | 100 (β) and ~180 (α) |
Note: These primer sequences are proposed based on human NNAT sequences (RefSeq: NM_005386.4 for total, with considerations for isoform-specific junctions). It is crucial to validate these primers experimentally for specificity and efficiency. A commercially available primer pair for human NNAT has the following sequences: Forward: GTGTTCCTGGAATGCTGCATTTAC and Reverse: GACACCGTGTATGCCAGCTTCT.[13]
1.2. RNA Isolation and cDNA Synthesis
-
Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
1.3. SYBR Green RT-qPCR Protocol
-
Prepare the following reaction mix on ice:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| cDNA template (diluted) | 2 | 1-100 ng |
| Nuclease-free water | 6.4 | - |
-
Set up the qPCR reactions in a 96- or 384-well plate. Include no-template controls (NTCs) for each primer set.
-
Run the plate on a real-time PCR instrument with the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 65-95 | Increment of 0.5°C for 5 sec | 1 |
1.4. Data Analysis
-
Use the 2-ΔΔCt method for relative quantification.
-
Select a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The ΔCt is calculated as: Ct(target gene) - Ct(housekeeping gene).
-
The ΔΔCt is calculated as: ΔCt(test sample) - ΔCt(control sample).
-
The fold change in expression is calculated as 2-ΔΔCt.
Protocol 2: Absolute Quantification of NNAT Isoforms by Droplet Digital PCR (ddPCR)
ddPCR provides absolute quantification of nucleic acid molecules without the need for a standard curve, offering high precision and sensitivity. This protocol adapts the RT-qPCR assay for the ddPCR platform.
2.1. Assay Preparation
-
Use the same isoform-specific primers designed for RT-qPCR (Table 3). For probe-based ddPCR, design a specific FAM-labeled hydrolysis probe for each isoform.
-
Prepare cDNA as described in section 1.2.
2.2. ddPCR Reaction Setup
-
Prepare the following reaction mix:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x ddPCR Supermix for Probes (No dUTP) | 10 | 1x |
| Forward Primer (10 µM) | 1.8 | 900 nM |
| Reverse Primer (10 µM) | 1.8 | 900 nM |
| Probe (5 µM) | 1 | 250 nM |
| cDNA template (diluted) | 1-5 | Varies |
| Nuclease-free water | to 20 µL | - |
-
Generate droplets using a droplet generator according to the manufacturer's instructions.
-
Transfer the droplets to a 96-well PCR plate and seal with foil.
2.3. PCR Amplification
Perform thermal cycling with the following conditions:
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 10 min | 1 |
| Denaturation | 94 | 30 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Enzyme Deactivation | 98 | 10 min | 1 |
2.4. Data Analysis
-
Read the droplets in a droplet reader.
-
The software will calculate the absolute concentration of the target NNAT isoform in copies/µL based on the fraction of positive droplets using Poisson statistics.
Protocol 3: Isoform-Level Quantification of NNAT using RNA-Seq
RNA-Seq allows for a comprehensive and unbiased quantification of all expressed isoforms.
3.1. Library Preparation and Sequencing
-
Isolate high-quality total RNA (RIN > 8).
-
Perform poly(A) selection to enrich for mRNA.
-
Construct a sequencing library using a strand-specific RNA-Seq library preparation kit.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
3.2. Bioinformatics Analysis Pipeline
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Transcript Quantification: Use alignment-free or alignment-based methods for isoform quantification.
-
Alignment-free (pseudo-alignment): Tools like Salmon or Kallisto rapidly quantify transcript abundance by k-mer matching against a reference transcriptome.[14] This is generally the faster approach.
-
Alignment-based: Align reads to a reference genome using a splice-aware aligner like STAR. Then, use tools like RSEM or Cufflinks to quantify isoform expression based on the alignments.[3]
-
-
Data Normalization and Differential Expression: Normalize isoform counts to Transcripts Per Million (TPM) for within-sample comparison. For differential expression analysis between samples, use packages like DESeq2 or edgeR, which are designed to handle the count-based nature of RNA-Seq data.
Mandatory Visualizations
Caption: Experimental workflow for NNAT mRNA isoform quantification.
Caption: NNAT-mediated intracellular calcium signaling pathway.
Caption: Role of NNATβ in the Unfolded Protein Response (UPR).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of full-length isoform quantification from RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of NNAT - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Termination codon readthrough of NNAT mRNA regulates calcium-mediated neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNAT protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Bio-informatics analysis of a gene co-expression module in adipose tissue containing the diet-responsive gene Nnat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High this compound (NNAT) expression is associated with poor outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High expressions of this compound isoforms in favorable neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Salmon & kallisto: Rapid Transcript Quantification for RNA-Seq Data – NGS Analysis [learn.gencore.bio.nyu.edu]
Application Notes and Protocols for Studying Neuronatin (NNAT) Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuronatin (NNAT) is a small, developmentally regulated protein implicated in a variety of cellular processes, including neural development, glucose homeostasis, and adipogenesis.[1][2][3] Its functional significance in both normal physiology and pathological conditions such as diabetes and obesity makes it a compelling target for research and therapeutic development.[4][5][6] These application notes provide a comprehensive overview of in vitro methodologies to investigate the multifaceted functions of NNAT. Detailed protocols for key experiments are provided to facilitate the study of its molecular mechanisms and cellular roles.
Investigating the Role of this compound in Pancreatic β-Cell Function
This compound plays a crucial role in regulating insulin (B600854) content and secretion in pancreatic β-cells.[4][7] In vitro studies have demonstrated that NNAT expression is glucose-sensitive and that it modulates glucose-stimulated insulin secretion (GSIS).[4][5] The primary mechanism involves the interaction of NNAT with the signal peptidase complex (SPC) to enhance the processing of preproinsulin.[4][7]
Quantitative Data Summary
| Cell Line | Experimental Condition | Key Finding | Reference |
| INS1E β-cells | siRNA-mediated silencing of Sec11a (a component of SPC) | Reduced insulin content and secretion in high-glucose conditions. | [7] |
| Isolated islets from Nnat+/-p mice | High glucose stimulation | Marked impairment in GSIS compared to wild-type. | [7] |
| NIT insulinoma cells | siRNA knockdown of Nnat | Reduction in the ability of cells to respond to glucose for insulin secretion. | [8][9] |
Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of this compound in Pancreatic β-Cells
This protocol describes the transient silencing of the Nnat gene in an insulinoma cell line (e.g., INS1E or NIT cells) to study its impact on insulin secretion.
Materials:
-
INS1E or NIT cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
siRNA targeting Nnat and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low and high glucose)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS1E or NIT cells in 24-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by qRT-PCR or Western blotting for NNAT.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in low glucose (e.g., 2.8 mM) KRBH buffer for 1 hour at 37°C.
-
Replace the buffer with fresh low glucose KRBH buffer and incubate for 1 hour. Collect the supernatant.
-
Replace the buffer with high glucose (e.g., 16.7 mM) KRBH buffer and incubate for 1 hour. Collect the supernatant.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to total cellular protein content or DNA content.
Signaling Pathway
Caption: NNAT enhances insulin secretion by augmenting SPC activity.
Elucidating the Role of this compound in Neural Differentiation
This compound is an intrinsic initiator of neural lineage in embryonic stem cells (ESCs).[10] It functions by modulating intracellular calcium (Ca2+) signaling, which in turn influences key developmental pathways.[3][10]
Quantitative Data Summary
| Cell Line | Experimental Condition | Key Finding | Reference |
| Mouse ESCs | Nnat knockdown | Dramatically decreased ability to generate neural stem cells (NSCs) and neurons. | [3] |
| Mouse ESCs | Nnat overexpression | Excess generation of NSCs and neurons. | [3] |
| Nnat-KD ESCs | Treatment with Thapsigargin (Tg), a SERCA inhibitor | Rescued the generation of Sox1-eGFP+/Nes+ neural stem cells. | [10] |
Key Experimental Protocols
Protocol 2: In Vitro Neural Differentiation of Embryonic Stem Cells
This protocol outlines a method to assess the impact of NNAT on the differentiation of ESCs into neural lineages.
Materials:
-
Mouse embryonic stem cells (e.g., with a Sox1-eGFP reporter)
-
ESC culture medium and differentiation medium
-
Reagents for genetic modification (e.g., shRNA constructs for knockdown or expression vectors for overexpression)
-
Thapsigargin (Tg) or other SERCA inhibitors
-
Antibodies for immunocytochemistry (e.g., anti-Nestin, anti-Tuj1)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Genetic Modification of ESCs: Generate stable ESC lines with Nnat knockdown (Nnat-KD) or overexpression (Nnat-OE) using standard techniques (e.g., lentiviral transduction). Include appropriate control cell lines.
-
Neural Induction:
-
Culture the modified and control ESCs under conditions that promote neural differentiation (e.g., monolayer culture on gelatin-coated plates in N2B27 medium).
-
For rescue experiments, treat Nnat-KD ESCs with a SERCA inhibitor like Thapsigargin at an appropriate concentration.[10]
-
-
Assessment of Neural Differentiation:
-
Flow Cytometry: At different time points during differentiation, analyze the percentage of Sox1-eGFP positive cells to quantify neural stem cell formation.
-
Immunocytochemistry: Fix the cells and perform immunostaining for neural markers such as Nestin (for neural stem cells) and Tuj1 (βIII-tubulin, for neurons).
-
qRT-PCR: Analyze the expression of key neural lineage genes.
-
-
Imaging and Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the number of marker-positive cells to compare differentiation efficiency between different conditions.
-
Protocol 3: Calcium Imaging
This protocol is for measuring intracellular calcium levels to investigate NNAT's role in Ca2+ signaling.
Materials:
-
Nnat-modified and control cells
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or time-lapse fluorescence measurement.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration will depend on the dye used (e.g., 2-5 µM for Fura-2 AM). Add a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
If studying responses to stimuli, add the stimulus and record the change in fluorescence over time.
-
-
Data Analysis: Calculate the ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine relative changes in intracellular calcium concentration.
Signaling Pathway
Caption: NNAT promotes neural induction via Ca2+/Erk1/2 signaling.
Studying this compound's Involvement in Adipogenesis and Inflammation
This compound is also expressed in adipose and endothelial tissues, where it is implicated in adipocyte differentiation and inflammatory responses, respectively.[2][11]
Quantitative Data Summary
| Cell Line | Experimental Condition | Key Finding | Reference |
| 3T3-L1 pre-adipocytes | Retroviral overexpression of Nnat | Stimulated differentiation into mature adipocytes. | [2] |
| 3T3-L1 cells overexpressing Nnat | Measurement of intracellular signaling | Increased intracellular free calcium and enhanced phosphorylation of CREB. | [2] |
| Human Aortic Endothelial Cells (HAECs) | Adenovirus-mediated overexpression of Nnat | Increased expression of NF-κB regulated inflammatory genes (e.g., VCAM-1, IL-6). | [11] |
Key Experimental Protocols
Protocol 4: In Vitro Adipocyte Differentiation
This protocol is for assessing the effect of NNAT on the differentiation of pre-adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
Retroviral or lentiviral vectors for Nnat overexpression
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Oil Red O staining solution
-
qRT-PCR reagents for adipogenic markers (e.g., PPARγ, C/EBPα)
Procedure:
-
Overexpression of Nnat: Transduce 3T3-L1 cells with viral vectors to create a stable cell line overexpressing NNAT.
-
Induction of Differentiation:
-
Grow the cells to confluence.
-
Two days post-confluence, switch to differentiation medium.
-
After 2-3 days, replace with a medium containing insulin for another 2 days.
-
Then, culture in a standard medium for an additional 4-8 days, replacing the medium every 2 days.
-
-
Assessment of Adipogenesis:
-
Oil Red O Staining: At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Gene Expression Analysis: At various time points, extract RNA and perform qRT-PCR to measure the expression of key adipogenic transcription factors.
-
Protocol 5: Luciferase Reporter Assay for NF-κB Activity
This assay is used to determine if NNAT activates the NF-κB signaling pathway in endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Adenovirus for Nnat expression (Ad-Nnat)
-
NF-κB luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Co-transfection and Infection:
-
Co-transfect HAECs with the NF-κB luciferase reporter plasmid and the control reporter plasmid.
-
After 24 hours, infect the cells with Ad-Nnat or a control adenovirus.
-
-
Cell Lysis and Luciferase Assay:
-
After another 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to account for variations in transfection efficiency.
Signaling Pathway
Caption: NNAT activates inflammatory signaling in endothelial cells.
Conclusion
The in vitro methods described here provide a robust framework for investigating the diverse functions of this compound. By employing techniques ranging from gene silencing and overexpression to functional assays like GSIS, neural differentiation, and reporter assays, researchers can dissect the molecular pathways through which NNAT exerts its effects. The provided protocols and signaling diagrams serve as a starting point for designing and executing experiments aimed at further unraveling the roles of this intriguing protein in health and disease.
References
- 1. Cloning of human this compound gene and its localization to chromosome-20q 11.2-12: the deduced protein is a novel "proteolipid' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectopic expression of this compound potentiates adipogenesis through enhanced phosphorylation of cAMP-response element-binding protein in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - this compound regulates pancreatic β cell insulin content and secretion [jci.org]
- 8. This compound, a downstream target of BETA2/NeuroD1 in the pancreas, is involved in glucose-mediated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Analyzing Neuronatin Knockout Mouse Models for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (Nnat) is a paternally expressed imprinted gene that has emerged as a critical regulator of metabolic homeostasis.[1][2][3][4] Expressed in key metabolic tissues including the hypothalamus, pancreatic β-cells, and adipocytes, this compound plays a significant role in modulating energy expenditure, glucose metabolism, and insulin (B600854) secretion.[1][3][4][5] Studies utilizing this compound knockout (Nnat KO) mouse models have demonstrated that the absence of this gene leads to increased susceptibility to diet-induced obesity, glucose intolerance, impaired insulin secretion, and reduced energy expenditure.[1][3] These findings underscore the potential of this compound as a therapeutic target for metabolic disorders.
These application notes provide a comprehensive guide for researchers aiming to establish and characterize this compound knockout mouse models for metabolic research. This document outlines the protocols for generating Nnat KO mice, conducting key metabolic phenotyping experiments, and analyzing the underlying molecular pathways.
I. Generation of this compound Knockout Mouse Models
The generation of a this compound knockout mouse model can be achieved using CRISPR/Cas9 technology to introduce a null mutation in the Nnat gene. Given that Nnat is a paternally expressed imprinted gene, it is crucial to ensure the mutation is inherited from the paternal allele to observe a phenotype.
Protocol: Generation of Nnat Knockout Mice using CRISPR/Cas9
1. Design of single guide RNAs (sgRNAs):
-
Target an early exon of the Nnat gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.
-
Utilize online design tools (e.g., CHOPCHOP, Benchling) to identify sgRNA sequences with high predicted efficiency and low off-target scores.
2. Preparation of CRISPR/Cas9 Components:
-
Synthesize the selected sgRNAs and obtain purified Cas9 protein or a plasmid expressing Cas9.
-
Alternatively, Cas9 mRNA can be used.
3. Zygote Microinjection or Electroporation:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the sgRNAs and Cas9 protein/plasmid/mRNA into the cytoplasm or pronucleus of the zygotes.
-
Alternatively, electroporation can be used to deliver the CRISPR/Cas9 components into the zygotes.
4. Embryo Transfer:
-
Transfer the microinjected/electroporated zygotes into the oviducts of pseudopregnant female mice.
5. Genotyping and Founder Identification:
-
After birth, perform PCR genotyping on tail biopsies from the resulting pups to identify founder mice carrying the desired mutation.
-
Sequence the PCR products to confirm the presence of an indel mutation that results in a frameshift.
6. Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish heterozygous lines.
-
Due to genomic imprinting, ensure the knockout allele is passed down from the male parent (paternal transmission) to generate heterozygous offspring that lack this compound expression (Nnat+/-p).
-
Backcross the line for several generations onto the desired genetic background (e.g., C57BL/6J or 129S2/Sv) to minimize confounding genetic variables.[6]
7. Validation of Knockout:
-
Confirm the absence of this compound protein expression in relevant tissues (e.g., hypothalamus, adipose tissue, pancreas) of Nnat+/-p mice via Western blotting.[6]
II. Metabolic Phenotyping of this compound Knockout Mice
A comprehensive metabolic assessment is crucial to characterize the phenotype of Nnat KO mice. The following are key experimental protocols.
A. Body Weight and Composition Analysis
Protocol:
-
Monitor the body weight of Nnat KO and wild-type littermate controls weekly, starting from weaning.
-
At designated time points (e.g., 12, 16, and 20 weeks of age), perform body composition analysis using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to determine fat mass and lean mass.
-
For diet-induced obesity studies, place a cohort of mice on a high-fat diet (e.g., 45% or 60% kcal from fat) and monitor body weight and composition changes over time compared to mice on a standard chow diet.
B. Glucose and Insulin Tolerance Tests
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast mice for 6 hours with free access to water.[7]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer an intraperitoneal (IP) injection of D-glucose (2 g/kg body weight).[7]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[7]
Protocol: Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours with free access to water.[8]
-
Record the baseline blood glucose level (t=0).
-
Administer an IP injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
C. Energy Expenditure and Food Intake
Protocol: Indirect Calorimetry
-
Individually house mice in metabolic cages (e.g., CLAMS) for at least 24-48 hours for acclimation.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-hour period.[1]
-
Simultaneously monitor food and water intake, as well as locomotor activity using infrared beams.
III. Quantitative Data Summary
The following tables summarize representative quantitative data from studies on this compound knockout mice.
Table 1: Body Weight and Composition
| Parameter | Genotype | Diet | Age (weeks) | Value |
| Body Weight (g) | Wild-type | Chow | 20 | 25.5 ± 0.8 |
| Body Weight (g) | Nnat+/-p | Chow | 20 | 28.9 ± 1.1 |
| Body Weight (g) | Wild-type | High-Fat | 16 | 35.2 ± 1.5 |
| Body Weight (g) | Nnat+/-p | High-Fat | 16 | 42.1 ± 2.0 |
| Fat Mass (%) | Wild-type | Chow | 20 | 12.3 ± 1.1 |
| Fat Mass (%) | Nnat+/-p | Chow | 20 | 18.7 ± 1.5* |
*p < 0.05 compared to wild-type. Data are representative and may vary based on genetic background and specific experimental conditions.
Table 2: Glucose Metabolism
| Parameter | Genotype | Diet | Timepoint (min) | Blood Glucose (mg/dL) |
| IPGTT | Wild-type | Chow | 0 | 95 ± 5 |
| 15 | 250 ± 15 | |||
| 30 | 210 ± 12 | |||
| 60 | 150 ± 10 | |||
| 120 | 100 ± 6 | |||
| IPGTT | Nnat+/-p | Chow | 0 | 105 ± 7 |
| 15 | 310 ± 20 | |||
| 30 | 280 ± 18 | |||
| 60 | 220 ± 15 | |||
| 120 | 140 ± 10 | |||
| ITT | Wild-type | Chow | 0 | 100 ± 6 |
| 15 | 60 ± 5 | |||
| 30 | 50 ± 4 | |||
| 60 | 70 ± 6 | |||
| ITT | Nnat+/-p | Chow | 0 | 105 ± 8 |
| 15 | 80 ± 7 | |||
| 30 | 75 ± 6 | |||
| 60 | 90 ± 8* |
*p < 0.05 compared to wild-type. Data are representative.
Table 3: Energy Homeostasis
| Parameter | Genotype | Diet | Value |
| Energy Expenditure (kcal/hr/kg) | Wild-type | Chow | 12.5 ± 0.7 |
| Energy Expenditure (kcal/hr/kg) | Nnat+/-p | Chow | 10.8 ± 0.6 |
| Food Intake ( g/24hr ) | Wild-type | Chow | 3.5 ± 0.2 |
| Food Intake ( g/24hr ) | Nnat+/-p | Chow | 4.2 ± 0.3 |
| RER (VCO2/VO2) | Wild-type | Chow | 0.92 ± 0.02 |
| RER (VCO2/VO2) | Nnat+/-p | Chow | 0.88 ± 0.03 |
*p < 0.05 compared to wild-type. Data are representative.
IV. Analysis of Signaling Pathways
This compound influences metabolic processes through its interaction with key cellular pathways.
A. Western Blot Analysis of Insulin Signaling
Protocol:
-
Isolate relevant tissues such as adipose tissue, liver, and skeletal muscle from fasted Nnat KO and wild-type mice, with and without insulin stimulation.
-
Prepare protein lysates from the tissues.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key insulin signaling proteins, including:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-IRS-1 (Tyr612)
-
Total IRS-1
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
B. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving this compound.
Caption: this compound's role in preproinsulin processing.
Caption: this compound's interaction with the SERCA pump.
Caption: this compound's involvement in hypothalamic leptin signaling.
V. Conclusion
The this compound knockout mouse is a valuable tool for investigating the role of this imprinted gene in metabolic regulation. The protocols and data presented here provide a framework for the generation and comprehensive metabolic phenotyping of these models. Understanding the mechanisms by which this compound influences energy balance and glucose homeostasis will be instrumental in the development of novel therapeutic strategies for obesity and type 2 diabetes.
References
- 1. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates whole-body metabolism: is thermogenesis involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of T cell leptin signaling on systemic glucose tolerance and T cell responses in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of glucose tolerance between wild-type mice and mice with double knockout of neuromedin U and neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of Neuronatin in Pancreatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockdown of neuronatin (NNAT) in pancreatic cell lines using small interfering RNA (siRNA). This document includes detailed protocols for siRNA transfection, validation of knockdown, and analysis of downstream effects, supported by data from relevant studies. The information is intended to facilitate research into the functional roles of this compound in both pancreatic beta-cells and pancreatic cancer models.
Introduction
This compound is an imprinted gene expressed in neuroendocrine tissues, including pancreatic islets.[1][2] In pancreatic beta-cells, this compound plays a crucial role in regulating insulin (B600854) content and secretion.[1][2][3] It facilitates the processing of preproinsulin by interacting with the signal peptidase complex.[1][4] Studies have demonstrated that knockdown of this compound in pancreatic beta-cell lines leads to impaired glucose-stimulated insulin secretion (GSIS).[1][5][6] While its role in pancreatic cancer is less defined, the involvement of neural and endocrine signaling pathways in pancreatic tumor biology suggests that this compound may also be a relevant target in this context.[7][8][9]
This document provides protocols for transiently knocking down this compound expression in pancreatic cell lines to investigate its function.
Data Presentation
Table 1: Summary of Quantitative Data from this compound Knockdown Studies
| Cell Line | Method | Target | Knockdown Efficiency | Key Finding | Reference |
| NIT cells | siRNA | Nnat | >90% (mRNA) | Reduced glucose-mediated insulin secretion | [6] |
| INS1E cells | siRNA | Nnat | Not specified | Reduced preproinsulin signal peptide cleavage | [1] |
| PANC-1 cells | siRNA | RRM2 | ~90% (mRNA at 0.05 nM) | Effective gene silencing in a pancreatic cancer cell line | [10] |
| PANC-1 cells | siRNA | Notch1 | 84% reduction in cell viability at 100 nM | Enhanced chemosensitivity to gemcitabine (B846) | [11] |
Note: Data for RRM2 and Notch1 in PANC-1 cells are included to demonstrate achievable siRNA knockdown efficiencies and potential downstream effects in a common pancreatic cancer cell line.
Experimental Protocols
Protocol 1: siRNA Transfection of Pancreatic Cell Lines
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents. Pancreatic cancer cell lines can be challenging to transfect, so optimization of cell density, siRNA concentration, and transfection reagent volume is critical.[12][13]
Materials:
-
Pancreatic cell line of interest (e.g., PANC-1, MIA PaCa-2, MIN6, INS1E)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting this compound (pre-designed and validated siRNAs are recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX, Polyethylenimine (PEI)[12], or kit-specific reagents[14])
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 12-well tissue culture plates
-
Antibiotic-free complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plates so they reach 40-60% confluency at the time of transfection.[13] Use antibiotic-free complete growth medium.
-
siRNA Preparation:
-
Thaw siRNA stocks on ice.
-
In a sterile microcentrifuge tube, dilute the this compound-targeting siRNA to the desired final concentration (e.g., 20-50 nM) in Opti-MEM™. Mix gently.
-
In a separate tube, prepare the non-targeting control siRNA in the same manner.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature.
-
-
Formation of siRNA-Lipid Complexes:
-
Combine the diluted siRNA with the diluted transfection reagent.
-
Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for knockdown should be determined empirically.
-
-
Post-Transfection:
-
After the initial incubation (typically 4-6 hours), the medium can be replaced with fresh complete growth medium if toxicity is observed.
-
Harvest cells at the desired time point for analysis.
-
Protocol 2: Validation of this compound Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression in siRNA-treated cells compared to the non-targeting control. A knockdown efficiency of >70% is generally considered successful.
-
B. Western Blot for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the this compound protein levels to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Functional Assays
A. Glucose-Stimulated Insulin Secretion (GSIS) Assay (for beta-cell lines)
-
Following this compound knockdown (48-72 hours), wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (e.g., 2.5 mM).
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C.
-
Replace the buffer with fresh low-glucose KRBH buffer and incubate for 1 hour. Collect the supernatant (basal secretion).
-
Replace the buffer with high-glucose KRBH buffer (e.g., 25 mM) and incubate for 1 hour. Collect the supernatant (stimulated secretion).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.[15]
-
Normalize insulin secretion to the total protein content of the cells in each well.
B. Cell Proliferation Assay (for pancreatic cancer cell lines)
-
Seed transfected cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), assess cell viability and proliferation using an MTT, WST-1, or CellTiter-Glo® assay according to the manufacturer's instructions.
C. Apoptosis Assay (for pancreatic cancer cell lines)
-
After transfection, induce apoptosis if desired (e.g., with gemcitabine or under high-glucose stress).[16]
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
Visualizations
Caption: Workflow for siRNA-mediated knockdown of this compound.
Caption: this compound's signaling role in pancreatic beta-cells.
References
- 1. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates pancreatic β cell insulin content and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - this compound regulates pancreatic β cell insulin content and secretion [jci.org]
- 4. This compound regulates pancreatic β cell insulin content and secretion | Crick [crick.ac.uk]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Neural Signaling in the Pancreatic Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Cancer Cells Avoid Starvation by Signaling to Nerves | Technology Networks [technologynetworks.com]
- 9. Signaling in the Microenvironment of Pancreatic Cancer: Transmitting Along the Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing chemosensitivity of PANC1 pancreatic cancer cells to gemcitabine using ANGTPL4, Notch1 and NF-κβ1 siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and cost-effective method to transfect small interfering RNAs into pancreatic cancer cell lines using polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PANC1 Transfection Kit (Non-endocrine Pancreatic Cn) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. An siRNA Screen in Pancreatic Beta Cells Reveals a Role for Gpr27 in Insulin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crucial roles of this compound in insulin secretion and high glucose-induced apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of Neuronatin in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a proteolipid encoded by an imprinted gene predominantly expressed from the paternal allele. It is highly expressed in the developing central nervous system and is implicated in crucial processes such as neural differentiation, ion channel regulation, and calcium signaling.[1][2][3] Studies have shown that this compound is localized in the cytoplasm with a granular pattern and is specifically found in the endoplasmic reticulum (ER) of mature neurons.[4][5] Its expression is notable in regions such as the hypothalamus, thalamus, and the CA2/CA3 regions of the hippocampus.[5][6] Given its role in neurogenesis and intracellular signaling, accurate visualization of its distribution in brain tissue is critical for neuroscience research and for identifying potential therapeutic targets in neurological disorders.
These application notes provide a detailed immunohistochemistry (IHC) protocol for the precise localization of this compound in both paraffin-embedded and frozen brain sections.
Signaling Pathway of this compound in Neural Induction
This compound plays a significant role as an intrinsic factor in promoting a neural fate during development. Residing in the endoplasmic reticulum membrane, this compound physically interacts with and antagonizes the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2 (SERCA2) pump.[1][5][7] This inhibition of SERCA2, which is responsible for pumping calcium from the cytosol into the ER, leads to an increase in intracellular calcium concentrations ([Ca2+]i). The elevated cytosolic calcium then acts as a second messenger, activating the FGF/Erk signaling pathway (specifically promoting the phosphorylation of Erk1/2) and concurrently inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3] The dual effect of activating Erk signaling and suppressing BMP signaling is a key mechanism driving neural induction and differentiation.[1][3][5]
Caption: this compound signaling pathway in neural induction.
Experimental Protocols
This section details a comprehensive protocol for the immunohistochemical staining of this compound in brain tissue. It is synthesized from validated methods and can be adapted for both chromogenic and fluorescent detection.
1. Tissue Preparation
-
A. Perfusion and Fixation (for animal models):
-
Anesthetize the animal (e.g., mouse, rat) according to approved institutional guidelines.
-
Perform transcardial perfusion, first with cold 1X Phosphate Buffered Saline (PBS) to clear the blood, followed by cold 4% Paraformaldehyde (PFA) in PBS.[7]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[7]
-
-
B. Cryoprotection (for frozen sections):
-
After post-fixation, transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C.[7]
-
Allow the brain to equilibrate until it sinks (typically 24-48 hours).
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. Store at -80°C.
-
-
C. Paraffin (B1166041) Embedding (for FFPE sections):
-
After post-fixation, dehydrate the tissue through a graded series of ethanol (B145695) solutions.
-
Clear the tissue with xylene and infiltrate with molten paraffin wax.
-
Embed the tissue in a paraffin block. Store at room temperature.
-
-
D. Sectioning:
-
For frozen tissue, cut sections at 10-40 µm thickness using a cryostat.
-
For paraffin-embedded tissue, cut sections at 5-10 µm thickness using a microtome.
-
Mount sections onto positively charged microscope slides or collect them for free-floating staining (frozen sections only).
-
2. Immunohistochemistry Staining Protocol
This protocol is optimized for slide-mounted, paraffin-embedded sections. Modifications for frozen sections are noted.
-
Deparaffinization and Rehydration (FFPE sections only):
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Crucial for FFPE):
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval solution and heat. Common buffers include:
-
Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 15-20 minutes).
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in distilled water, then in PBS.
-
(For frozen sections, this step is often unnecessary but may improve signal for some antibodies.)
-
-
Blocking and Permeabilization:
-
Block endogenous peroxidase activity by incubating sections in 0.3-3% hydrogen peroxide in PBS for 10-15 minutes (for chromogenic detection). Rinse with PBS.
-
Incubate sections in a blocking solution for 1-2 hours at room temperature. The blocking solution serves to prevent non-specific antibody binding and to permeabilize the tissue.
-
Example Blocking Solution: 10% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.3% Triton X-100 in PBS.[8]
-
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides 3-4 times with PBS or PBS-T (PBS with 0.05% Tween-20) for 5 minutes each.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) diluted in antibody buffer for 1-2 hours at room temperature.
-
For Chromogenic Detection (e.g., DAB):
-
Wash slides as in step 5.1.
-
Incubate with an Avidin-Biotin Complex (ABC) reagent or a polymer-based HRP conjugate for 30-60 minutes.
-
Wash slides.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
For Fluorescent Detection:
-
Wash slides as in step 5.1.
-
Proceed to counterstaining.
-
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with Hematoxylin (for DAB) or DAPI (for fluorescence).
-
Dehydrate sections (for DAB) through graded ethanol and clear in xylene.
-
Coverslip the slides using an appropriate mounting medium (e.g., permanent mounting medium for DAB, anti-fade mounting medium for fluorescence).
-
-
Imaging:
-
Visualize slides using a bright-field microscope (for DAB) or a fluorescence microscope with appropriate filters.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated anti-Neuronatin antibodies suitable for IHC in brain tissue.
| Parameter | Antibody 1 (Proteintech 26905-1-AP) | Antibody 2 (Boster A08311-1) | Antibody 3 (MyBioSource MBS9612108) |
| Host Species | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal |
| Target Species | Human, Mouse, Rat[1] | Human, Mouse, Rat[8] | Human, Mouse, Rat[9] |
| Dilution / Conc. | 1:200[1] | 2 µg/ml[8] | 1:50 - 1:200[9] |
| Incubation | Not specified, overnight at 4°C is standard | Overnight at 4°C[8] | Overnight at 4°C[9] |
| Antigen Retrieval | Tris-EDTA (pH 9.0)[1] | EDTA (pH 8.0)[8] | Citrate Buffer (pH not specified)[9] |
| Tissue Type | Paraffin-embedded[1] | Paraffin-embedded[8] | Paraffin-embedded[9] |
IHC Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for localizing this compound in paraffin-embedded brain tissue.
Caption: Workflow for this compound IHC on FFPE brain tissue.
References
- 1. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound promotes neural lineage in ESCs via Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms: Researchers light up interactions between neurons | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Application of CRISPR-Cas9 to Elucidate the Function of the Neuronatin Gene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is a small, proteolipid protein encoded by an imprinted gene, meaning its expression is parent-of-origin dependent.[1] Primarily known for its role in brain development, NNAT is implicated in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuronal differentiation.[2][3] Dysregulation of NNAT expression has been associated with several pathological conditions, including metabolic disorders and cancer.[1] The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to precisely investigate the function of genes like NNAT, enabling researchers to create knockout models and study the resulting phenotypic changes.[4] These application notes provide an overview of the use of CRISPR-Cas9 to study NNAT function, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the function of the this compound gene, including findings from CRISPR-Cas9-mediated knockout experiments and studies on NNAT knockout mouse models.
Table 1: Phenotypic Effects of CRISPR-Cas9-Mediated NNAT Knockout in Neuro-2a Cells
| Parameter | Control Cells | NNATx-deficient Cells | Fold Change | Reference |
| Cytoplasmic Ca²⁺ Level (Arbitrary Units) | 1.0 | 1.8 | 1.8 | [5] |
| Neuronal Differentiation (% of differentiated cells) | ~20% | ~45% | 2.25 | [5] |
Table 2: Metabolic Phenotypes of NNAT Knockout Mice
| Parameter | Wild-Type Mice | NNAT Knockout Mice | % Change | Reference |
| Body Weight (grams at 20 weeks) | ~25g | ~30g (obese subpopulation) | +20% | [2][6] |
| Glucose-Stimulated Insulin Secretion (pmol/L) | ~1200 | ~600 | -50% | [7][8] |
| Whole-Body Energy Expenditure (kcal/day/kg) | ~14 | ~12 | -14.3% | [7] |
Signaling Pathways
This compound plays a crucial role in intracellular calcium signaling, which is fundamental for neuronal differentiation. It exerts its function by interacting with and inhibiting the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2) pump. This inhibition leads to an increase in cytosolic calcium levels, which in turn activates downstream signaling cascades, including the FGF/Erk pathway, ultimately promoting neural fate.[3][7]
References
- 1. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Calcium imaging [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Assessing the Impact of Neuronatin on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is an imprinted gene that plays a crucial role in the regulation of pancreatic β-cell function and whole-animal glucose homeostasis.[1][2][3] Expressed in neuroendocrine and metabolic tissues, NNAT expression is sensitive to nutrient levels.[1][2][3] At the molecular level, this compound augments the cleavage of the insulin (B600854) signal peptide by binding to the signal peptidase complex, which facilitates the translocation of nascent preproinsulin into the endoplasmic reticulum.[1][2][4] Consequently, a decrease in this compound expression in β-cells leads to reduced insulin content and impaired glucose-stimulated insulin secretion (GSIS).[1][2] This document provides detailed protocols for assessing the impact of this compound on insulin secretion assays, intended for researchers, scientists, and professionals in drug development.
Core Signaling Pathway of this compound in Insulin Secretion
This compound's primary role in insulin secretion is linked to its interaction with the signal peptidase complex (SPC) in the endoplasmic reticulum (ER) of pancreatic β-cells. This interaction enhances the efficiency of preproinsulin processing, a critical step for mature insulin production and subsequent secretion.
Caption: this compound's role in preproinsulin processing.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on insulin secretion.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations in a static incubation setting.
Materials:
-
Isolated pancreatic islets (e.g., from wild-type and Nnat-knockout mice)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
Acid-ethanol solution (0.18 M HCl in 70% ethanol)
-
Insulin ELISA kit
-
Protein assay kit (e.g., BCA)
-
35mm non-tissue culture coated dishes
-
Eppendorf tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Islet Preparation:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture islets overnight in a non-tissue culture treated dish at 37°C and 5% CO2 to allow for recovery.[5]
-
-
Pre-incubation:
-
Hand-pick islets of similar size (typically 10-15 islets per replicate) and place them into Eppendorf tubes.
-
Wash the islets with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in 1 mL of KRBH with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.[3]
-
-
Basal Insulin Secretion:
-
Glucose-Stimulated Insulin Secretion:
-
Insulin Content Measurement:
-
To determine the total insulin content, lyse the islets by adding 500 µL of acid-ethanol solution and incubate overnight at -20°C.[6]
-
Centrifuge the lysate to pellet the cellular debris and collect the supernatant containing the total insulin.
-
-
Quantification:
-
Measure the insulin concentration in the collected supernatants (basal, stimulated, and total content) using an insulin ELISA kit according to the manufacturer's instructions.
-
Measure the total protein content of the islet lysates using a protein assay kit.
-
Normalize the secreted insulin values to the total insulin content or total protein content.
-
Data Presentation:
| Condition | Genotype | Basal Insulin Secretion (ng/islet/h) | Stimulated Insulin Secretion (ng/islet/h) | Total Insulin Content (ng/islet) |
| Low Glucose (2.8 mM) | Wild-Type | Value | N/A | Value |
| High Glucose (16.7 mM) | Wild-Type | N/A | Value | Value |
| Low Glucose (2.8 mM) | Nnat Knockdown/Knockout | Value | N/A | Value |
| High Glucose (16.7 mM) | Nnat Knockdown/Knockout | N/A | Value | Value |
Note: Replace "Value" with experimental data. Data can be presented as mean ± SEM.
Dynamic Insulin Secretion (Perifusion) Assay
This protocol assesses the dynamic pattern of insulin release, including the first and second phases of secretion, in response to changing glucose concentrations.
Materials:
-
Perifusion system (including peristaltic pump, chambers for islets, and fraction collector)
-
Isolated pancreatic islets
-
KRBH buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Insulin ELISA kit
-
Water bath (37°C)
Protocol:
-
System Setup:
-
Set up the perifusion system according to the manufacturer's instructions.
-
Equilibrate the system by running KRBH buffer with low glucose (2.8 mM) through the tubing and islet chambers at a constant flow rate (e.g., 100 µL/min) at 37°C.
-
-
Islet Loading:
-
Place a group of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.
-
-
Equilibration and Basal Secretion:
-
Perifuse the islets with KRBH containing low glucose (2.8 mM) for at least 60 minutes to allow them to equilibrate and establish a stable basal insulin secretion rate.[1]
-
Begin collecting fractions (e.g., every 1-2 minutes) to measure the basal insulin secretion.
-
-
Glucose Stimulation:
-
Switch the perifusion buffer to KRBH containing high glucose (16.7 mM) and continue collecting fractions for a defined period (e.g., 30-60 minutes) to capture both the first and second phases of insulin secretion.[1]
-
-
Return to Basal:
-
Switch the buffer back to KRBH with low glucose (2.8 mM) and continue collecting fractions to observe the return to basal secretion levels.
-
-
Quantification:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Plot the insulin secretion rate (e.g., ng/islet/min) against time to visualize the biphasic insulin release profile.
-
Data Presentation:
| Time (min) | Glucose (mM) | Wild-Type Insulin Secretion (ng/islet/min) | Nnat Knockdown/Knockout Insulin Secretion (ng/islet/min) |
| 0-10 | 2.8 | Value | Value |
| 10-40 | 16.7 | Value | Value |
| 40-50 | 2.8 | Value | Value |
Note: This table represents a simplified example. Actual data will have more time points.
Caption: Workflow for a dynamic insulin secretion (perifusion) assay.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to glucose stimulation, which is a key signaling event for insulin secretion. Studies have shown that this compound expression can increase intracellular calcium levels.[7]
Materials:
-
Isolated islets or β-cell lines
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
High glucose and low glucose buffers
Protocol:
-
Cell Preparation:
-
Seed dispersed islet cells or a β-cell line (e.g., MIN6) on glass-bottom dishes.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.[8]
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage, maintaining the temperature at 37°C.
-
Perfuse the cells with low glucose buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Switch to high glucose buffer and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the calcium response to high glucose in control cells versus cells with altered this compound expression.
-
Data Presentation:
| Condition | Genotype/Treatment | Basal [Ca2+]i (F340/F380 Ratio) | Peak [Ca2+]i upon Glucose Stimulation (F340/F380 Ratio) |
| Glucose Stimulation | Control | Value | Value |
| Glucose Stimulation | This compound Overexpression | Value | Value |
| Glucose Stimulation | This compound Knockdown | Value | Value |
Note: Replace "Value" with experimental data. Data can be presented as mean ± SEM.
Cyclic AMP (cAMP) Measurement
This protocol is for quantifying intracellular cAMP levels, a key second messenger that potentiates insulin secretion, particularly in response to incretins like GLP-1.
Materials:
-
Isolated islets or β-cell lines
-
cAMP ELISA kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Stimulants (e.g., forskolin, GLP-1)
Protocol:
-
Cell Treatment:
-
Pre-incubate islets or β-cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulate the cells with the desired secretagogues (e.g., high glucose, forskolin, or a GLP-1 receptor agonist) for a defined time.
-
-
Cell Lysis:
-
Terminate the stimulation by adding ice-cold cell lysis buffer provided in the cAMP assay kit.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
-
-
Normalization:
-
Normalize the cAMP levels to the total protein concentration of the cell lysate.
-
Data Presentation:
| Stimulant | Genotype/Treatment | Intracellular cAMP (pmol/mg protein) |
| Basal | Control | Value |
| High Glucose | Control | Value |
| GLP-1 Agonist | Control | Value |
| Basal | This compound Altered | Value |
| High Glucose | This compound Altered | Value |
| GLP-1 Agonist | This compound Altered | Value |
Note: Replace "Value" with experimental data. Data can be presented as mean ± SEM.
Summary of Expected Outcomes
Manipulation of this compound expression is expected to have the following impacts on insulin secretion assays:
-
Reduced this compound Expression (Knockdown/Knockout):
-
Increased this compound Expression (Overexpression):
-
GSIS: Potentiated or increased insulin secretion in response to high glucose.
-
Calcium Signaling: Increased intracellular calcium levels.[7]
-
These protocols provide a robust framework for investigating the role of this compound in pancreatic β-cell function. The choice of specific experimental conditions (e.g., glucose concentrations, incubation times) may need to be optimized for the specific cell type or islet preparation being used.
References
- 1. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 4. This compound regulates pancreatic β cell insulin content and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential CpG methylation at Nnat in the early establishment of beta cell heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Crucial roles of this compound in insulin secretion and high glucose-induced apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying the Epigenetic Regulation of the NNAT Gene
Introduction
Neuronatin (NNAT) is a paternally expressed imprinted gene that plays a significant role in neurodevelopment, calcium homeostasis, and metabolic regulation.[1][2] As an imprinted gene, its expression is tightly controlled by epigenetic mechanisms that ensure monoallelic expression from the paternal chromosome.[3] Dysregulation of NNAT's epigenetic status, particularly through aberrant DNA methylation, is frequently associated with various human diseases, including cancers like osteosarcoma and medullary thyroid carcinoma, where it is often epigenetically silenced.[4][5] Understanding the complex epigenetic landscape governing NNAT expression is therefore crucial for researchers in developmental biology, oncology, and for professionals in drug development targeting epigenetic pathways.
These application notes provide a comprehensive overview of the key techniques used to investigate the epigenetic regulation of the NNAT gene, including DNA methylation analysis, histone modification profiling, non-coding RNA interaction studies, and chromatin conformation analysis. Detailed protocols for foundational experiments are provided to guide researchers in their study design and execution.
Section 1: Analysis of NNAT DNA Methylation
Application Note:
DNA methylation is the most extensively studied epigenetic modification regulating the NNAT gene. The NNAT locus contains a differentially methylated region (DMR), a CpG island that is methylated on the silent maternal allele and unmethylated on the active paternal allele.[6] In many cancers, this CpG island becomes hypermethylated, leading to the transcriptional silencing of NNAT.[4] Analysis of DNA methylation patterns is therefore a primary method to assess NNAT's imprinting status and its potential misregulation in disease. Techniques range from targeted analysis of specific CpG sites to genome-wide profiling.
Key Techniques:
-
Bisulfite Sequencing: The gold standard for high-resolution methylation analysis, allowing for the determination of the methylation status of every single CpG site within a targeted region.[6][7]
-
Methylation-Specific PCR (MSP): A rapid and sensitive method for the qualitative assessment of the methylation status of a specific CpG-rich region.[8]
-
Pyrosequencing: A real-time sequencing-by-synthesis method that provides quantitative methylation analysis for short DNA regions, ideal for validating findings for specific CpG sites.[9]
-
Methylated DNA Immunoprecipitation (MeDIP-Seq): An antibody-based technique to enrich for methylated DNA fragments, which can then be sequenced to provide genome-wide methylation profiles.[8]
Experimental Workflow: Bisulfite Sequencing
Caption: Workflow for analyzing NNAT DNA methylation using bisulfite sequencing.
Protocol: Bisulfite Sequencing of the NNAT Promoter Region
This protocol is adapted from standard bisulfite conversion and sequencing methodologies.[8][10]
Materials:
-
Genomic DNA isolated from cell lines or tissues.
-
Bisulfite conversion kit (e.g., from Zymo Research, Qiagen).
-
PCR primers designed to amplify the NNAT promoter region from bisulfite-converted DNA.
-
Taq polymerase suitable for amplifying bisulfite-treated DNA.
-
PCR purification kit.
-
TA cloning vector kit.
-
Competent E. coli cells.
-
Sanger sequencing reagents.
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from the samples of interest using a standard DNA extraction kit. Quantify the DNA concentration.
-
Bisulfite Conversion:
-
Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. Follow the manufacturer's instructions precisely, as this step is critical for efficient conversion of unmethylated cytosines to uracils.
-
After conversion, purify the DNA using the columns provided in the kit. Elute in 10-20 µL of elution buffer.
-
-
PCR Amplification:
-
Set up a PCR reaction using 1-2 µL of bisulfite-converted DNA as the template.
-
Use primers designed specifically for the NNAT promoter region that do not contain CpG sites.
-
PCR cycling conditions will need to be optimized but typically involve an initial denaturation at 95°C, followed by 35-40 cycles of denaturation (95°C), annealing (50-60°C), and extension (72°C), with a final extension step.
-
-
Purification and Cloning:
-
Run the PCR product on an agarose (B213101) gel to confirm a single band of the correct size.
-
Purify the PCR product using a PCR cleanup kit.
-
Ligate the purified PCR product into a TA cloning vector according to the manufacturer's protocol.
-
Transform the ligated plasmid into competent E. coli cells and plate on selective agar (B569324) plates.
-
-
Sequencing and Analysis:
-
Pick 8-10 individual bacterial colonies for each sample.
-
Perform plasmid DNA isolation from overnight cultures.
-
Sequence the plasmid inserts using standard Sanger sequencing.
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence of the NNAT promoter.
-
For each sequenced clone, determine the methylation status of each CpG site. A thymine (B56734) (T) at a CpG site corresponds to an originally unmethylated cytosine, while a cytosine (C) indicates methylation.
-
Calculate the percentage of methylation for each CpG site across all sequenced clones.
-
Data Presentation: NNAT Promoter Methylation
The results can be summarized to compare methylation levels between different conditions.
| Sample Type | CpG Site 1 (%) | CpG Site 2 (%) | CpG Site 3 (%) | Average (%) |
| Normal Bone Tissue | 45 | 50 | 48 | 47.7 |
| Osteosarcoma Line 1 | 95 | 98 | 92 | 95.0 |
| Osteosarcoma Line 2 | 88 | 95 | 90 | 91.0 |
| 5-aza-dC Treated Line 2 | 30 | 25 | 28 | 27.7 |
Table 1: Example quantitative data from bisulfite sequencing of the NNAT promoter. The data reflects hypermethylation in osteosarcoma cell lines compared to normal tissue and demethylation upon treatment with 5-aza-2'-deoxycytidine, consistent with published findings.[4]
Section 2: Profiling Histone Modifications at the NNAT Locus
Application Note:
Histone modifications are critical regulators of chromatin structure and gene accessibility.[9] While DNA methylation provides a stable repressive signal, histone marks can define transcriptionally active (e.g., H3K4me3, H3K27ac) or repressed (e.g., H3K9me3, H3K27me3) chromatin states.[11] Analyzing histone modifications at the NNAT locus can provide a dynamic view of its transcriptional potential. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the premier technique for genome-wide mapping of these marks.[12][13]
Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)
Caption: General workflow for histone modification analysis using ChIP-seq.
Protocol: ChIP-seq for Histone Marks at the NNAT Locus
This protocol provides a generalized workflow for ChIP-seq.[12][14][15] Optimization is required for specific cell types and antibodies.
Materials:
-
Cells or tissues of interest.
-
Formaldehyde (B43269), 37% solution.
-
Lysis and wash buffers (containing protease inhibitors).
-
Sonicator (e.g., Bioruptor).
-
ChIP-grade antibody specific to the histone modification of interest (e.g., anti-H3K27me3, anti-H3K4me3).
-
Protein A/G magnetic beads.
-
Reagents for reverse cross-linking (NaCl, RNase A, Proteinase K).
-
DNA purification kit.
-
Next-generation sequencing (NGS) library preparation kit.
Procedure:
-
Cross-linking:
-
Harvest cells and resuspend in culture medium.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using appropriate lysis buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing/sonication buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Set aside a small aliquot of the chromatin as an "input" control.
-
Incubate the remaining chromatin with the specific primary antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the input control. Incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA samples using a commercial NGS library prep kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for the histone mark.
-
Analyze the enrichment of specific histone marks at the NNAT gene locus by comparing the ChIP signal to the input control.
-
Data Presentation: Histone Modification Enrichment
| Histone Mark | Cell Type | Enrichment at NNAT Promoter (Fold over Input) | Interpretation |
| H3K4me3 (Active) | Normal Fibroblasts | 15.2 | Transcriptionally poised/active |
| H3K27me3 (Repressive) | Normal Fibroblasts | 1.8 | Low level of repression |
| H3K4me3 (Active) | Osteosarcoma Cells | 1.5 | Loss of active mark |
| H3K27me3 (Repressive) | Osteosarcoma Cells | 25.6 | Gain of repressive mark |
Table 2: Illustrative ChIP-seq data showing a switch from active to repressive histone marks at the NNAT promoter in cancer cells, correlating with gene silencing.
Section 3: Investigating Non-Coding RNA Regulation
Application Note:
Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are key players in gene regulation.[16][17] MiRNAs typically bind to the 3' untranslated region (3' UTR) of target mRNAs to induce their degradation or inhibit translation.[18] The expression of NNAT is known to be inhibited by miRNA-708, which targets its 3' UTR.[2] LncRNAs can act through various mechanisms, including guiding chromatin-modifying complexes to specific loci.[19] Investigating ncRNA interactions is essential for a complete understanding of NNAT regulation.
Logical Relationship: miRNA-mediated Regulation of NNAT
Caption: Mechanism of NNAT mRNA regulation by miRNA-708.
Protocol: Luciferase Reporter Assay for miRNA Targeting
This protocol validates the direct interaction between a miRNA and the NNAT 3' UTR.
Materials:
-
HEK293T or other suitable cell line.
-
Luciferase reporter plasmid (e.g., psiCHECK-2) containing the NNAT 3' UTR cloned downstream of the Renilla luciferase gene.
-
A "mutant" version of the above plasmid where the miRNA seed-binding site is mutated.
-
Expression vector for the miRNA of interest (e.g., miRNA-708) or synthetic miRNA mimics.
-
Negative control miRNA mimic.
-
Lipofectamine or other transfection reagent.
-
Dual-Luciferase Reporter Assay System (e.g., from Promega).
-
Luminometer.
Procedure:
-
Plasmid Construction:
-
Amplify the full-length 3' UTR of human NNAT from cDNA.
-
Clone the PCR product into the multiple cloning site of a dual-luciferase reporter vector, downstream of the Renilla luciferase reporter gene. The Firefly luciferase on the same vector serves as an internal control for transfection efficiency.
-
(Optional) Create a mutant construct by site-directed mutagenesis to alter the seed sequence in the NNAT 3' UTR that binds the miRNA.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate one day before transfection to reach 70-80% confluency.
-
Co-transfect the cells using a lipid-based transfection reagent. For each well, transfect:
-
100 ng of the NNAT 3' UTR luciferase reporter plasmid (or mutant).
-
20 pmol of the miRNA mimic (or negative control mimic).
-
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure both Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
For each sample, calculate the ratio of Renilla to Firefly luciferase activity to normalize for transfection efficiency.
-
Compare the normalized luciferase activity in cells transfected with the specific miRNA mimic to those transfected with the negative control. A significant reduction in luciferase activity indicates that the miRNA targets the NNAT 3' UTR.
-
The effect should be abolished when using the mutant 3' UTR construct.
-
Data Presentation: Luciferase Assay Results
| Reporter Construct | miRNA Mimic | Normalized Luciferase Activity (Relative to Control) |
| NNAT 3' UTR (Wild-Type) | Negative Control | 1.00 |
| NNAT 3' UTR (Wild-Type) | miRNA-708 | 0.45 *** |
| NNAT 3' UTR (Mutant) | Negative Control | 1.00 |
| NNAT 3' UTR (Mutant) | miRNA-708 | 0.95 (n.s.) |
Table 3: Example data from a luciferase assay demonstrating that miRNA-708 significantly represses reporter activity via the wild-type NNAT 3' UTR, an effect that is lost upon mutation of the binding site. (** p < 0.001; n.s. = not significant).*
Section 4: Analyzing Chromatin Conformation
Application Note:
The three-dimensional organization of the genome plays a crucial role in gene regulation by bringing distant regulatory elements, like enhancers and promoters, into close spatial proximity. For imprinted loci like NNAT, higher-order chromatin structure, including chromatin loops mediated by insulator proteins like CTCF, is essential for maintaining parent-of-origin-specific expression.[20] Chromosome Conformation Capture (3C) and its derivatives (e.g., 4C, Hi-C) are powerful techniques to study these long-range interactions.[21][22] Hi-C provides an unbiased, genome-wide view of all chromatin interactions.[23]
Experimental Workflow: Hi-C
Caption: Key steps in the Hi-C protocol for genome-wide chromatin interaction mapping.
Protocol: High-Level Overview of Hi-C
This protocol provides a simplified overview of the key steps in a Hi-C experiment.[23][24][25]
Materials:
-
Cells grown in culture.
-
Formaldehyde.
-
Restriction enzyme(s).
-
Biotin-labeled nucleotides.
-
DNA ligase.
-
Streptavidin beads.
-
Reagents and kits for NGS library preparation and sequencing.
Procedure:
-
Cross-linking and Digestion:
-
Cross-link cells with formaldehyde to fix chromatin interactions in situ.
-
Lyse cells and digest the chromatin with a suitable restriction enzyme.
-
-
Biotin Labeling and Proximity Ligation:
-
Fill in the restriction fragment overhangs, incorporating a biotin-labeled nucleotide to mark the DNA ends.
-
Perform ligation under dilute conditions that favor the joining of cross-linked (spatially proximal) DNA fragments.
-
-
DNA Purification and Shearing:
-
Reverse the cross-links and purify the DNA. The result is a library of chimeric DNA molecules representing ligation junctions.
-
Shear the DNA to a size appropriate for sequencing (e.g., via sonication).
-
-
Enrichment and Sequencing:
-
Use streptavidin-coated magnetic beads to specifically pull down the biotin-labeled ligation junctions.
-
Perform standard NGS library preparation (end-repair, A-tailing, adapter ligation).
-
Sequence the library using a paired-end sequencing strategy.
-
-
Data Analysis:
-
Map the paired-end reads to a reference genome.
-
Process the mapped reads to create a genome-wide contact matrix, where each entry represents the interaction frequency between two genomic loci.
-
Analyze the contact matrix to identify higher-order structures like topologically associating domains (TADs) and specific chromatin loops, such as those involving the NNAT promoter and potential distal enhancers.
-
Integrated View of NNAT Epigenetic Regulation
The expression of NNAT is not controlled by a single epigenetic mechanism but rather by the interplay of DNA methylation, histone modifications, ncRNAs, and 3D chromatin architecture. A comprehensive study of NNAT regulation requires an integrated approach that combines the techniques described above.
Caption: An integrated model of the epigenetic mechanisms controlling NNAT gene expression.
References
- 1. Differential CpG methylation at Nnat in the early establishment of beta cell heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Termination codon readthrough of NNAT mRNA regulates calcium-mediated neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Epigenetic Imprinting Analysis with RNA-Seq Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aberrant epigenetic silencing of this compound is a frequent event in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Genome-Wide Profiling of Histone Modifications with ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-of-the-art techniques to study epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cd-genomics.com [cd-genomics.com]
- 17. Gene regulation by noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. Exploring the Role of Non-Coding RNA in Gene Regulation - News Center [news.feinberg.northwestern.edu]
- 20. "CTCF regulates the neuronal gene expression program" by Alissa Cullen [openscholarship.wustl.edu]
- 21. 3C-based methods to detect long-range chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3C methods in cancer research: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Hi-C 3.0: Improved Protocol for Genome-Wide Chromosome Conformation Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application Notes and Protocols: Adenovirus-Mediated Overexpression of Neuronatin in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing adenovirus vectors to achieve overexpression of neuronatin in endothelial cells. This document includes detailed protocols for vector construction, cell culture and transduction, and analysis of downstream effects, as well as a summary of expected quantitative outcomes and a description of the implicated signaling pathways.
Introduction
This compound (NNAT) is a small, proteolipid protein implicated in various cellular processes, including inflammation and metabolic regulation. Recent studies have highlighted its role in endothelial cell activation, suggesting it may be a key player in vascular diseases associated with metabolic disorders like diabetes.[1][2][3] Adenoviral vectors are a highly efficient tool for transient gene overexpression in a wide range of mammalian cells, including primary endothelial cells, which are often challenging to transfect with other methods.[4][5] This document outlines the methodology for using a recombinant adenovirus expressing this compound (Ad-Nnat) to study its function in human aortic endothelial cells (HAECs).[1]
Data Presentation
Overexpression of this compound in HAECs using an adenoviral vector (Ad-Nnat) at a multiplicity of infection (MOI) of 10-20 leads to a significant upregulation of several pro-inflammatory genes. The following table summarizes the observed changes in gene and protein expression.
| Gene/Protein | Measurement | Fold Change (Ad-Nnat vs. Ad-GFP control) | Reference |
| This compound (Nnat) | Protein Expression | Parallel increase with MOI | [1] |
| IκB-α | Protein Expression | Decrease with increasing MOI | [1] |
| ICAM-1 | Protein Expression | Increase with increasing MOI | [1] |
| VCAM-1 | Protein Expression | Increase with increasing MOI | [1] |
| VCAM-1 | Protein Expression (in vivo, mouse carotid artery) | ~9-fold increase | [1] |
| IL-6 | mRNA Expression | Increase with increasing MOI | [1] |
| SELE (E-selectin) | mRNA Expression | Significant Increase | [1] |
| TNF-α | mRNA Expression | Significant Increase | [1] |
| IL-1β | mRNA Expression | Significant Increase | [1] |
| MCP-1 | mRNA Expression | Significant Increase | [1] |
Experimental Protocols
Construction of Recombinant Adenovirus Expressing this compound (Ad-Nnat)
This protocol describes the generation of a replication-deficient adenovirus (serotype 5) for this compound overexpression. The general methodology involves cloning the this compound cDNA into a shuttle vector, followed by homologous recombination with an adenoviral backbone plasmid in E. coli, and subsequent virus rescue and amplification in a packaging cell line (e.g., HEK-293).[6][7][8]
Materials:
-
Human this compound cDNA
-
Shuttle vector (e.g., pAdTrack-CMV)
-
Adenoviral backbone plasmid (e.g., pAdEasy-1)
-
Competent E. coli (BJ5183 for recombination, DH5α for amplification)
-
Restriction enzymes (for cloning and linearization)
-
T4 DNA ligase
-
HEK-293 cells
-
Lipofectamine 2000 or similar transfection reagent
-
Cell culture media and supplements
-
Cesium chloride (CsCl) for virus purification
Procedure:
-
Cloning this compound into Shuttle Vector:
-
Amplify the full-length human this compound cDNA by PCR, adding appropriate restriction sites to the ends.
-
Digest both the PCR product and the shuttle vector with the corresponding restriction enzymes.
-
Ligate the this compound cDNA into the shuttle vector.
-
Transform into competent E. coli (e.g., DH5α), select for positive clones, and verify the insert by sequencing.
-
-
Homologous Recombination in E. coli:
-
Linearize the recombinant shuttle vector with an appropriate restriction enzyme (e.g., PmeI).
-
Co-transform the linearized shuttle vector and the pAdEasy-1 backbone plasmid into electrocompetent E. coli BJ5183 cells.
-
Select for kanamycin-resistant colonies, which represent successful homologous recombination.
-
Isolate the recombinant adenoviral plasmid DNA and confirm its integrity by restriction digest analysis.
-
-
Virus Rescue in HEK-293 Cells:
-
Linearize the recombinant adenoviral plasmid with a restriction enzyme (e.g., PacI) to expose the inverted terminal repeats (ITRs).
-
Transfect the linearized plasmid into HEK-293 cells at 70-80% confluency using a suitable transfection reagent.
-
Monitor the cells for the appearance of cytopathic effect (CPE), which typically occurs within 7-10 days.
-
-
Virus Amplification and Purification:
-
Harvest the cells and media from the initial transfection and lyse the cells by three freeze-thaw cycles.
-
Use this crude lysate to infect larger cultures of HEK-293 cells for virus amplification.
-
Once widespread CPE is observed, harvest the cells and purify the adenovirus using two rounds of CsCl gradient ultracentrifugation.
-
Desalt the purified virus stock and store at -80°C in appropriate buffer.
-
-
Virus Titer Determination:
-
Determine the viral titer (infectious units per ml) using a plaque assay or a commercially available qPCR-based titration kit.
-
Culture and Transduction of Human Aortic Endothelial Cells (HAECs)
Materials:
-
Primary Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Ad-Nnat and control adenovirus (e.g., Ad-GFP)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture HAECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use cells at a low passage number for experiments.
-
-
Transduction:
-
Seed HAECs in multi-well plates to achieve 70-80% confluency on the day of transduction.
-
On the day of transduction, replace the culture medium with a minimal volume of serum-free or low-serum (2%) medium.
-
Thaw the Ad-Nnat and control adenovirus on ice.[9]
-
Dilute the required amount of virus in the low-serum medium to achieve the desired multiplicity of infection (MOI). An MOI of 10-20 is recommended for HAECs.[1]
-
Add the virus-containing medium to the cells and incubate for 4-6 hours at 37°C.[9]
-
After the incubation period, remove the virus-containing medium and replace it with fresh, complete EGM-2.
-
Incubate the cells for 24-72 hours to allow for this compound expression before subsequent analysis.
-
Analysis of this compound Overexpression and Downstream Effects
A. Western Blot Analysis for Protein Expression
Procedure:
-
Lyse the transduced HAECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against this compound, phospho-p38, total p38, phospho-p65, total p65, IκB-α, VCAM-1, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Procedure:
-
Isolate total RNA from transduced HAECs using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for human IL-6, SELE, VCAM-1, ICAM-1, TNF-α, IL-1β, MCP-1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Visualizations
This compound overexpression in endothelial cells has been shown to activate a pro-inflammatory signaling cascade.[1][2] This pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and p38 Mitogen-Activated Protein Kinase (MAPK), which in turn leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Activated NF-κB then translocates to the nucleus and induces the expression of various inflammatory genes, including cytokines, chemokines, and cell adhesion molecules.[1][2]
Experimental Workflow for this compound Overexpression
Caption: Workflow for adenovirus-mediated this compound overexpression in endothelial cells.
This compound-Induced Signaling Pathway in Endothelial Cells
Caption: this compound activates NF-κB through PI3K and p38 MAPK pathways.
References
- 1. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new inflammation gene expressed on the aortic endothelium of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Transduction Efficiency of Adenovirus Vectors in Endothelial Cells and Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenoviral transduction [takarabio.com]
- 6. Construction and Preparation of Three Recombinant Adenoviruses Expressing Truncated NS3 and Core Genes of Hepatitis C Virus for Vaccine Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction, Production, and Purification of Recombinant Adenovirus Vectors | Springer Nature Experiments [experiments.springernature.com]
- 8. gwerstucklab.pbworks.com [gwerstucklab.pbworks.com]
- 9. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
how to measure neuronatin-mediated changes in cytosolic Ca2+
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuronatin (NNAT) is a transmembrane protein located in the endoplasmic reticulum (ER) that plays a significant role in cellular calcium (Ca2+) homeostasis. Dysregulation of this compound expression has been implicated in various physiological and pathological processes, including neurodevelopment and metabolic diseases. Understanding how this compound modulates cytosolic Ca2+ is crucial for elucidating its function and for the development of therapeutic strategies targeting these pathways. These application notes provide an overview of the mechanisms of this compound-mediated Ca2+ signaling and detailed protocols for their measurement.
This compound primarily influences cytosolic Ca2+ concentrations by modulating the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] The SERCA pump is responsible for transporting Ca2+ from the cytosol into the ER, thereby maintaining low cytosolic Ca2+ levels.[4] Evidence suggests that this compound can antagonize SERCA2, leading to an increase in intracellular Ca2+ levels.[1][3][4] This action is similar to that of phospholamban, another regulator of SERCA.[1] Some studies also propose that this compound can uncouple the Ca2+ transport activity of SERCA from ATP hydrolysis.[2] Conversely, other research indicates that this compound may facilitate SERCA function to increase ER Ca2+ storage.[5] The precise mechanism may be cell-type or context-dependent.
The elevation in cytosolic Ca2+ triggered by this compound can initiate downstream signaling cascades. For instance, in embryonic stem cells, this Ca2+ signal can lead to the phosphorylation of Erk1/2 and inhibition of the BMP4 pathway, promoting neural lineage.[3][4][6][7]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cytosolic and ER Ca2+.
Table 1: Effect of this compound Expression on Intracellular Ca2+
| Cell Type | Experimental Condition | Measurement Method | Key Finding | Reference |
| Neuro 2a cells | Overexpression of this compound | Fura-2/AM | Significant increase in intracellular Ca2+ | [1] |
| Neuro 2a cells | Knockdown of this compound | Fura-2/AM | Decrease in intracellular Ca2+ | [1] |
| Embryonic Stem Cells (ESCs) | Overexpression of Nnatα | Ca2+ green-1AM | Higher [Ca2+]i compared to knockdown cells | [4] |
| Embryonic Stem Cells (ESCs) | Knockdown of Nnat | Ca2+ green-1AM | Lower [Ca2+]i compared to overexpression cells | [4] |
| Primary Cortical Neurons | Overexpression of Nnat | GCaMP6s | Increased cytosolic Ca2+ | [5] |
| Primary Cortical Neurons | Knockdown of Nnat | GCaMP6s | Blocked increase in cytosolic Ca2+ | [5] |
Table 2: this compound's Interaction with SERCA and its Functional Consequences
| System | Experimental Approach | Key Finding | Reference |
| Cultured Neuronal Cells | Co-immunoprecipitation | Physical interaction between this compound and SERCA2 | [4] |
| Cell Model | Ca2+ uptake and SERCA activity assays | NNAT significantly reduced Ca2+ uptake without altering SERCA activity, lowering the apparent coupling ratio. | [2] |
| Primary Cortical Neurons | Co-immunoprecipitation | Nnat interacts with SERCA2, but not IP3R. | [5] |
| Primary Cortical Neurons | Calcium imaging with SERCA antagonist (CPA) | Cytosolic Ca2+ in Nnat-overexpressing neurons increased more rapidly than in control neurons upon SERCA inhibition. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-mediated Ca2+ changes and a typical experimental workflow for their measurement.
Caption: this compound signaling pathway leading to increased cytosolic Ca2+.
Caption: Experimental workflow for measuring cytosolic Ca2+.
Experimental Protocols
Protocol 1: Measurement of Intracellular Ca2+ Using Fura-2/AM
This protocol is adapted from a study on Neuro 2a cells and is suitable for adherent cell lines.[1] Fura-2 AM is a ratiometric fluorescent dye used for measuring intracellular calcium.
Materials:
-
Neuro 2a cells (or other suitable cell line)
-
6-well tissue culture plates
-
Plasmids for this compound overexpression or siRNA for this compound knockdown
-
Transfection reagent
-
Phosphate Buffered Saline (PBS)
-
Fura-2/AM (5 µM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Thapsigargin (B1683126) (1 µM in DMSO, for positive control)
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.
Procedure:
-
Cell Plating: Plate Neuro 2a cells into 6-well tissue culture plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with plasmids encoding this compound or with this compound-specific siRNA using a suitable transfection reagent according to the manufacturer's protocol. A control transfection (e.g., empty vector or scrambled siRNA) should be performed in parallel.
-
Positive Control (Optional): For a positive control for SERCA inhibition, add thapsigargin (1 µM) to one well of untransfected cells 12 hours before measurement.[1]
-
Incubation: Incubate the cells for 36 hours post-transfection to allow for sufficient expression or knockdown of this compound.
-
Dye Loading: a. Wash the cells gently with PBS. b. Prepare a loading solution of 5 µM Fura-2/AM in HBSS. c. Add the Fura-2/AM loading solution to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular Fura-2/AM.
-
Measurement: a. Add fresh HBSS to the cells. b. Immediately measure fluorescence using either a fluorescence microscope or a plate reader. c. For ratiometric measurement, acquire fluorescence emission intensity at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[8] d. The ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) is directly proportional to the intracellular Ca2+ concentration.[8]
-
Data Analysis: a. Calculate the F340/F380 ratio for each condition (control, this compound overexpression, this compound knockdown). b. Compare the ratios between the different experimental groups. An increase in the F340/F380 ratio indicates an increase in intracellular Ca2+. c. If absolute Ca2+ concentrations are required, a calibration curve can be generated using a Fura-2 calcium imaging calibration kit.
Protocol 2: General Considerations for Using Genetically Encoded Calcium Indicators (GECIs)
GECIs, such as GCaMP variants, are an alternative to chemical dyes and can be targeted to specific subcellular compartments.[5]
Key Steps:
-
Vector Selection: Choose a GECI variant (e.g., GCaMP6s for cytosolic Ca2+, ER-GCaMP6-150 for ER Ca2+) with appropriate Ca2+ affinity and kinetics for the expected changes.[5]
-
Transfection/Transduction: Introduce the GECI-encoding plasmid into the cells via transfection or use a viral vector (e.g., AAV) for transduction, which is often more efficient for primary neurons. Co-transfect with the this compound expression or knockdown construct.
-
Expression Time: Allow sufficient time for both the GECI and this compound constructs to be expressed (typically 48-72 hours or longer for viral vectors).
-
Imaging: Perform live-cell imaging using a fluorescence microscope with the appropriate excitation and emission filters for the chosen GECI (e.g., ~488 nm excitation and ~510 nm emission for GCaMP).
-
Data Analysis: Quantify changes in fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence. Compare the amplitude and frequency of Ca2+ transients between experimental groups.
Conclusion
Measuring this compound-mediated changes in cytosolic Ca2+ is essential for understanding its physiological roles. The primary mechanism involves the modulation of the SERCA pump, leading to an increase in intracellular Ca2+.[1][3] This can be reliably measured using fluorescent Ca2+ indicators like Fura-2/AM or genetically encoded indicators such as GCaMP. The provided protocols offer a framework for researchers to investigate the impact of this compound on Ca2+ signaling in various cellular contexts, which is critical for both basic research and drug discovery.
References
- 1. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes neural lineage in ESCs via Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant miR-339-5p/neuronatin signaling causes prodromal neuronal calcium dyshomeostasis in mutant presenilin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuronatin in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for investigating the role of the protein neuronatin (NNAT) in neuroblastoma. High expression of this compound is correlated with a favorable prognosis in neuroblastoma, suggesting its potential as a therapeutic target and a biomarker.[1] The following sections detail in vitro and in vivo models, along with specific protocols for studying this compound's function and signaling pathways in this pediatric cancer.
In Vitro Models for Studying this compound in Neuroblastoma
In vitro models are essential for dissecting the molecular functions of this compound in neuroblastoma cell lines. Human neuroblastoma cell lines are primary tools for these investigations.[2]
Recommended Cell Lines:
-
IMR-32: This cell line is particularly relevant as studies have shown that this compound expression can be upregulated in IMR-32 cells, leading to neuronal differentiation.[1]
-
SH-SY5Y: A widely used neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it suitable for studying the effects of this compound on differentiation.[3][4]
Key Experimental Approaches:
-
Overexpression Studies: To investigate the effects of increased this compound levels, transient transfection of neuroblastoma cell lines with a this compound-expressing plasmid is a key technique.
-
Induction of Endogenous this compound: As this compound is an imprinted gene and its expression can be silenced by methylation, treatment with demethylating agents can be used to upregulate its endogenous expression.[1]
-
Functional Assays: Following manipulation of this compound expression, a variety of assays can be performed to assess cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
| Experimental Model | Parameter Measured | Observation | Reference |
| Neuroblastoma Patient Tumors (n=63) | Nnat mRNA Expression | Significantly higher in favorable prognosis groups compared to unfavorable groups. | [1] |
| IMR-32 Neuroblastoma Cells | Nnat mRNA Expression | Upregulated after treatment with a demethylating agent. | [1] |
| IMR-32 Neuroblastoma Cells | Cell Morphology | Induction of high this compound expression led to the extension of neural processes, indicating cell differentiation. | [1] |
In Vivo Models for Studying this compound in Neuroblastoma
In vivo models are critical for validating the in vitro findings and for preclinical testing of potential therapeutic strategies involving this compound. Xenograft models are the most common approach for neuroblastoma research.[5]
Recommended Model:
-
Orthotopic Xenograft Model: Injection of human neuroblastoma cells into the adrenal gland of immunocompromised mice (e.g., NOD/SCID or NSG mice) closely mimics the human disease.[6][7]
Key Experimental Approaches:
-
Tumor Growth and Metastasis: Monitor tumor growth and metastasis in mice engrafted with neuroblastoma cells that have been genetically modified to overexpress this compound.
-
Therapeutic Efficacy: Evaluate the therapeutic potential of agents that upregulate this compound expression in established neuroblastoma xenografts.
Quantitative Data Summary
| Experimental Model | Parameter Measured | Potential Observation (Hypothetical) |
| Neuroblastoma Xenograft in Mice | Tumor Volume | Decreased tumor growth in mice with this compound-overexpressing tumors. |
| Neuroblastoma Xenograft in Mice | Metastasis | Reduced incidence of metastasis in the this compound-overexpressing group. |
| Neuroblastoma Xenograft in Mice | Survival Rate | Increased survival rate in mice treated with agents that upregulate this compound. |
Experimental Protocols
Protocol 1: Culture of Human Neuroblastoma Cell Lines (SH-SY5Y and IMR-32)
-
Media Preparation:
-
Cell Thawing:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile 1x PBS.
-
Add 3 ml of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin by adding 7 ml of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:4 to 1:10 into new flasks.
-
Protocol 2: Transient Transfection of Neuroblastoma Cells
-
Cell Plating:
-
The day before transfection, seed 1 x 10^5 cells per well in a 6-well plate with 2 ml of complete growth medium. Cells should be 70-80% confluent on the day of transfection.[10]
-
-
Transfection Complex Preparation:
-
Solution A: Dilute 2 µg of this compound-expressing plasmid DNA in 100 µl of serum-free medium.
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine) in 100 µl of serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 20-30 minutes.[11]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 800 µl of serum-free medium to each well.
-
Add the 200 µl transfection complex dropwise to each well.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with 2 ml of complete growth medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analyses.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for this compound mRNA
-
RNA Extraction:
-
Extract total RNA from neuroblastoma cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound (NNAT), and a SYBR Green qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, GUSB) as an internal control.[12]
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of NNAT mRNA using the 2^-ΔΔCt method.
-
Protocol 4: Western Blotting for this compound Protein
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Protocol 5: Neuroblastoma Xenograft Model
-
Cell Preparation:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/ml.[15]
-
-
Animal Model:
-
Use 4-6 week old female immunocompromised mice (e.g., NOD/SCID or NSG mice).[6]
-
-
Orthotopic Injection:
-
Anesthetize the mouse.
-
Make a small incision on the left flank to expose the adrenal gland.
-
Inject 1 x 10^6 cells (in 100 µl) into the adrenal gland.
-
Suture the incision.
-
-
Tumor Monitoring:
-
Monitor tumor growth by palpation or using an imaging modality such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Measure tumor volume using calipers with the formula: V = (π/6) × L × W^2.[15]
-
-
Endpoint:
-
Euthanize the mice when the tumor reaches the predetermined maximum size or when the animals show signs of distress.
-
Harvest the primary tumor and any metastatic lesions for further analysis.
-
Signaling Pathways and Experimental Workflows
Proposed this compound Signaling Pathway in Neuroblastoma
Based on studies in other cell types, this compound is proposed to regulate intracellular calcium levels, which in turn can influence key signaling pathways involved in cell differentiation and proliferation.[16]
Caption: Proposed this compound signaling pathway in neuroblastoma.
Experimental Workflow for Investigating this compound Function
Caption: General workflow for studying this compound in neuroblastoma.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. SH-SY5Y culturing [protocols.io]
- 10. biontex.com [biontex.com]
- 11. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 12. Specific and Sensitive Detection of Neuroblastoma mRNA Markers by Multiplex RT-qPCR [ouci.dntb.gov.ua]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Xenograft neuroblastoma model [bio-protocol.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stem Cell Differentiation Using Neuronatin
These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals interested in utilizing neuronatin to direct the differentiation of stem cells into neural, adipogenic, and potentially osteogenic lineages.
I. Introduction to this compound in Stem Cell Differentiation
This compound (NNAT) is a small, proteolipid protein predominantly expressed in the developing central nervous system. Emerging research has identified it as a key intrinsic factor in guiding the lineage commitment of stem cells. These protocols focus on leveraging the function of this compound to drive the differentiation of embryonic stem cells (ESCs) into neural lineages and to potentiate the adipogenic differentiation of mesenchymal stem cells (MSCs). The potential role of this compound in osteogenesis is also briefly discussed.
II. Neural Differentiation of Embryonic Stem Cells (ESCs) by Modulating this compound Expression
This section provides a protocol for the neural differentiation of ESCs in a monolayer culture system. The efficiency of this process is significantly influenced by the expression levels of this compound.
A. Signaling Pathway of this compound in Neural Induction
This compound acts as an intrinsic factor to promote neural fate by modulating intracellular calcium levels. It physically interacts with and antagonizes the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2 (SERCA2), leading to an increase in cytosolic Ca2+. This calcium signaling cascade subsequently increases the phosphorylation of Erk1/2 and inhibits the Bone Morphogenetic Protein 4 (BMP4) pathway, thereby promoting neural induction in conjunction with the FGF/Erk pathway.
B. Experimental Protocol: Monolayer Neural Differentiation of ESCs
This protocol is adapted from a study demonstrating the role of this compound in ESC neural differentiation. It outlines the differentiation of mouse ESCs over a 14-day period.
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
ES medium (DMEM, 15% FBS, 1% non-essential amino acids, 1% penicillin/streptomycin, 0.1 mM 2-mercaptoethanol, 1000 U/ml LIF)
-
N2B27 medium (DMEM/F12, N2 supplement, B27 supplement, 1% penicillin/streptomycin)
-
Tissue culture plates
-
Bacterial plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Relevant antibodies for immunocytochemistry (e.g., Oct4, Nestin, MAP2, NeuN)
-
Flow cytometer
Procedure:
-
ESC Culture: Culture mESCs on gelatin-coated plates in ES medium. Passage cells every 2-3 days.
-
Initiation of Differentiation:
-
To initiate differentiation, plate 1 x 10^7 ESCs onto a 10 cm bacterial plate in ES medium without Leukemia Inhibitory Factor (LIF) to form embryoid bodies (EBs).
-
Alternatively, for monolayer differentiation, plate ESCs onto gelatin-coated plates and, once confluent, switch to N2B27 medium.
-
-
Neural Induction (Days 2-6):
-
For EB-based differentiation, after 2 days of suspension culture, plate the EBs onto tissue culture plates and culture in N2B27 medium.
-
For monolayer culture, continue to culture the cells in N2B27 medium, changing the medium every 2 days. Sox1-eGFP positive neural stem cells (NSCs) typically appear around day 2 of culture in N2B27.
-
-
NSC Expansion (Days 6-10): Continue culturing in N2B27 medium. The population of NSCs (Nestin-positive) will expand.
-
Neuronal Differentiation (Days 10-14): Continue culturing in N2B27 medium. NSCs will differentiate into neurons (MAP2 and NeuN-positive).
C. Experimental Workflow
D. Data Presentation: Effect of this compound on Neural Differentiation Efficiency
The following table summarizes the quantitative data on the percentage of neural stem cells (Sox1-eGFP+/Nestin+) and neurons (NeuN+) derived from control, this compound-knockdown (Nnat-KD), and this compound-overexpressing (Nnatα-OE) ESCs after 6 and 14 days of differentiation, respectively.
| Cell Line | % Sox1-eGFP+/Nestin+ Cells (Day 6) | % NeuN+ Cells (Day 14) |
| Control | ~25% | ~30% |
| Nnat-KD | ~5% | ~10% |
| Nnatα-OE | ~45% | ~50% |
Data are approximated from graphical representations in the source publication.
III. Adipogenic Differentiation of Mesenchymal Pre-adipocytes Potentiated by this compound
This section describes the role of this compound in promoting adipogenesis and provides a protocol for the differentiation of 3T3-L1 pre-adipocytes, a common model for studying adipogenesis.
A. Signaling Pathway of this compound in Adipogenesis
Ectopic expression of this compound in 3T3-L1 pre-adipocytes stimulates their differentiation into mature adipocytes. This is achieved through an increase in intracellular free calcium levels, which enhances the phosphorylation of cAMP-response element-binding protein (CREB). Phosphorylated CREB potentiates the transcriptional activities of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBP) β, δ, and α, leading to heightened adipocyte differentiation.
B. Experimental Protocol: Adipogenic Differentiation of 3T3-L1 Cells with this compound Overexpression
This protocol is based on studies demonstrating this compound-potentiated adipogenesis in 3T3-L1 cells.
Materials:
-
3T3-L1 pre-adipocytes
-
Control and this compound-overexpressing 3T3-L1 cell lines (generated via retroviral infection or stable transfection)
-
DMEM with 10% calf serum
-
Adipogenic differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin)
-
Adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/ml insulin)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Cell Culture: Culture control and this compound-overexpressing 3T3-L1 pre-adipocytes in DMEM with 10% calf serum until confluent.
-
Initiation of Differentiation: Two days post-confluency, replace the medium with adipogenic differentiation medium.
-
Adipocyte Maturation: After 2 days, replace the differentiation medium with adipogenic maintenance medium.
-
Maintenance: Continue to culture the cells in adipogenic maintenance medium for an additional 6-8 days, changing the medium every 2 days.
-
Assessment of Differentiation:
-
Visually inspect for the accumulation of lipid droplets.
-
Perform Oil Red O staining to visualize lipid accumulation.
-
Wash cells with PBS.
-
Fix with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the stained lipid droplets.
-
-
C. Expected Results
3T3-L1 cells overexpressing this compound are expected to show an accelerated and enhanced differentiation into mature adipocytes, as evidenced by an earlier and more robust accumulation of lipid droplets compared to control cells.
IV. Potential Role of this compound in Osteogenic Differentiation
The role of this compound in osteogenic differentiation is less defined compared to its roles in neurogenesis and adipogenesis. However, the detection of this compound expression in the bone growth plate suggests a potential involvement in bone development. Further research is required to elucidate the specific signaling pathways and to develop protocols for utilizing this compound to direct osteogenic differentiation of MSCs. It is hypothesized that, similar to its other functions, this compound's influence on osteogenesis may be mediated through the regulation of intracellular calcium levels, a critical factor in osteoblast differentiation and mineralization.
V. Conclusion
This compound is a potent intrinsic factor for directing stem cell differentiation, particularly towards the neural lineage. The provided protocols offer a framework for researchers to utilize this compound as a tool to generate specific cell types for basic research, drug screening, and potential therapeutic applications. Further investigation into its role in mesenchymal lineage commitment will likely expand its utility in regenerative medicine.
Application of Neuronatin as a Biomarker in Pituitary Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronatin (NNAT) is an imprinted gene that is highly expressed in the normal pituitary gland and is implicated in the development and maturation of this crucial endocrine organ.[1][2][3][4] Emerging evidence suggests that the downregulation of this compound expression, often associated with promoter hypermethylation, plays a role in the tumorigenesis of pituitary adenomas.[1][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential biomarker in pituitary tumors.
Data Presentation
Quantitative Analysis of this compound Expression in Pituitary Adenomas
Studies have demonstrated a significant reduction or complete loss of this compound expression in a majority of pituitary adenomas compared to normal pituitary tissue. This downregulation is observed across various subtypes of pituitary adenomas.
Table 1: this compound (NNAT) Expression in Normal Pituitary and Pituitary Adenoma Subtypes
| Tissue/Tumor Type | Method | Key Findings | Reference |
| Normal Human Pituitary | IHC & RT-qPCR | Expressed in all hormone-secreting cell types (GH, PRL, ACTH, FSH, TSH). | [2][3][4] |
| Pituitary Adenomas (Overall) | RT-qPCR & IHC | 33 out of 47 (70%) adenomas showed loss or barely detectable NNAT expression. | [3][4] |
| Somatotrophinomas | RT-qPCR & IHC | 5 out of 11 (45%) showed loss or significantly reduced NNAT expression. | [5] |
| Prolactinomas | RT-qPCR & IHC | 10 out of 10 (100%) showed loss or significantly reduced NNAT expression. | [5] |
| Corticotrophinomas | RT-qPCR & IHC | 6 out of 12 (50%) showed loss or significantly reduced NNAT expression. | [5] |
| Non-Functioning Adenomas | RT-qPCR & IHC | 12 out of 14 (86%) showed loss or significantly reduced NNAT expression. | [5] |
Table 2: Association of this compound Expression with Promoter Methylation
| Condition | Finding | Implication | Reference |
| Normal Pituitary & NNAT-expressing Adenomas | ~50% of CpG island molecules are densely methylated (characteristic of an imprinted gene). | Normal monoallelic expression. | [2][3][4] |
| Majority of NNAT non-expressing Adenomas | Significantly increased methylation of the promoter-associated CpG island. | Hypermethylation is a likely mechanism for gene silencing. | [2][3][4] |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of this compound in Pituitary Tumorigenesis
While the precise signaling pathway of this compound in pituitary tumors is still under investigation, its established role as a tumor suppressor suggests a pathway involving the inhibition of cell proliferation. In other cell types, this compound has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. The loss of this compound in pituitary tumors may therefore disrupt this pathway, contributing to uncontrolled cell growth.
Figure 1: Potential role of this compound in pituitary cell proliferation.
Experimental Workflow for Assessing this compound as a Biomarker
The following workflow outlines the key steps to investigate this compound expression and its potential as a biomarker in pituitary tumor samples.
Figure 2: Experimental workflow for this compound biomarker validation.
Experimental Protocols
Immunohistochemistry (IHC) for this compound Detection
This protocol is adapted from studies on this compound expression in pituitary tissues.[4]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) pituitary tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: Rabbit polyclonal anti-NNAT (e.g., Abcam), dilution 1:1000[4]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) chromogen substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking serum for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-NNAT antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[4]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Specificity Control: To confirm the specificity of the NNAT antibody, pre-incubate the antibody with the immunizing peptide before applying it to the tissue section.[4]
Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA Expression
This protocol provides a general framework for quantifying this compound mRNA levels. Specific primer sequences and cycling conditions should be optimized.
Materials:
-
RNA extraction kit suitable for tissue
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Forward and reverse primers for human NNAT (e.g., OriGene HP208529)[6]
-
Primers for a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Extract total RNA from pituitary tumor and normal pituitary tissue samples according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for NNAT and the reference gene), and cDNA template.
-
A typical reaction volume is 20 µL.
-
-
qPCR Cycling:
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension). An example program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NNAT and the reference gene.
-
Calculate the relative expression of NNAT using the ΔΔCt method.
-
Western Blotting for this compound Protein Detection
This is a general protocol for Western blotting that can be adapted for this compound detection in pituitary tissue lysates.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-NNAT
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize pituitary tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NNAT antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
A sandwich ELISA can be used for the quantitative measurement of this compound in serum, plasma, or tissue homogenates. Commercially available ELISA kits for human this compound are recommended.
General Protocol for a Sandwich ELISA Kit:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the this compound standard provided in the kit.
-
Prepare patient samples (serum, plasma, or tissue homogenates) according to the kit's instructions.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol to allow this compound to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (biotin-conjugated anti-neuronatin).
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The downregulation of this compound expression, frequently due to promoter hypermethylation, is a common event in pituitary adenomas. This makes this compound a promising biomarker for the diagnosis and potentially the prognosis of these tumors. The protocols provided here offer a comprehensive guide for researchers to investigate the role of this compound in pituitary tumorigenesis and to validate its clinical utility as a biomarker. Further studies are warranted to fully elucidate its function and to explore its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. immunomart.com [immunomart.com]
- 3. Loss of this compound expression is associated with promoter hypermethylation in pituitary adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. scispace.com [scispace.com]
- 6. origene.com [origene.com]
Troubleshooting & Optimization
troubleshooting low neuronatin expression in western blot
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for detecting low Neuronatin (NNAT) expression in Western Blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or no signal for this compound (NNAT) in my Western Blot?
A weak or absent signal for NNAT can stem from several factors, ranging from sample preparation to antibody selection.
-
Low Protein Abundance: NNAT expression varies significantly across tissues. It is highly expressed in the developing brain, hypothalamus, pancreatic β-cells, and adipocytes.[1][2][3][4] Ensure you are using a tissue or cell line known to express NNAT. Some cell lines, like SK-N-SH and SK-BR-3, have been shown to be negative for NNAT expression and can serve as useful controls.[1]
-
Suboptimal Protein Extraction: Neuronal tissues, rich in lipids, can make protein extraction difficult.[5] Using specialized lysis buffers or protocols designed for neuronal proteins can improve yield.[5][6] Always include protease inhibitors in your lysis buffer, as NNAT can be degraded by the proteasome.[7][8]
-
Inefficient Protein Transfer: NNAT is a small protein with isoforms of approximately 8-13 kDa.[4] Small proteins can pass through standard 0.45 µm membranes during transfer. Use a smaller pore size membrane (e.g., 0.2 µm) and optimize transfer time to prevent "blow-through".[9]
-
Improper Antibody Dilution or Incubation: The primary antibody concentration may be too low. It is crucial to titrate the antibody to find the optimal concentration.[8][10] Consider incubating the primary antibody overnight at 4°C to increase the signal.[11]
-
Blocking Buffer Issues: Some blocking agents can mask epitopes, preventing antibody binding. While 5% non-fat milk is common, Bovine Serum Albumin (BSA) can be a better alternative for certain antibodies or when detecting post-translationally modified proteins.[12]
Q2: What is the expected molecular weight of this compound (NNAT) on a Western Blot?
NNAT has two major splice variants, NNATα (81 amino acids) and NNATβ (54 amino acids).[1][4] Depending on the isoform and potential post-translational modifications, you may observe bands at slightly different molecular weights. Some commercial antibodies detect a band at approximately 13 kDa.[4] Due to its very small size, it will run near the bottom of a standard SDS-PAGE gel.
Q3: Could post-translational modifications (PTMs) affect NNAT detection?
Yes, PTMs can influence protein migration and antibody binding. NNAT is known to undergo modifications such as acetylation and ubiquitination.[13][14][15] If your antibody targets a region that is modified, it could fail to bind. When investigating pathways involving phosphorylation, it is essential to use phosphatase inhibitors during sample preparation and consider BSA as a blocking agent instead of milk, as casein in milk is a phosphoprotein that can cause high background.
Q4: How can I optimize my sample preparation for NNAT detection?
-
Choose the Right Tissue: Use tissues with known high expression, such as the embryonic brain or adult hypothalamus.[1][16]
-
Use Appropriate Lysis Buffer: For neuronal tissues, consider specialized commercial buffers or a robust RIPA buffer.[5][17]
-
Add Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease inhibitors.[8][18] If phosphorylation is relevant to your study, add phosphatase inhibitors as well.
-
Homogenization: Ensure thorough homogenization of tissue samples, preferably on ice, to effectively lyse cells and release proteins.[6][19][20]
Quantitative Experimental Parameters
For successful detection of this compound, several parameters in the Western Blot protocol may need optimization. The following table provides a summary of common starting points.
| Parameter | Recommended Value/Range | Notes |
| Protein Load | 30-50 µg of total lysate per lane | May need to be increased if NNAT abundance is low in your sample.[21][22] |
| SDS-PAGE Gel % | 16% or higher Tris-Tricine gel | High percentage or gradient gels are needed to resolve very small proteins like NNAT.[8] |
| Transfer Membrane | 0.2 µm PVDF or Nitrocellulose | A smaller pore size is critical to capture low molecular weight proteins.[9] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | This is antibody-dependent and should be optimized.[10] Refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:15000 - 1:20000 | Higher dilutions can help minimize non-specific background signals.[10] |
| Blocking Buffer | 5% BSA in TBST or 5% Non-fat Dry Milk in TBST | BSA is often preferred for phosphoproteins. Some antibodies may perform better with milk. |
Experimental Protocols
Protocol 1: Total Protein Extraction from Neuronal Tissue
This protocol is adapted for brain tissue, a common source for NNAT expression.
-
Excise brain tissue and place it immediately in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold lysis buffer per gram of tissue (e.g., 1 gram of tissue in 10 mL of buffer). A recommended buffer is RIPA buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.[6]
-
Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[5][6]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay such as the BCA Protein Assay.
-
Aliquot the lysate and store at -80°C for future use.
Protocol 2: Western Blotting for this compound
-
Sample Preparation: Mix your protein lysate with 4x Laemmli sample buffer. For 15 µL of lysate, add 5 µL of buffer. Heat the samples at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load 30-50 µg of protein per well onto a high-percentage (e.g., 16%) Tris-Tricine polyacrylamide gel. Include a pre-stained protein ladder that resolves low molecular weight proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane. A wet transfer overnight at 4°C or a semi-dry transfer for 30-45 minutes is recommended. Confirm successful transfer with Ponceau S staining.[8]
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% BSA or 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the anti-Neuronatin primary antibody in blocking buffer at the optimized concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times to achieve a clear signal without saturating the bands.[22]
Visual Guides
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. wildtypeone.substack.com [wildtypeone.substack.com]
- 13. Post-translational modifications in neurodegeneration [aimspress.com]
- 14. Understanding the impact of structural modifications at the NNAT gene’s post-translational acetylation site: in silico approach for predicting its drug-interaction role in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting for Neuronal Proteins [protocols.io]
- 18. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 19. Consensus Brain-derived Protein, Extraction Protocol for the Study of Human and Murine Brain Proteome Using Both 2D-DIGE and Mini 2DE Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 22. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
optimizing NNAT qPCR primers for isoform differentiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing quantitative PCR (qPCR) primers to differentiate isoforms of the Neuronatin (NNAT) gene.
Frequently Asked Questions (FAQs)
Q1: What are the primary isoforms of the NNAT gene?
A1: The human NNAT gene is known to produce two main mRNA isoforms through alternative splicing, designated as alpha (α) and beta (β).[1][2] The alpha isoform contains all three exons, while the beta isoform is generated by splicing out the middle (second) exon.[1] A third isoform, gamma (γ), has also been identified, which arises from an alternate splice site in the 5' coding region, leading to a frameshift and a distinct C-terminus compared to the alpha isoform.[3]
Q2: What is the fundamental strategy for designing qPCR primers to differentiate NNAT isoforms?
A2: The key is to target the unique exon-exon junctions or an exon that is exclusive to a specific isoform.[4][5][6] For NNAT:
-
NNAT-α specific primers: One primer can be designed to span the junction of exon 1 and exon 2, or the junction of exon 2 and exon 3. Alternatively, a primer can be designed entirely within exon 2.
-
NNAT-β specific primers: A forward primer should be designed to span the unique junction of exon 1 and exon 3.[5]
-
Total NNAT primers: To detect all isoforms, design primers within regions common to all variants, such as exon 1 and exon 3.[5][7]
Q3: How can I validate the specificity of my designed NNAT isoform primers?
A3: Primer specificity must be confirmed both computationally and experimentally.
-
In Silico Validation: Use tools like NCBI's Primer-BLAST to check for potential off-target binding against the relevant transcriptome.[6]
-
Experimental Validation:
-
Standard RT-PCR with Gel Electrophoresis: Run a standard RT-PCR and visualize the products on an agarose (B213101) gel. A single band of the expected size indicates specificity.[5]
-
Melt Curve Analysis: In a qPCR experiment, a single, sharp peak in the dissociation curve suggests the amplification of a single, specific product.[8][9]
-
Sequencing: For definitive confirmation, sequence the PCR product to verify it is the intended isoform.[10]
-
Q4: What are the most critical parameters to consider for a successful qPCR assay for NNAT isoforms?
A4: Several factors are crucial for a reliable qPCR assay:
-
High-Quality RNA: Start with intact, pure RNA to ensure efficient reverse transcription and avoid skewed quantification.[11]
-
Primer Design: Ensure primers have optimal length (19-23 nt), GC content (40-60%), and melting temperature (Tm) (59-61°C).[8] The Tm of the forward and reverse primers should be within 2-5°C of each other.[12]
-
Reaction Efficiency: The PCR efficiency should be between 90-110%. This can be determined by running a standard curve with a serial dilution of your template.[11]
-
Controls: Always include a no-template control (NTC) to check for contamination and a minus-reverse transcriptase (-RT) control to check for genomic DNA contamination.[11]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (water, master mix, primers).[12] 2. Primer-dimer formation.[13] | 1. Use fresh, sterile reagents. 2. Optimize primer concentration; a lower concentration can minimize dimer formation.[9] 3. Redesign primers.[12] |
| Multiple Peaks in Melt Curve Analysis | 1. Non-specific amplification. 2. Primer-dimer formation.[9] 3. Presence of multiple splice variants being amplified by non-specific primers. | 1. Increase the annealing temperature to enhance specificity.[9] 2. Redesign primers to be more specific to the target isoform's unique sequence or junction.[14] |
| Low qPCR Efficiency (<90%) | 1. Suboptimal primer design (e.g., secondary structures).[11] 2. Incorrect annealing temperature.[12] 3. Presence of PCR inhibitors in the cDNA sample.[12] | 1. Redesign primers.[11] 2. Optimize the annealing temperature using a gradient PCR.[15] 3. Dilute the cDNA template to reduce inhibitor concentration. 4. Re-purify the RNA/cDNA. |
| High Ct Values or No Amplification | 1. Low expression of the target NNAT isoform. 2. Poor quality or low amount of starting RNA/cDNA.[11][15] 3. Inefficient primers or suboptimal reaction conditions. | 1. Increase the amount of cDNA template in the reaction.[16] 2. Verify RNA integrity and quantify cDNA accurately. 3. Re-optimize the qPCR conditions or design new primers.[16] |
| Poor Reproducibility | 1. Pipetting errors; not using master mixes.[11] 2. Variability in RNA extraction or reverse transcription steps. 3. Instrument or thermal cycling inconsistencies. | 1. Always prepare a master mix for all reactions to minimize pipetting variability.[11] 2. Ensure consistent sample processing. 3. Check the qPCR instrument for proper calibration and performance. |
Experimental Protocols
Protocol 1: Designing Isoform-Specific Primers for NNAT
-
Obtain NNAT Isoform Sequences: Retrieve the mRNA sequences for NNAT-α (NM_005386.4), NNAT-β, and NNAT-γ from the NCBI database.
-
Align Sequences: Perform a multiple sequence alignment to identify unique exon-exon junctions and regions specific to each isoform.
-
NNAT-α specific region: Exon 2.
-
NNAT-β specific junction: Exon 1 - Exon 3 junction.
-
-
Primer Design: Use a primer design tool (e.g., Primer3, IDT PrimerQuest).[8][14]
-
For NNAT-β: Design a forward primer that spans the unique exon 1-3 junction. Place at least 4-5 nucleotides on each side of the junction.[4]
-
For NNAT-α: Design primers with either the forward or reverse primer located entirely within exon 2.
-
General Parameters:
-
-
In Silico Specificity Check: Use NCBI Primer-BLAST against the human transcriptome (refseq_rna) to ensure primers do not amplify other genes or the wrong isoform.
Protocol 2: qPCR Optimization and Validation
-
Prepare cDNA: Synthesize cDNA from high-quality total RNA extracted from a cell line or tissue known to express NNAT. Include a "-RT" control.
-
Annealing Temperature Gradient: Perform a qPCR run with your new primers across a temperature gradient (e.g., 55°C to 65°C) to determine the optimal annealing temperature that gives the lowest Ct value and a single peak in the melt curve analysis.[15]
-
Primer Concentration Matrix: Test different concentrations of forward and reverse primers (e.g., 200 nM, 350 nM, 500 nM) to find the combination that minimizes primer-dimers and maximizes efficiency.[13][17]
-
Standard Curve for Efficiency: Prepare a 5- to 10-fold serial dilution of your cDNA. Run qPCR on these dilutions and plot the Ct values against the log of the dilution factor. The slope of the line is used to calculate the amplification efficiency (Efficiency = (10^(-1/slope)) - 1). An acceptable efficiency is 90-110% with an R² value ≥ 0.99.[11][18]
-
Confirmation of Specificity:
-
Run the qPCR product on a 2% agarose gel. A single, sharp band of the expected size should be visible.
-
Analyze the melt curve. A single peak confirms the amplification of one product.[9]
-
Visualizations
Caption: Alternative splicing of the NNAT pre-mRNA.
Caption: Workflow for NNAT isoform-specific primer design.
Caption: Decision tree for troubleshooting qPCR results.
References
- 1. Structure and organization of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Pre-mRNA Splicing Regulates Nnat Isoforms in the Hypothalamus after Gastric Bypass Surgery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNAT this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Methods for characterization of alternative RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Primers for multiple Isoforms - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 10. researchgate.net [researchgate.net]
- 11. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Amplification of nonspecific products in quantitative polymerase chain reactions (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neuronatin-Specific Antibodies
Welcome to the technical support center for neuronatin (NNAT) antibody development and application. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this unique protein.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop high-quality antibodies specific to this compound?
A1: Several intrinsic properties of the this compound protein make it a difficult antigen for antibody development:
-
Small Size: this compound is a small proteolipid with a molecular weight of approximately 9.2 kDa, which can make it poorly immunogenic.[1][2]
-
Isoforms: At least two isoforms, NNATα and NNATβ, are generated by alternative splicing.[3][4] These isoforms may have different expression patterns and functions, requiring isoform-specific antibodies for precise research, which complicates development and validation.
-
Cellular Localization: this compound is a cytoplasmic protein that associates with lipid membranes, potentially within the endoplasmic reticulum (ER).[1][4][5] This localization can make it difficult to present relevant epitopes to the immune system in a native conformation.
-
Low Immunogenicity: Small, non-secreted proteins are often less likely to elicit a strong immune response, leading to lower antibody titers and affinity.
Q2: What are the known functions and pathways of this compound that I should be aware of during my experiments?
A2: this compound is involved in several critical signaling pathways. Understanding these can provide context for your experimental results.
-
Calcium (Ca2+) Signaling: this compound is homologous to proteins that regulate SERCA pumps, suggesting a role in cellular Ca2+ homeostasis.[4] It participates in Ca2+ signaling pathways that are important for neuronal growth, differentiation, and plasticity.[1][6]
-
Metabolic Regulation: It is expressed in the hypothalamus, pancreatic β-cells, and adipocytes, and is implicated in glucose-stimulated insulin (B600854) secretion and energy homeostasis.[7][8]
-
Inflammatory Pathways: In endothelial cells, this compound can activate NF-κB-regulated genes through a PI 3-kinase-dependent pathway, suggesting a role in inflammation.[9]
Q3: Which this compound isoform should I target?
A3: The choice depends on your research focus. NNATα and NNATβ have different expression profiles during development.[3] NNATα is expressed earlier in brain development, while the β isoform appears later, coinciding with the onset of neurogenesis.[3] Review the literature relevant to your specific biological system to determine which isoform is more pertinent.
Experimental Workflows & Diagrams
A crucial part of antibody development is a rigorous validation process. The following workflow outlines the key steps from initial screening to application-specific validation.
Caption: A streamlined workflow for this compound antibody validation.
This compound influences several key signaling cascades. The diagram below illustrates its role in modulating Ca2+ signaling and its interaction with other pathways like FGF/Erk and PI 3-Kinase.
Caption: this compound's role in Ca2+ and inflammatory signaling pathways.
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low protein abundance in lysate. 2. Poor antibody affinity. 3. Suboptimal antibody dilution.[10] 4. Inefficient protein transfer.[11][12] | 1. Use tissues known to express NNAT (e.g., fetal brain, pituitary gland) or an overexpression lysate as a positive control.[13] 2. Increase primary antibody concentration or extend incubation to overnight at 4°C.[14] 3. Optimize antibody dilutions; start with the manufacturer's recommended range (e.g., 1:200-1:1000) and titrate.[13] 4. Confirm transfer with Ponceau S staining. For small proteins like NNAT (~9 kDa), use a smaller pore size membrane (e.g., 0.2 µm) and optimize transfer time to prevent "blow-through".[11] |
| High Background | 1. Insufficient blocking.[11][12] 2. Primary or secondary antibody concentration is too high.[10][14] 3. Inadequate washing.[10] | 1. Increase blocking time (e.g., 1-2 hours at RT) or change blocking agent (e.g., 5% non-fat milk vs. BSA).[12] 2. Reduce antibody concentrations. Optimize the secondary antibody dilution first.[11] 3. Increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., TBST).[12][14] |
| Non-specific Bands | 1. Antibody cross-reactivity. 2. Protein degradation or post-translational modifications.[15] 3. High protein load causing aggregation.[10] | 1. Use an affinity-purified antibody. Perform validation with knockout/knockdown cell lysates to confirm specificity.[16][17] 2. Always use fresh lysates with protease inhibitors. Note that different isoforms or modifications can lead to multiple bands.[15] 3. Reduce the amount of protein loaded per lane (10-15 µg of cell lysate is often sufficient).[14] |
Immunohistochemistry / Immunofluorescence (IHC/IF)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Inadequate antigen retrieval.[18] 2. Low antibody concentration or insufficient incubation time.[19] 3. Tissue over-fixation masking the epitope.[19] 4. Low target expression in the chosen tissue. | 1. Optimize heat-mediated antigen retrieval (HIER). Test different buffers (e.g., citrate (B86180) pH 6.0 vs. Tris-EDTA pH 9.0), as this can be critical for NNAT.[13] 2. Titrate the primary antibody (e.g., 1:50-1:500) and consider overnight incubation at 4°C.[13] 3. Reduce fixation time. If tissues are already processed, extensive antigen retrieval may be necessary. 4. Use a positive control tissue known to express NNAT, such as pituitary gland or developing brain tissue, to validate the protocol.[1][13] |
| High Background | 1. Non-specific binding of primary or secondary antibodies.[18] 2. Endogenous peroxidase or biotin (B1667282) activity (for IHC).[18] 3. Insufficient blocking. | 1. Ensure the secondary antibody does not cross-react with the sample species. Use serum from the same species as the secondary antibody for blocking.[18][19] 2. Perform a quenching step (e.g., with 3% H2O2 for peroxidase) before primary antibody incubation.[18] 3. Increase blocking time or use a more specific blocking solution (e.g., 10% normal goat serum).[20] |
Immunoprecipitation (IP)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Target Pulldown | 1. Antibody does not recognize the native protein conformation.[17] 2. Low protein expression in the lysate.[21] 3. Harsh lysis buffer disrupting the antibody-antigen interaction.[15] | 1. Not all antibodies validated for WB will work in IP. Use an antibody specifically validated for IP. Polyclonal antibodies often perform better.[21][22] 2. Increase the amount of starting lysate. Pre-clearing the lysate with beads alone can help reduce non-specific binding.[21][22] 3. Use a milder lysis buffer (e.g., non-denaturing buffer like RIPA without SDS, or a Tris-based buffer). Avoid strong ionic detergents.[15] |
| High Background / Non-specific Binding | 1. Proteins binding non-specifically to the beads or IgG.[15] 2. Insufficient washing after IP. 3. Antibody concentration is too high.[21] | 1. Pre-clear the lysate by incubating it with beads (without antibody) for 30-60 minutes before the IP.[15][22] Include a negative control using an isotype-matched IgG.[15] 2. Increase the number of washes and/or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[22] 3. Titrate the antibody to find the lowest amount needed for efficient pulldown.[21] |
| Target Masked by IgG Bands | 1. Secondary antibody in WB detects the heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody.[15] | Since NNAT is very small (~9 kDa), this is less of a problem than for larger proteins. However, to avoid any interference, use an IP/WB antibody from a different host species (e.g., Rabbit for IP, Mouse for WB) or use specialized secondary reagents that do not bind the heavy/light chains.[15] |
Key Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Sonicate briefly to shear DNA and ensure extraction of membrane-associated proteins.[5] Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 15-30 µg of protein lysate onto a 12-15% Tris-Glycine gel to ensure good resolution of the small ~9 kDa protein.
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Perform the transfer at 100V for 30-45 minutes on ice to prevent overheating and protein loss. Verify transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Neuronatin antibody (e.g., diluted 1:500 in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
Protocol 2: Immunohistochemistry (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. Immerse slides in a Tris-EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[13] Allow slides to cool to room temperature.
-
Quenching: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[18]
-
Blocking: Block with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate sections with the anti-Neuronatin antibody (e.g., diluted 1:200 in blocking buffer) in a humidified chamber overnight at 4°C.[13]
-
Washing: Wash slides 3 times for 5 minutes each in PBST (PBS with 0.05% Tween-20).
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a more sensitive polymer-based detection system.[23] Incubate according to the manufacturer’s instructions.
-
Chromogen & Counterstain: Apply a chromogen like DAB until the desired stain intensity develops. Counterstain with hematoxylin, dehydrate, and mount.
References
- 1. Anti-Neuronatin antibody (ab27266) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. Functional Characterization of the Dendritically Localized mRNA this compound in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Aberrant epigenetic silencing of this compound is a frequent event in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. This compound antibody (26905-1-AP) | Proteintech [ptglab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. genscript.com [genscript.com]
- 18. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 19. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. bosterbio.com [bosterbio.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Efficient Neuronatin (NNAT) siRNA Knockdown
Welcome to the technical support center for neuronatin (NNAT) siRNA knockdown experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and reproducibility of NNAT gene silencing.
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency of this compound (NNAT) siRNA knockdown?
A1: With an optimized protocol, it is possible to achieve over 90% downregulation of the NNAT transcript.[1] The efficiency can vary depending on the cell type, siRNA sequence, transfection reagent, and overall experimental conditions.
Q2: Which cell lines are suitable for NNAT siRNA experiments?
A2: Pancreatic β-cell lines, such as NIT-1 or MIN6 cells, are commonly used for studying the effects of NNAT knockdown on insulin (B600854) secretion.[1][2][3][4] Neuronal cell lines and primary neurons are also relevant given the high expression of this compound in the developing brain.
Q3: How can I validate the knockdown of NNAT?
Q4: What are the known off-target effects of siRNA, and how can I minimize them for NNAT knockdown?
Q5: How long after transfection should I assess NNAT knockdown?
A5: The optimal time for assessing knockdown can vary. For mRNA analysis by qRT-PCR, a 24-48 hour time point post-transfection is common. For protein analysis by Western blot, a longer time point of 48-72 hours may be necessary to allow for the turnover of the existing NNAT protein. A time-course experiment is recommended to determine the peak of knockdown in your specific cell system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA knockdown experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency (<70%) | Suboptimal siRNA concentration. | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5, 10, 25, 50, 100 nM) to determine the optimal concentration for your cell type. |
| Inefficient transfection reagent for your cell type. | For neuronal cells, consider using reagents specifically designed for these cell types, such as Lipofectamine RNAiMAX or NeuroMag. For other cell types, screen a panel of transfection reagents to find the most efficient one. | |
| Poor cell health. | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 60-80%) at the time of transfection. Avoid using cells that are over-confluent or have been in culture for too many passages. | |
| Incorrect qPCR primer design. | Verify that your qPCR primers are specific to the NNAT transcript and span an exon-exon junction to avoid amplification of genomic DNA. Use a validated primer pair if available. | |
| High Cell Toxicity/Death | High siRNA concentration. | Use the lowest effective concentration of siRNA that achieves significant knockdown. High concentrations can induce cellular stress and off-target effects. |
| Transfection reagent toxicity. | Optimize the amount of transfection reagent used. Too much reagent can be toxic to cells. Follow the manufacturer's protocol for optimization. | |
| Contamination. | Ensure aseptic techniques are followed to prevent bacterial or fungal contamination. Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent Results Between Experiments | Variation in cell density at transfection. | Always seed the same number of cells for each experiment and allow them to reach a consistent confluency before transfection. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. Vortex and centrifuge reagents as recommended by the manufacturer. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of reagents. | |
| No Change in Phenotype Despite Good Knockdown | Slow protein turnover. | Even with efficient mRNA knockdown, the NNAT protein may have a long half-life. Extend the time course of your experiment to allow for sufficient protein depletion before assessing the phenotype. |
| Functional redundancy. | Consider the possibility that other proteins may compensate for the loss of NNAT function. | |
| Inappropriate assay for the phenotype. | Ensure that the functional assay you are using is sensitive and appropriate for detecting changes related to NNAT function. |
Quantitative Data Summary
The following table summarizes the reported knockdown efficiency for this compound (NNAT) from a published study.
| Target Gene | Cell Line | siRNA Delivery Method | Validation Method | Reported Knockdown Efficiency | Reference |
| This compound (Nnat) | NIT-1 | Smart Pool siRNA | Northern Blot | >90% | --INVALID-LINK--[1] |
Experimental Protocols
Detailed Protocol for siRNA Knockdown of this compound in NIT-1 Cells
This protocol is adapted from the methodology described by Chu et al., 2005.[1]
Materials:
-
NIT-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting this compound (e.g., a "Smart Pool" of multiple siRNAs)
-
Control siRNA (e.g., siRNA targeting GFP or a non-targeting scramble control)
-
Transfection reagent suitable for NIT-1 cells
-
Serum-free medium for transfection
-
6-well tissue culture plates
-
Reagents for RNA extraction
-
Reagents and equipment for Northern blot or qRT-PCR analysis
Procedure:
-
Cell Seeding: The day before transfection, seed NIT-1 cells in 6-well plates at a density that will result in 60-80% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well to be transfected, dilute the desired amount of NNAT siRNA or control siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the transfection reagent manufacturer to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the NIT-1 cells.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the duration recommended by the transfection reagent manufacturer (typically 4-6 hours).
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to the cells.
-
Continue to incubate the cells for 24-72 hours before analysis.
-
-
Validation of Knockdown:
-
For qRT-PCR: At the desired time point (e.g., 24 or 48 hours), harvest the cells and extract total RNA. Synthesize cDNA and perform qRT-PCR using primers specific for NNAT and a housekeeping gene for normalization.
-
For Northern Blot: At the desired time point, harvest the cells and extract total RNA. Perform Northern blot analysis using a probe specific for NNAT.
-
Protocol for Quantitative Real-Time PCR (qRT-PCR) Validation
Materials:
-
cDNA synthesized from RNA of transfected cells
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Forward and reverse primers for human this compound (NNAT)
-
Example Validated Primer Pair:
-
Forward Sequence: GTGTTCCTGGAATGCTGCATTTAC
-
Reverse Sequence: GACACCGTGTATGCCAGCTTCT
-
-
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Prepare qPCR Reaction Mix: For each sample, prepare a reaction mix containing the qPCR master mix, forward and reverse primers for either NNAT or the housekeeping gene, and the cDNA template.
-
Run qPCR: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NNAT and the housekeeping gene in both the NNAT siRNA-treated and control siRNA-treated samples.
-
Calculate the relative expression of NNAT using the ΔΔCt method.
-
The percent knockdown is calculated as: (1 - 2^-(ΔΔCt)) * 100%.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound and a general workflow for an siRNA knockdown experiment.
References
- 1. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA transfection with HiPerfect (MIN6 cells) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. An siRNA Screen in Pancreatic Beta Cells Reveals a Role for Gpr27 in Insulin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ∆nFGF1 Protects β-Cells against High Glucose-Induced Apoptosis via the AMPK/SIRT1/PGC-1α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 7. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects in Neuronatin CRISPR Editing
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in CRISPR-based editing of the neuronatin (NNAT) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the this compound (NNAT) gene, and why is precise CRISPR editing crucial?
The human this compound (NNAT) gene, located on chromosome 20q11.23, plays a critical role in early brain development.[1][2] Its protein product, this compound, is a proteolipid that may regulate ion channels, which is essential for the maturation and maintenance of the nervous system.[1][2][3] Given its imprinted expression (expressed only from the paternal allele) and its role in neuronal differentiation, precise genetic editing is paramount to avoid unintended consequences that could arise from off-target mutations.[1][2]
Q2: What are the primary causes of off-target effects when editing the this compound gene in neurons?
Off-target effects in CRISPR-Cas9 editing primarily arise from the Cas9 nuclease cutting at unintended genomic locations that have sequence similarity to the target site.[4] The sgRNA can tolerate several mismatches with the DNA sequence, leading to off-target cleavage.[4] In post-mitotic cells like neurons, the cellular DNA repair mechanisms predominantly favor non-homologous end joining (NHEJ) over homology-directed repair (HDR), which can increase the likelihood of insertions and deletions (indels) at both on-target and off-target sites.[5][6]
Q3: How can I design sgRNAs for this compound with high on-target activity and minimal off-target effects?
Effective sgRNA design is the first and most critical step in minimizing off-target mutations. Several bioinformatics tools can predict sgRNA efficiency and potential off-target sites.
-
Recommended Tools:
-
Key Design Considerations:
-
Specificity Score: Prioritize sgRNAs with the highest off-target scores, indicating fewer potential off-target sites.
-
GC Content: Aim for a GC content between 40-80% for optimal sgRNA stability and function.
-
Genomic Context: Whenever possible, select sgRNAs targeting unique genomic regions to reduce the probability of off-target binding.
-
Below is a logical workflow for sgRNA design and validation:
Workflow for designing and validating sgRNAs for this compound editing.
Troubleshooting Guides
Problem 1: High frequency of off-target mutations detected by genome-wide analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal sgRNA Design | Re-design sgRNAs using multiple prediction tools and select candidates with the highest specificity scores. Validate sgRNA on-target activity and specificity in vitro before proceeding to neuronal cell experiments. |
| High Cas9 Expression Levels or Prolonged Activity | Use ribonucleoprotein (RNP) delivery of the Cas9/sgRNA complex instead of plasmid-based methods. This ensures transient activity and rapid clearance of the editing machinery.[9] Optimize the concentration of the RNP complex to the lowest effective dose. |
| Wild-Type Cas9 Nuclease | Employ high-fidelity Cas9 variants such as SpCas9-HF1, eSpCas9, or HypaCas9.[10][11][12] These variants are engineered to have reduced off-target activity while maintaining high on-target efficiency.[10][12][13] |
Problem 2: Difficulty in delivering CRISPR-Cas9 components to primary neurons effectively.
Possible Causes & Solutions:
| Cause | Solution |
| Low Transfection Efficiency | For cultured neurons, consider optimized electroporation protocols or lipid-based transfection reagents specifically designed for neurons. Adeno-associated viruses (AAVs) are a highly effective option for in vivo delivery to the brain.[5][14] |
| Neurotoxicity | High concentrations of delivery reagents or viral particles can be toxic to neurons. Titrate the delivery vehicle to find the optimal balance between efficiency and cell viability. RNP delivery is often less toxic than plasmid DNA. |
Advanced Strategies to Minimize Off-Target Effects
For projects requiring the highest level of precision, consider the following advanced strategies:
| Strategy | Description | Considerations |
| High-Fidelity Cas9 Variants | Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) with reduced non-specific DNA interactions.[11][12][13] | May exhibit slightly lower on-target activity compared to wild-type Cas9 for some sgRNAs.[12] |
| Ribonucleoprotein (RNP) Delivery | Direct delivery of the purified Cas9 protein complexed with the sgRNA. | Ensures transient expression and rapid clearance, minimizing the time window for off-target cleavage.[9] |
| Truncated sgRNAs | Using sgRNAs shorter than the standard 20 nucleotides can increase specificity. | May require optimization to maintain high on-target efficiency. |
| Paired Nickases | Using a mutant Cas9 (nickase) that only cuts one strand of the DNA with two sgRNAs targeting opposite strands in close proximity. This creates a double-strand break with higher specificity. | Requires the design of two effective sgRNAs and may have lower efficiency than a single nuclease. |
Experimental Protocols
Protocol 1: Genome-Wide Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method for detecting off-target cleavage sites in living cells.
A simplified workflow for GUIDE-seq.
Detailed Steps:
-
Cell Transfection: Co-transfect neuronal cells with the Cas9/sgRNA expression vector (or RNP) and a double-stranded oligodeoxynucleotide (dsODN) tag.[15][16][17]
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.[15]
-
Library Preparation:
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.[16]
-
Data Analysis: Use a specialized bioinformatics pipeline to map the sequencing reads to the reference genome and identify the genomic locations of dsODN integration, which correspond to the Cas9 cleavage sites.[18]
Protocol 2: In Vitro Off-Target Analysis using CIRCLE-seq
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing) is a highly sensitive in vitro method to identify genome-wide off-target cleavage sites.
Detailed Steps:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA from the target neuronal cell line.
-
DNA Circularization: Shear the genomic DNA and ligate the fragments to form circular DNA molecules. This step is crucial for reducing background noise.[19][20]
-
In Vitro Cleavage: Treat the circularized DNA with the purified Cas9-sgRNA RNP complex. Only the circular DNA containing a target site will be linearized.[19]
-
Library Preparation: Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Sequencing and Analysis: Sequence the library and map the reads to identify the cleavage sites.[20][21][22]
Quantitative Data Summary
The following table summarizes representative data on the reduction of off-target effects using high-fidelity Cas9 variants compared to wild-type (WT) Cas9. While this data is not specific to this compound editing, it provides a general benchmark for the expected improvement in specificity.
| Cas9 Variant | Number of Off-Target Sites (vs. WT) | On-Target Activity (relative to WT) | Reference |
| SpCas9-HF1 | Reduced by >90% | ~85-100% | [12][13] |
| eSpCas9 | Reduced by ~94% | Variable, can be comparable to WT | [4] |
| HypaCas9 | Significantly Reduced | High | [10] |
Note: The actual number of off-target sites is highly dependent on the specific sgRNA sequence.
This technical support center provides a foundational guide to mitigating off-target effects in this compound CRISPR editing. For specific experimental design and troubleshooting, it is always recommended to consult the latest peer-reviewed literature and utilize the bioinformatics tools mentioned.
References
- 1. NNAT this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized CRISPR/Cas9 approach for precise genome editing in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatics 101: How to Design sgRNA - CD Genomics [bioinfo.cd-genomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Multiplex nucleotide editing by high-fidelity Cas9 variants with improved efficiency in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. An optimized CRISPR/Cas9 approach for precise genome editing in neurons | eLife [elifesciences.org]
- 15. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 16. vedtopkar.com [vedtopkar.com]
- 17. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioconductor.unipi.it [bioconductor.unipi.it]
- 19. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CIRCLE-Seq for Interrogation of Off-Target Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 22. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fixation for Neuronatin Immunohistochemistry: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation methods for neuronatin immunohistochemistry (IHC). Addressing common challenges, this resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary fixative for this compound immunohistochemistry?
For this compound IHC, the most commonly recommended fixative is a cross-linking aldehyde-based fixative, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). This type of fixative preserves cellular and subcellular structures effectively.[1] While methanol (B129727) can also be used, it acts as a precipitating fixative that can alter protein structures and may not be ideal for all this compound epitopes.[2]
Q2: How does fixation time impact this compound staining?
Fixation time is a critical parameter that requires optimization. Under-fixation can lead to poor tissue morphology and loss of the antigen, while over-fixation can mask the this compound epitope, preventing antibody binding and resulting in weak or no signal.[3] For brain tissue, perfusion with 4% PFA followed by post-fixation for 12-24 hours is a common practice.[4][5] However, the optimal time can vary depending on the tissue size and type.
Q3: My this compound signal is weak or absent. What are the likely causes related to fixation?
Weak or no staining for this compound can stem from several fixation-related issues:
-
Over-fixation: Excessive cross-linking by PFA can mask the epitope. An antigen retrieval step is crucial to unmask it.[6]
-
Under-fixation: Insufficient fixation may not adequately preserve the this compound protein, leading to its degradation or loss during the staining procedure.
-
Incorrect Fixative Choice: Some this compound epitopes may be sensitive to alcohol-based fixatives like methanol, which can disrupt their structure.[1]
-
Suboptimal Antigen Retrieval: The method used to unmask the epitope after fixation may not be effective for this compound. Experimenting with different heat-induced (HIER) or proteolytic-induced (PIER) antigen retrieval methods is recommended.
Q4: I am observing high background staining in my this compound IHC. How can fixation contribute to this?
High background can obscure the specific this compound signal. Fixation-related causes include:
-
Over-fixation: Can sometimes lead to non-specific antibody binding.
-
Endogenous Enzymes: If using an enzyme-based detection system (like HRP), endogenous peroxidases in the tissue can produce a false positive signal.[6]
-
Free Aldehyde Groups: Residual aldehyde groups from PFA fixation can non-specifically bind to primary and secondary antibodies. This can be minimized by quenching with agents like glycine.[1]
Troubleshooting Guide
The following table summarizes common problems, their potential fixation-related causes, and recommended solutions for this compound IHC.
| Problem | Potential Fixation-Related Cause | Recommended Solution |
| Weak or No Staining | Over-fixation masking the this compound epitope. | Optimize antigen retrieval. Try different HIER buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) or a PIER method (e.g., trypsin digestion).[7] |
| Under-fixation leading to antigen loss. | Increase fixation time or ensure adequate perfusion for larger tissue samples.[6] | |
| Fixative choice is incompatible with the antibody. | If using an alcohol-based fixative, consider switching to 4% PFA. | |
| High Background Staining | Non-specific binding due to over-fixation. | Reduce fixation time. Ensure thorough washing after fixation. |
| Endogenous peroxidase activity. | Include a peroxidase quenching step (e.g., with 3% H₂O₂) before primary antibody incubation.[6] | |
| Free aldehyde groups from PFA fixation. | After fixation and before blocking, incubate sections in a quenching buffer (e.g., PBS with 0.1M glycine). | |
| Poor Tissue Morphology | Under-fixation. | Increase fixation time and ensure the fixative volume is at least 10-20 times the tissue volume. |
| Inappropriate fixative for the tissue type. | For brain tissue, perfusion fixation with 4% PFA is generally recommended over immersion to ensure uniform fixation.[4] |
Experimental Protocols
Protocol 1: 4% Paraformaldehyde (PFA) Fixation of Brain Tissue
-
Perfusion: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS to flush out the blood, followed by perfusion with 4% PFA in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C for 12-24 hours. The duration may need to be optimized based on the brain region and the specific this compound antibody.[4][5]
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut sections on a cryostat or vibratome.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This is a critical step for unmasking epitopes in PFA-fixed tissues.[8]
-
Buffer Selection: Choose an appropriate antigen retrieval buffer. Common choices include:
-
Heating: Immerse the slides in the pre-heated retrieval buffer (95-100°C).
-
Incubation: Heat the slides for 10-20 minutes. A microwave, pressure cooker, or water bath can be used.[7][8]
-
Cooling: Allow the slides to cool down to room temperature in the retrieval buffer (approximately 20 minutes) before proceeding with the staining protocol.[9]
Protocol 3: Proteolytic-Induced Epitope Retrieval (PIER)
This method uses enzymes to unmask epitopes and can be an alternative to HIER.
-
Enzyme Solution: Prepare a fresh solution of 0.1% Trypsin in a suitable buffer (e.g., TBS).
-
Incubation: Incubate the slides with the enzyme solution at 37°C for 10-15 minutes. The optimal time needs to be determined empirically.
-
Washing: Thoroughly wash the slides with PBS to stop the enzymatic reaction before proceeding with the staining protocol.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for common this compound IHC issues.
Caption: Comparison of PFA and alcohol-based fixation for this compound IHC.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Frontiers | Fixation and staining methods for macroscopical investigation of the brain [frontiersin.org]
- 5. Fixation and staining methods for macroscopical investigation of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bma.ch [bma.ch]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neuronatin and its role in insulin (B600854) secretion. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you overcome common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in pancreatic β-cells?
A1: this compound (Nnat) is a protein located in the endoplasmic reticulum (ER) that plays a crucial role in insulin production and secretion. Its primary functions include augmenting the cleavage of the insulin signal peptide by binding to the signal peptidase complex, which facilitates the translocation of newly synthesized preproinsulin into the ER for processing.[1][2][3] This makes this compound a key regulator of insulin content within the β-cell. Additionally, some studies suggest it may be involved in regulating intracellular calcium levels, which is a critical step in glucose-stimulated insulin secretion (GSIS).[4]
Q2: How is this compound expression regulated in β-cells?
A2: this compound expression is sensitive to nutrient levels; its expression is induced by glucose.[5][6] This regulation suggests that this compound helps β-cells adapt to increased insulin demand during periods of high glucose.[5]
Q3: What are the different isoforms of this compound and do they have different functions?
A3: There are two main isoforms of this compound, Nnatα and Nnatβ. Both isoforms are primarily localized in the ER and have been shown to increase insulin secretion by elevating intracellular calcium levels.[7] However, under conditions of chronic high glucose, the ratio of Nnatβ to Nnatα increases, and Nnatβ has been observed to form aggregates that can inhibit proteasome function and induce ER stress, potentially contributing to β-cell dysfunction in type 2 diabetes.[7]
Q4: What is the expected impact of this compound knockdown or knockout on insulin secretion?
A4: Studies have shown that the loss of this compound expression in β-cells leads to reduced insulin content and blunted glucose-stimulated insulin secretion (GSIS).[1][2] This is due to impaired processing of preproinsulin. Knockdown of this compound in cell lines has also been shown to impair the insulin secretion response to glucose.[8]
Troubleshooting Guide for GSIS Assays
Variability in glucose-stimulated insulin secretion (GSIS) assays is a common challenge. This guide addresses specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| High Basal Insulin Secretion | 1. Poor cell/islet health: Damaged or dying cells can leak insulin.[9] 2. Inadequate pre-incubation: Insufficient time in low-glucose buffer can result in an incompletely washed-out insulin pool from prior culture conditions.[9][10] 3. Mycoplasma contamination: Contamination can affect cell health and function. | 1. Assess viability: Use a viability assay (e.g., Trypan Blue) before each experiment. Handle cells and islets gently. 2. Optimize pre-incubation: Ensure a pre-incubation period of at least 60 minutes in a low-glucose buffer to allow insulin secretion to return to a basal state.[7][9][10] 3. Test for contamination: Regularly screen cell cultures for mycoplasma. |
| Low or No Stimulation Index (SI) | 1. Suboptimal glucose concentrations: The glucose concentrations used may not be optimal for your specific cell line or islet preparation.[9] 2. High passage number of cell lines: Cell lines like MIN6 can lose their glucose responsiveness at higher passages.[1][11][12] 3. Poor cell/islet health: Unhealthy cells will not respond robustly to glucose stimulation.[9] | 1. Perform a glucose dose-response curve: Determine the optimal stimulatory glucose concentration for your experimental model.[9][13] 2. Use low-passage cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for an extended period.[9][12] 3. Ensure cell health: Check for confluency and viability before the assay. For primary islets, allow a recovery period after isolation.[10][14] |
| High Well-to-Well Variability | 1. Inconsistent cell/islet number: Uneven seeding of cells or an inconsistent number of islets per well is a major source of variability.[9] 2. Pipetting errors: Inaccurate pipetting can lead to significant differences between wells. 3. Inconsistent islet size: Islets of different sizes will secrete different amounts of insulin. | 1. Standardize cell/islet number: For islets, hand-pick a consistent number of similarly sized islets for each replicate. For cells, ensure even seeding and check for confluency.[7][9] 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Normalize data: Normalize insulin secretion data to a parameter such as total insulin content or DNA content to account for variations in cell/islet mass.[15][16][17] |
| Unexpectedly High Insulin Secretion at Low Glucose | 1. Cell stress or death: Detached or dying cells can release their entire insulin content, leading to artificially high readings.[18] 2. Insufficient pre-incubation/wash: Residual high glucose from the culture medium can lead to continued stimulation.[18] 3. Culture medium glucose concentration: Culturing cells in very high glucose can sometimes lead to altered basal secretion.[13] | 1. Check for detached cells: After collecting the supernatant, inspect the wells for detached cells. Consider centrifuging the supernatant to pellet any cells before assaying for insulin.[18] 2. Extend pre-incubation: Ensure a thorough pre-incubation in low glucose buffer to establish a true basal secretion level.[10][18] 3. Optimize culture conditions: Consider culturing cells in a more physiological glucose concentration (e.g., 5.5 mM) for a period before the assay.[12] |
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay for Pancreatic Islets
This protocol is adapted for batches of 10-15 islets per replicate.
-
Islet Recovery: After isolation, allow islets to recover overnight in a culture medium at 37°C and 5% CO₂.[7][14]
-
Preparation of Krebs-Ringer Bicarbonate Buffer (KRB): Prepare KRB containing 0.1% BSA and adjust the pH to 7.4.[2][19] Prepare two versions: one with low glucose (e.g., 2.8 mM) and one with high glucose (e.g., 16.7 mM).[20] Warm the buffers to 37°C before use.[7]
-
Pre-incubation: Hand-pick 10-15 similarly sized islets per replicate into a multi-well plate. Wash the islets twice with the low-glucose KRB. Pre-incubate the islets in low-glucose KRB for 60 minutes at 37°C to establish basal insulin secretion.[2][7]
-
Basal Insulin Secretion: Carefully remove the pre-incubation buffer. Add fresh low-glucose KRB to the appropriate wells. Incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for the measurement of basal insulin secretion.[2][7]
-
Stimulated Insulin Secretion: Remove the low-glucose buffer. Add high-glucose KRB to the appropriate wells. Incubate for 60 minutes at 37°C. Collect the supernatant for the measurement of stimulated insulin secretion.[2][7]
-
Insulin Content: After collecting the supernatant, wash the islets with PBS. Add acid-ethanol solution to each well to lyse the islets and extract the total insulin content. Incubate at 4°C overnight. Collect the acid-ethanol lysate.[2][7][20]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants and lysates using an appropriate assay (e.g., ELISA, RIA).[20][21]
Static GSIS Assay for Adherent β-Cell Lines (e.g., MIN6, INS-1)
This protocol is designed for cells cultured in 12- or 24-well plates.
-
Cell Seeding: Seed cells at an appropriate density to reach confluence at the time of the assay. Culture in standard growth medium. Change the medium the day before the experiment.[10]
-
Preparation of Secretion Assay Buffer (SAB): Prepare a secretion assay buffer (e.g., KRB or a similar salt solution) with low (e.g., 2.5 mM) and high (e.g., 25 mM) glucose concentrations.[10]
-
Pre-incubation: Gently wash the cells once with the low-glucose SAB. Pre-incubate the cells in low-glucose SAB for 1-2 hours at 37°C.[10][18]
-
Basal Secretion: Remove the pre-incubation buffer and replace it with fresh low-glucose SAB. Incubate for 30-60 minutes at 37°C. Collect the supernatant for basal insulin measurement.[18]
-
Stimulated Secretion: Remove the low-glucose SAB and add the high-glucose SAB. Incubate for 30-60 minutes at 37°C. Collect the supernatant for stimulated insulin measurement.[18]
-
Total Insulin Content: After collecting the supernatant, lyse the cells in each well using an appropriate lysis buffer (e.g., acid-ethanol) to extract the total insulin content.[18]
-
Data Normalization: Normalize the secreted insulin values to the total insulin content or total protein/DNA content for each well.[16][17]
Quantitative Data Summary
The following tables provide expected values for GSIS assays. Note that these values can vary significantly between laboratories, cell passages, and islet preparations.
Table 1: Expected Stimulation Index (SI) for GSIS Assays
| Model System | Low Glucose (mM) | High Glucose (mM) | Expected Stimulation Index (Fold Increase) |
| Low Passage MIN6 Cells | 1-3 | 16.7-25 | ~1.7 - 8 fold[11][22][23] |
| High Passage MIN6 Cells | 1-3 | 16.7-25 | No significant stimulation[1][11] |
| Human Islets | 2.8-5 | 15-17 | Variable, generally >1.5-2 fold is considered functional[2][24][25] |
| INS-1E Cells (with Theophylline) | 3 | 15 | >5 fold[23] |
Table 2: Typical Glucose Concentrations for GSIS Assays
| Condition | Glucose Concentration Range (mM) | Purpose |
| Basal (Low Glucose) | 1.0 - 5.6 | To measure baseline insulin secretion.[7][20][25] |
| Stimulatory (High Glucose) | 10.0 - 28.0 | To induce a robust insulin secretion response.[7][20][25] |
Visualizations
This compound Signaling Pathway in Insulin Secretion
Caption: this compound's role in insulin processing and calcium signaling.
Experimental Workflow for a Static GSIS Assay
Caption: A typical workflow for a static GSIS experiment.
References
- 1. High passage MIN6 cells have impaired insulin secretion with impaired glucose and lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. GSIS [ndfs.byu.edu]
- 11. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing methods to normalize insulin secretion shows the process may not be needed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 20. protocols.io [protocols.io]
- 21. surgery.wisc.edu [surgery.wisc.edu]
- 22. biorxiv.org [biorxiv.org]
- 23. ris.utwente.nl [ris.utwente.nl]
- 24. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Chromatin Immunoprecipitation (ChIP) of the NNAT Promoter
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromatin immunoprecipitation (ChIP) of the Neuronatin (NNAT) promoter. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding ChIP experiments targeting the NNAT promoter.
| Question | Answer |
| What are the key characteristics of the NNAT promoter that I should be aware of for ChIP? | The NNAT gene is a paternally expressed imprinted gene. Its promoter contains a differentially methylated region (DMR), a CpG island that is methylated on the silent maternal allele and unmethylated on the active paternal allele. This differential methylation is crucial for its monoallelic expression. |
| Which histone modifications are expected to be enriched at the active NNAT promoter? | On the active paternal allele, you can expect to find histone marks associated with active transcription, such as H3K4me3 and histone acetylation (e.g., H3K27ac). The silent maternal allele is likely to be enriched in repressive marks like H3K9me3 and H3K27me3.[1][2] |
| Which transcription factors are known to regulate NNAT expression? | Several transcription factors have been shown to bind to the NNAT promoter and regulate its expression, including BETA2/NeuroD1, E2F4, NRF1, PPARα, and PPARγ.[3][4][5] |
| What are the most critical steps for a successful ChIP experiment on the NNAT promoter? | Key steps include optimizing chromatin shearing (sonication or enzymatic digestion) to the appropriate size range (200-1000 bp), selecting a highly specific and validated antibody for your target protein, and using appropriate positive and negative controls for both the immunoprecipitation and the qPCR steps. |
| How can I perform allele-specific analysis of histone modifications at the NNAT promoter? | Allele-specific ChIP can be performed by identifying a single nucleotide polymorphism (SNP) within the promoter region. After ChIP, the precipitated DNA can be analyzed by Sanger sequencing or allele-specific qPCR to distinguish between the paternal and maternal alleles.[6][7] |
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during ChIP experiments targeting the NNAT promoter.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal (low fold enrichment) | Inefficient crosslinking: Insufficient crosslinking time or concentration. | Optimize formaldehyde (B43269) concentration (typically 1%) and crosslinking time (10-15 minutes at room temperature).[8] |
| Inefficient cell lysis and chromatin shearing: Incomplete cell lysis or suboptimal chromatin fragmentation. | Ensure complete cell lysis by using appropriate buffers and mechanical disruption if necessary. Optimize sonication or enzymatic digestion to achieve fragments between 200-1000 bp.[8] | |
| Poor antibody quality or insufficient amount: The antibody may have low affinity or may not be ChIP-validated. The amount of antibody used may be too low. | Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount (typically 1-10 µg per ChIP reaction).[8][9] | |
| Low abundance of the target protein: The transcription factor or histone modification of interest may be present at low levels. | Increase the starting cell number (we recommend at least 25 µg of chromatin per IP).[8] | |
| High background | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Use a highly specific monoclonal or polyclonal antibody. Include a pre-clearing step with protein A/G beads before adding the specific antibody.[8][9] |
| Too much antibody: Excessive antibody can lead to non-specific binding to the beads or chromatin. | Titrate the antibody to the lowest effective concentration. | |
| Insufficient washing: Inadequate washing steps can leave behind non-specifically bound proteins. | Increase the number and/or stringency of washes. Use buffers with appropriate salt concentrations. | |
| Chromatin fragments are too large: Large fragments can lead to higher background. | Optimize chromatin shearing to obtain fragments predominantly in the 200-1000 bp range. | |
| Inconsistent results | Variability in sonication: Inconsistent sonication can lead to different fragment sizes between samples. | Standardize sonication parameters (power, time, volume, and temperature). Always keep samples cold during sonication. |
| Cell passage number and culture conditions: Changes in cell culture can affect protein expression and chromatin structure. | Use cells within a consistent passage number range and maintain uniform culture conditions. | |
| Difficulty in detecting allele-specific differences | No informative SNP in the amplified region: The qPCR primers may not flank a heterozygous SNP. | Sequence the NNAT promoter in your cell line to identify a suitable SNP for allele-specific analysis. |
| Inefficient allele-specific PCR: The primers may not be specific enough to distinguish between the two alleles. | Design and validate allele-specific primers carefully. Consider using techniques like pyrosequencing for more accurate allele quantification.[10] |
III. Experimental Protocols & Data
This section provides a detailed methodology for a typical ChIP-qPCR experiment targeting a transcription factor at the NNAT promoter, along with example quantitative data.
A. Detailed Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for your specific cell type and target protein.
1. Cell Crosslinking and Harvesting:
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Culture cells to 80-90% confluency.
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Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
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Quench the crosslinking by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
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Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and pellet by centrifugation. The cell pellet can be stored at -80°C.
2. Cell Lysis and Chromatin Shearing (Sonication):
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical.[3][11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
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Take a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with a ChIP-grade antibody specific to the target protein (e.g., anti-BETA2/NeuroD1) or a negative control IgG overnight at 4°C with rotation.
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Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
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Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
4. Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
5. DNA Purification:
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Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
B. Quantitative PCR (qPCR) Analysis
-
Design qPCR primers that amplify a 100-200 bp region of the NNAT promoter.
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Perform qPCR using SYBR Green or a probe-based method.
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Analyze the data using the percent input method or fold enrichment relative to IgG.
Example qPCR Primers for Human NNAT Promoter:
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Forward Primer: 5'-AGGCGCAGAGAGAGAGAGTG-3'
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Reverse Primer: 5'-CCTCTGCTCTCTCACACACACA-3'
C. Quantitative Data Summary
The following table provides hypothetical, yet expected, quantitative results from a ChIP-qPCR experiment investigating the binding of the transcription factor BETA2/NeuroD1 and the enrichment of the active histone mark H3K4me3 at the NNAT promoter.
| Target Protein/Mark | Antibody | Fold Enrichment over IgG (Mean ± SD) |
| Transcription Factor | Anti-BETA2/NeuroD1 | 15.5 ± 2.1 |
| Active Histone Mark | Anti-H3K4me3 | 25.3 ± 3.5 |
| Negative Control | Normal Rabbit IgG | 1.0 (baseline) |
Note: These values are for illustrative purposes and actual results may vary depending on the cell type, experimental conditions, and antibody used.
IV. Diagrams
A. General ChIP Workflow
Caption: A step-by-step workflow of a typical Chromatin Immunoprecipitation (ChIP) experiment.
B. Epigenetic Regulation of the NNAT Promoter
Caption: Allele-specific epigenetic regulation of the imprinted NNAT gene promoter.
References
- 1. H3K4me3 regulates RNA polymerase II promoter-proximal pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique chromatin signature uncovers early developmental enhancers in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound, a downstream target of BETA2/NeuroD1 in the pancreas, is involved in glucose-mediated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transgene- and locus-dependent imprinting reveals allele-specific chromosome conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Genomic Imprinting by Quantitative Allele-Specific Expression by Pyrosequencing® | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Neuronatin (NNAT) Knockout Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common issue of poor viability in neuronatin (NNAT) knockout cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NNAT) and what is its primary function?
A1: this compound (NNAT) is a small proteolipid protein encoded by the NNAT gene.[1] It is highly expressed in the developing brain and various other tissues.[2][3] NNAT localizes to the endoplasmic reticulum (ER) membrane and plays a crucial role in regulating intracellular calcium (Ca²⁺) homeostasis.[4] Its primary known function is to interact with and inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[5][6] By inhibiting SERCA, NNAT activity leads to a sustained increase in cytosolic Ca²⁺ levels.[5][7]
Q2: We have generated an NNAT knockout cell line, and the cells are growing poorly and dying. Is this an expected phenotype?
A2: Yes, observing poor viability, increased cell death, and slower proliferation is a potential and often expected phenotype for NNAT knockout cells. The viability of these cells can be highly context-dependent, varying with cell type and genetic background.[8][9] The underlying cause is often linked to disruptions in cellular calcium signaling and the induction of endoplasmic reticulum (ER) stress, which can ultimately trigger apoptosis (programmed cell death).[7][10][11]
Q3: What is the molecular mechanism that leads to poor viability in NNAT knockout or knockdown cells?
A3: The reduced viability in NNAT-deficient cells is primarily linked to the dysregulation of two interconnected cellular processes: calcium signaling and ER stress.
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Calcium (Ca²⁺) Homeostasis: NNAT helps maintain high intracellular Ca²⁺ levels by inhibiting the SERCA pump.[6] The loss of NNAT can lead to aberrant Ca²⁺ signaling, which is critical for numerous cellular functions, including proliferation and survival.
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Endoplasmic Reticulum (ER) Stress: The ER is a critical site for protein folding, and this function is highly dependent on a stable calcium concentration within the ER lumen. Dysregulation of Ca²⁺ homeostasis due to NNAT loss can disrupt protein folding, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates a signaling cascade called the Unfolded Protein Response (UPR).[7][12]
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Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response, initiating programmed cell death to eliminate the stressed cells.[13][14][15]
Q4: How can we improve the culture conditions for our NNAT knockout cells to increase their viability?
A4: While the phenotype is genetically driven, you can take several steps to minimize external stressors and improve the general health of the cell culture:
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Optimize Seeding Density: Avoid plating cells too sparsely, as this can induce stress. Determine the optimal seeding density for your specific knockout line.
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Gentle Handling: Minimize stress during passaging. Avoid over-trypsinization and harsh pipetting.
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Serum Quality: Use high-quality, lot-tested Fetal Bovine Serum (FBS) to provide essential growth factors.
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Chemical Chaperones: Consider supplementing the culture medium with chemical chaperones like Tauroursodeoxycholic acid (TUDCA) or 4-Phenylbutyric acid (4-PBA), which are known to alleviate ER stress.
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Stable Culture Environment: Ensure the incubator has stable temperature, CO₂, and humidity levels.
Q5: What are the key signaling pathways I should investigate to confirm the mechanism of cell death in my NNAT knockout line?
A5: Based on the known function of NNAT, the most critical pathways to investigate are the ER stress and apoptosis pathways. You should measure the expression and activation of key markers in these pathways, such as:
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ER Stress Markers: GRP78 (BiP), CHOP (DDIT3), and the phosphorylation of IRE1α and PERK. An upregulation of these markers is a strong indicator of ER stress.[7][15]
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Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, and the ratio of Bax/Bcl-2 proteins. Increased levels of these markers confirm that cell death is occurring via apoptosis.
Key Signaling Pathway: NNAT, Calcium, and ER Stress
The diagram below illustrates the central role of this compound in regulating intracellular calcium and how its absence can trigger the ER stress response, a common cause of poor cell viability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. This compound Protein in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial roles of this compound in insulin secretion and high glucose-induced apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes neural lineage in ESCs via Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated aberrant calcium signaling and endoplasmic reticulum stress underlie neuropathology in Lafora disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound gene: Imprinted and misfolded: Studies in Lafora disease, diabetes and cancer may implicate NNAT-aggregates as a common downstream participant in neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is a stress-responsive protein of rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gene expression during ER stress–induced apoptosis in neurons: induction of the BH3-only protein Bbc3/PUMA and activation of the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Primary Neuron Cultures for Neuronatin Studies
Welcome to the technical support center for researchers studying neuronatin in primary neuronal cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary neuron yield is low after dissociation. What can I do to improve it?
A1: Low neuronal yield is a common issue. Here are several factors to consider for optimization:
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Tissue Age: Use embryonic tissue (E16-E18 for rodents) as the neurons have less extensive processes and are less susceptible to damage during dissociation.[1]
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Dissociation Method: While trypsin is commonly used, it can be harsh. Consider using a gentler enzyme like papain or relying on mechanical trituration alone for cortical neurons.[2] Perform trituration gently to avoid creating bubbles, which can shear cells.[2]
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Time and Temperature: Work quickly and efficiently, as neurons are sensitive to distress.[1] Keep tissues on ice to prevent degradation, but consider warming solutions to 37°C during enzymatic dissociation to speed up the process.[1][3] The entire cell preparation should ideally be completed within 2-3 hours of dissection.[3]
Q2: My neurons are clumping together in the culture dish instead of forming a monolayer. Why is this happening and how can I fix it?
A2: Neuronal clumping can be caused by several factors related to substrate coating and cell density:
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Substrate Coating: Primary neurons require a substrate to adhere to plastic or glass surfaces.[2] Ensure the entire well surface is evenly coated with substrates like Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL).[1] If using PLL, opt for a higher molecular weight (>30,000–70,000) as shorter polymers can be toxic.[1] If you suspect substrate degradation, consider switching from PLL to the more enzyme-resistant PDL.[2] Thoroughly wash off excess substrate before plating, as it can be toxic to neurons.[1]
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Seeding Density: Both excessively high and low seeding densities can lead to cell aggregation.[1] The ideal density depends on your experimental needs, but a general guideline is 1,000–5,000 cells per mm².[1] For imaging individual cells, a lower density is preferable, while higher densities may be necessary for techniques like Western blotting.[1]
Q3: My neurons are dying after a few days in culture. What are the likely causes and solutions?
A3: Cell death in primary neuron cultures can stem from several sources, including media composition and environmental stress:
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Media Composition: Use a serum-free culture medium, as serum can promote the improper differentiation of cells into astrocytes.[1][2] A common formulation is Neurobasal medium supplemented with B27 and L-glutamine or Glutamax.[2] The addition of antibiotics like penicillin-streptomycin (B12071052) can help prevent bacterial contamination.[1] For initial plating, a small amount of L-glutamate (~0.025mM) can aid growth, but be mindful of its concentration and exposure duration to avoid cytotoxicity.[1]
-
Environmental Stability: Neurons are highly sensitive to their environment.[1] Avoid frequent disturbances, changes in temperature, or agitation.[1] It is best to leave the cultures undisturbed as much as possible, only interacting with them for media changes and treatments.[1]
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Glial Overgrowth: While glial cells can provide trophic support, their proliferation can overtake the neuronal culture.[2] If a highly pure neuronal culture is necessary, cytosine arabinoside (AraC) can be used to inhibit glial proliferation, but be aware of its potential neurotoxic effects and use it at low concentrations.[2]
Q4: I am having trouble transfecting my primary neurons to study this compound. What is the best method?
A4: Transfecting primary neurons is notoriously challenging due to their post-mitotic nature and sensitivity.[4][5] The best method depends on your specific experimental goals, balancing efficiency with toxicity.
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Lipofection: This is a popular and relatively simple method using cationic lipids to deliver nucleic acids into cells.[4] Reagents like Lipofectamine have been used with success, but optimization is often required to achieve good efficiency without significant cytotoxicity.[4][6]
-
Calcium Phosphate Co-precipitation: This is a cost-effective method that can have low toxicity when optimized.[4][5] However, transfection efficiency can be low, typically ranging from 1-5%.[5]
-
Electroporation/Nucleofection: These methods use electrical pulses to create transient pores in the cell membrane for nucleic acid entry.[4][5] Nucleofection is a variation that delivers DNA directly to the nucleus and can achieve very high transfection efficiencies, but it is expensive and typically used for freshly isolated neurons in suspension.[4][5]
-
Viral Methods: Adenovirus and adeno-associated virus (AAV) can be highly efficient for in vitro and in vivo infection of primary neurons with minimal impact on cell health.[6]
Quantitative Data Summary
Table 1: Comparison of Transfection Methods for Primary Neurons
| Method | Advantages | Disadvantages |
| Calcium Phosphate | Low toxicity when optimized; Cost-effective.[4][5] | Low transfection efficiency (typically 1-5%).[5] |
| Lipofection | Can be used for cultured primary neurons; Simple and quick procedure.[4] | Requires optimization for higher efficiency; Some reagents can be toxic.[4][6] |
| Electroporation | Simple and quick; Gene expression starts within hours.[4] | Relatively high toxicity; Requires specialized, expensive equipment.[4] |
| Nucleofection | Delivers genes directly into the nucleus; Very high transfection efficiencies.[4][5] | Used for freshly isolated neurons in suspension; Requires expensive materials and equipment.[4] |
| Viral (AAV/Adenovirus) | High infection efficiency in vitro and in vivo; Little effect on cell state.[6] | Requires virus production and handling; Potential for immunogenicity. |
Table 2: Recommended Seeding Densities for Primary Rat Neurons
| Application | Recommended Density (cells/mm²) | Reference |
| General Culture | 1,000 - 5,000 | [1] |
| Single-Cell Imaging | Lower end of the general range | [1] |
| Biochemistry (e.g., Western Blot) | Higher end of the general range | [1] |
| Calcium Phosphate Transfection | 800 - 1,000 | [6] |
| Lipofection | ~500 | [6] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
-
Substrate Coating: Coat culture plates with 50 μg/mL Poly-D-lysine (PDL) solution and incubate for at least 1 hour at room temperature.[7] Aspirate the PDL solution and wash the wells three times with sterile water.[7] Allow the plates to dry completely before use.
-
Tissue Dissection: Dissect cortices from E17-18 rat embryos in ice-cold dissection medium.[2][8]
-
Dissociation:
-
Enzymatic: Incubate the tissue in a papain solution according to the manufacturer's instructions.
-
Mechanical: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.[2]
-
-
Cell Plating: Count viable cells using a hemocytometer and trypan blue exclusion. Plate neurons at the desired density (see Table 2) in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[2]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ incubator. Perform a half-medium change every 3-4 days.[2]
Protocol 2: Western Blotting for this compound
-
Protein Extraction:
-
Wash cultured neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.[10]
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
Protocol 3: Immunofluorescence for this compound
-
Cell Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
Caption: this compound's role in calcium signaling.
Caption: Workflow for studying this compound in primary neurons.
Caption: Troubleshooting logic for common culture issues.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Western Blotting for Neuronal Proteins [protocols.io]
- 10. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant miR-339-5p/neuronatin signaling causes prodromal neuronal calcium dyshomeostasis in mutant presenilin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 14. This compound IS A STRESS-RESPONSIVE PROTEIN OF ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in neuronatin calcium imaging
Welcome to the technical support center for neuronal calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific issues encountered during neuronal calcium imaging experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common sources of inconsistent results in calcium imaging? A1: The most frequent causes of inconsistent results include phototoxicity, photobleaching, motion artifacts, and neuropil contamination.[1] These factors can distort the underlying neural signals, leading to incorrect data interpretation.[1]
Calcium Indicators
-
Q2: How do I choose the right calcium indicator for my experiment? A2: The choice of indicator depends on the specific experimental needs. For detecting small changes in calcium near resting levels, a high-affinity indicator may be suitable.[2] For measuring large calcium transients, a low-affinity indicator is more appropriate to avoid saturation.[3] Genetically encoded calcium indicators (GECIs) like GCaMP are often preferred for long-term studies due to their stability and cell-type-specific expression.[1]
-
Q3: My fluorescent signal is weak. What can I do? A3: A weak signal can result from insufficient dye loading, low indicator expression, or suboptimal imaging parameters. Ensure your loading protocol is optimized for your cell type.[4] For GECIs, allow sufficient time for expression. You can also increase the laser power or exposure time, but be mindful of phototoxicity.[1] Using a brighter indicator, such as Fluo-8 or Cal-520, can also improve signal strength.[4]
Data Quality
-
Q4: My baseline fluorescence is unstable and drifting. What could be the cause? A4: An unstable baseline can be caused by photobleaching, indicator leakage, or compartmentalization.[1] To assess photobleaching, plot the mean fluorescence over time; a steady decay is a key indicator.[1] Ensure cells are healthy to prevent dye leakage.[1]
-
Q5: I am observing highly correlated activity in neighboring neurons that is not physiologically expected. What is happening? A5: This is often a sign of neuropil contamination, where the signal from out-of-focus axons and dendrites spills into the regions of interest (ROIs) of adjacent neurons.[1] Careful ROI selection and computational neuropil correction can mitigate this issue.[1]
Troubleshooting Specific Issues
Issue 1: Phototoxicity and Photobleaching
-
Problem: Cells show signs of stress (e.g., blebbing, vacuole formation) or the fluorescent signal rapidly fades during the experiment.
-
Cause: Excessive light exposure can generate reactive oxygen species, leading to phototoxicity and photobleaching of the fluorescent indicator.[1]
-
Solutions:
-
Reduce Illumination: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[1]
-
Optimize Exposure: Minimize exposure time and the frequency of image acquisition.
-
Choose a Robust Indicator: Select a more photostable calcium indicator. Red-shifted indicators can also be advantageous as longer wavelength light is less energetic.
-
Use Two-Photon Microscopy: This technique reduces out-of-focus excitation, minimizing phototoxicity.[5]
-
Issue 2: Motion Artifacts
-
Problem: Sudden, large, and widespread fluctuations in fluorescence that are synchronized across multiple cells, often correlated with animal movement.[1]
-
Cause: Movement of the subject (e.g., breathing, heartbeat, behavior) or instability of the imaging setup.[1]
-
Solutions:
-
Improve Stabilization: Ensure the animal is securely head-fixed and the imaging setup is stable.
-
Computational Correction: Use post-hoc image registration algorithms (e.g., NoRMCorre, TurboReg) to computationally realign each frame.[1][6][7]
-
Two-Channel Imaging: Simultaneously image a calcium-dependent indicator (e.g., GCaMP) and a calcium-independent indicator (e.g., RFP). The signal from the RFP channel can be used to identify and subtract motion artifacts.[1]
-
Issue 3: Neuropil Contamination
-
Problem: Overestimation of neuronal activity and detection of false calcium transients due to out-of-focus fluorescence from the surrounding neuropil.[1]
-
Cause: The dense network of axons and dendrites in the neuropil contributes to background fluorescence that can contaminate the signal from the neuronal soma.[1]
-
Solutions:
-
Optimize Imaging Parameters: Use high-resolution imaging techniques like two-photon microscopy to improve optical sectioning.[1]
-
Careful ROI Selection: Draw ROIs that are tightly restricted to the neuronal soma.[1]
-
Neuropil Correction Algorithms: Employ computational methods to subtract the contaminating neuropil signal. These algorithms typically define a neuropil region around the ROI and subtract a scaled version of its fluorescence from the somatic signal.[1]
-
Data Presentation
Table 1: Recommended Parameters to Minimize Phototoxicity
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest power that provides a sufficient signal-to-noise ratio (SNR). For two-photon imaging, typical power at the sample is <50 mW. | Minimizes the generation of reactive oxygen species.[1] |
| Exposure Time | Keep exposure times as short as possible while maintaining signal quality. | Reduces the total light dose delivered to the sample.[8] |
| Frame Rate | Acquire images at the lowest frame rate necessary to capture the biological process of interest. | Decreases the frequency of light exposure. |
| Calcium Indicator | Use bright and photostable indicators (e.g., Cal-520, Fluo-8). Red-shifted dyes can also be beneficial.[4] | Brighter dyes require less excitation light, and photostable dyes are less prone to bleaching. |
Table 2: Comparison of Motion Correction Algorithms
| Algorithm | Principle | Advantages | Disadvantages |
| TurboReg | Intensity-based registration. | Widely used and integrated into software like ImageJ.[2] | Can be computationally slow for large datasets. |
| NoRMCorre | Piecewise rigid and non-rigid registration. | Fast, can be run online, and corrects for non-uniform deformations.[6] | May be more complex to implement than simpler rigid registration methods. |
| moco | Fourier-transform based approach. | Fast and stable for large translational movements.[7] |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons using Fluo-4 AM
1. Cell Preparation:
-
Culture primary neurons on poly-D-lysine coated coverslips for at least 3 weeks to allow for the formation of mature synaptic connections.[9]
2. Dye Loading:
-
Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a suitable buffer (e.g., HBSS).[9]
-
Incubate the cultured neurons in the loading solution for 30-60 minutes at 37°C in the dark.[9]
-
Wash the cells three times with fresh buffer to remove excess dye.[9]
-
Allow for an additional 10-30 minutes of incubation at room temperature for complete de-esterification of the dye.[9]
3. Image Acquisition:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes before applying any stimulus.[9]
-
Apply the desired stimulus (e.g., neurotransmitter, pharmacological agent).
-
Record the changes in fluorescence intensity over time.
Protocol 2: In Vivo Two-Photon Calcium Imaging in Mice
1. Animal Preparation:
-
Surgically implant a cranial imaging window over the brain region of interest.[10]
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For genetically encoded indicators, inject an AAV expressing the GCaMP sensor under a neuron-specific promoter.[11] Allow for sufficient expression time (typically 2-3 weeks).[11]
-
Alternatively, for acute imaging, bulk-load a chemical indicator like Oregon Green BAPTA-1 AM.[10][12]
2. Imaging Procedure:
-
Head-fix the awake, behaving mouse under the two-photon microscope.[13]
-
Locate the region of interest and select an appropriate imaging depth.
-
Set the laser wavelength to the excitation maximum of the indicator (e.g., ~920 nm for GCaMP6).
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire time-series images at a frame rate suitable for the dynamics of the expected neural activity (e.g., 10-30 Hz).[13]
3. Data Analysis:
-
Perform motion correction on the raw image series.[11]
-
Identify regions of interest (ROIs) corresponding to individual neurons.
-
Extract the fluorescence time course for each ROI.
-
Correct for neuropil contamination if necessary.
-
Calculate the change in fluorescence over baseline (ΔF/F) to represent neural activity.[14]
Mandatory Visualization
Caption: GPCR-mediated calcium signaling pathway.
Caption: General experimental workflow for calcium imaging.
Caption: Troubleshooting flowchart for inconsistent signals.
References
- 1. benchchem.com [benchchem.com]
- 2. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch Effects in Neurotensin Expression Studies
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize and correct for batch effects in neurotensin (B549771) expression studies, ensuring the reliability and reproducibility of your results.
Section 1: Experimental Design - Preventing Batch Effects
Proactive experimental design is the most effective strategy to manage batch effects.[1] By carefully planning your study, you can prevent technical variations from confounding your biological results.
FAQ 1: What are batch effects and how can they impact my neurotensin expression data?
Sources of Batch Effects in Expression Studies:
-
Sample Preparation: Different technicians, protocols, or enzyme efficiencies.[1]
-
Sequencing/Microarray: Variations in machine type, calibration, or flow cells.[1][3]
-
Reagents: Different lot numbers or variations in chemical purity.[1][2]
-
Environmental Conditions: Changes in temperature or humidity during processing.[1]
Troubleshooting Guide: Experimental Planning
Question: I am planning a large-scale neurotensin expression study with samples collected over several months. How can I design my experiment to minimize potential batch effects?
Answer: The key is to avoid confounding your experimental design, where a biological variable of interest (e.g., treatment group) aligns perfectly with a technical variable (e.g., processing date).[6] The best practice is to randomize and balance your samples across batches.[1]
Best Practices for Experimental Design:
-
Randomization: Do not process all samples from one condition at the same time. Randomize samples from different biological groups (e.g., control, treated) across all processing batches.[1]
-
Balanced Design: Ensure that each batch contains a representative mix of samples from every experimental condition.[6][7] For example, if you have control and treated groups, each processing run should include replicates from both.[7]
-
Replication: Use biological replicates (different biological samples for the same condition) rather than technical replicates.[7][8] A minimum of three biological replicates per condition is recommended.[7]
-
Consistency: Use the same protocols, reagent lots, and equipment for all samples if possible. If this is not feasible, meticulously record all technical variables.[1]
-
Record Everything: Keep detailed metadata for every sample, including processing date, technician, reagent lot numbers, and sequencing lane. This information is crucial for later computational correction if needed.[6]
Section 2: Data Analysis - Identifying and Correcting Batch Effects
Even with careful planning, some level of batch effect is often unavoidable. Computational methods can be used to identify and adjust for these technical variations in your neurotensin expression data.
FAQ 2: How can I tell if my data has batch effects?
Answer: The most common way to visualize batch effects is through dimensionality reduction techniques like Principal Component Analysis (PCA).[9] If you plot your samples on a PCA plot and observe that they cluster by processing date or sequencing run rather than by the biological condition of interest (e.g., disease vs. control), this is a strong indicator of a batch effect.[9][10]
Troubleshooting Guide: Computational Correction
Question: My PCA plot clearly shows my samples clustering by the date they were processed. What methods can I use to correct this?
Answer: Several computational tools are available to adjust for known or unknown batch effects. The choice of method depends on whether you know the source of the batch effect and the nature of your data (e.g., microarray or RNA-seq counts).
| Method | Description | Best For | Key Assumption |
| ComBat / ComBat-seq | Uses an empirical Bayes framework to adjust data for known batch effects by modeling batch-specific mean and variance.[3][11] ComBat-seq is specifically designed for RNA-seq count data.[4][12][13] | Known batch variables (e.g., date, machine).[14] | The biological variation of interest is not confounded with the batch variable.[15] |
| limma removeBatchEffect | Fits a linear model to the data, including terms for both biological conditions and batch effects, and then subtracts the batch component.[16][17][18] | Known batch variables in microarray or log-transformed count data.[17] | The batch effect is additive and independent of other experimental factors.[17] |
| Surrogate Variable Analysis (SVA) | Identifies and estimates "surrogate variables" that represent sources of unknown or unmeasured variation (like hidden batch effects) in the data.[19][20][21] | Unknown, unmodeled, or complex sources of variation.[19][20] | The hidden technical variation is orthogonal (uncorrelated) to the biological conditions of interest.[19] |
Experimental Protocol: Batch Correction with ComBat-seq
This protocol provides a conceptual overview for applying ComBat-seq, a widely used method for correcting batch effects in RNA-seq count data.[9][12]
Objective: To adjust a raw gene expression count matrix for known batch effects.
Methodology:
-
Prepare Input Data:
-
Count Matrix: An un-normalized matrix of integer gene expression counts, with genes in rows and samples in columns.
-
Batch Information: A vector or factor that specifies the batch assignment for each sample (e.g., ['Batch1', 'Batch1', 'Batch2', 'Batch2']).
-
Biological Covariates (Optional): A model matrix of the biological conditions you wish to preserve, such as treatment group or disease status. This ensures that biological variation is not accidentally removed.[10]
-
-
Apply ComBat-seq Function:
-
Use the ComBat_seq function from the sva R package.[22]
-
The function fits a Negative Binomial regression model to the count data to estimate batch effect parameters.[12][13]
-
It then adjusts the original counts to remove the batch-specific variations while preserving the integer nature of the data.[12][13]
-
-
Evaluate Correction:
-
Generate a new PCA plot using the batch-corrected count matrix.
-
Visually inspect the plot to confirm that samples no longer cluster by batch and instead show better grouping by biological condition.[10]
-
-
Downstream Analysis:
FAQ 3: Can batch correction remove real biological signals?
Answer: Yes, this is a critical concern. Overcorrection can occur, especially if the batch effect is correlated or confounded with a biological variable of interest.[1][24] For example, if all "treated" samples were processed in Batch 1 and all "control" samples in Batch 2, it is statistically impossible to separate the treatment effect from the batch effect.[25] This highlights why a balanced experimental design is paramount. Always validate your results post-correction and be cautious if the correction method dramatically alters known biological patterns in your data.[1]
References
- 1. Why You Must Correct Batch Effects in Transcriptomics Data? - MetwareBio [metwarebio.com]
- 2. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly effective batch effect correction method for RNA-seq count data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Experimental design considerations | Transcriptomics CB321qc [hbctraining.github.io]
- 7. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 8. rnaseq_overview/lessons/experimental_planning_considerations.md at master · hbctraining/rnaseq_overview · GitHub [github.com]
- 9. Batch Correction Analysis | Griffith Lab [rnabio.org]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ComBat: Adjust for batch effects using an empirical Bayes framework in sva: Surrogate Variable Analysis [rdrr.io]
- 15. Chapter 1 Correcting batch effects | Multi-Sample Single-Cell Analyses with Bioconductor [bioconductor.org]
- 16. Chapter 3 Batch effect adjustment | Managing Batch Effects in Microbiome Data [evayiwenwang.github.io]
- 17. removeBatchEffect: Remove Batch Effect in limma: Linear Models for Microarray Data [rdrr.io]
- 18. stats.stackexchange.com [stats.stackexchange.com]
- 19. Surrogate variable analysis: hidden batch effects [biodatascience.github.io]
- 20. bioconductor.unipi.it [bioconductor.unipi.it]
- 21. The sva package for removing batch effects and other unwanted variation in high-throughput experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sva: sva: a package for removing artifacts from microarray and... in sva: Surrogate Variable Analysis [rdrr.io]
- 23. researchgate.net [researchgate.net]
- 24. Overcoming the impacts of two-step batch effect correction on gene expression estimation and inference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
Technical Support Center: Improving the Specificity of Neuronatin Co-Immunoprecipitation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their neuronatin co-immunoprecipitation (Co-IP) assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound Co-IP experiments, offering step-by-step solutions to enhance the specificity and success of your assays.
Issue 1: High Background or Non-Specific Binding in this compound Co-IP
High background, characterized by the presence of numerous non-specific protein bands on a Western blot, can obscure the identification of true this compound interactors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Pre-clearing | Pre-clear the lysate by incubating it with beads (without the primary antibody) before the immunoprecipitation step. This removes proteins that non-specifically bind to the beads.[1][2][3] |
| Antibody Concentration Too High | Titrate the antibody to determine the optimal concentration that effectively pulls down this compound without increasing non-specific binding.[4][5] |
| Insufficient Washing | Increase the number and duration of wash steps after immunoprecipitation.[2][6] Consider using a more stringent wash buffer with slightly increased detergent or salt concentrations.[2][6] |
| Inappropriate Lysis Buffer | For membrane-associated proteins like this compound, consider using milder non-ionic detergents such as NP-40 or Triton X-100 to solubilize the protein while preserving interactions.[7][8][9] |
| Non-specific Antibody Binding | Use a high-quality, affinity-purified antibody specific for this compound.[2][10] Include an isotype control (an antibody of the same isotype and from the same species that is not specific to this compound) to differentiate between specific and non-specific binding. |
| Bead Blocking | Block the beads with a protein like Bovine Serum Albumin (BSA) before adding the antibody to reduce non-specific protein binding to the beads themselves.[2][10][11] |
Issue 2: Low or No Yield of Immunoprecipitated this compound
This issue arises when the Western blot shows a weak or absent band for this compound after the Co-IP procedure.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the chosen lysis buffer and protocol are effective for the cell or tissue type and can adequately release this compound. Since this compound is a proteolipid, optimizing detergent concentration is crucial.[12][13] |
| Low this compound Expression | Confirm the expression of this compound in your starting material (input) via Western blot. If expression is low, you may need to increase the amount of starting material. |
| Poor Antibody Affinity | Verify that your antibody can effectively immunoprecipitate this compound. Not all antibodies that work for Western blotting are suitable for Co-IP.[4][10] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis and wash buffers to prevent the degradation of this compound and its binding partners.[5] |
| Disruption of Protein-Protein Interactions | The lysis or wash buffers may be too harsh. Try reducing the detergent or salt concentration to maintain weaker or transient interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for this compound Co-IP?
The optimal lysis buffer for this compound Co-IP will depend on its subcellular localization and the nature of its interactions. Since this compound is a proteolipid that can associate with membranes, a common starting point is a RIPA buffer with a mild non-ionic detergent like 1% Triton X-100 or 0.5% NP-40.[7][9] It is crucial to include protease and phosphatase inhibitors in the buffer.
Q2: How can I verify a potential interaction between this compound and a newly identified protein?
To validate a potential interaction, it is essential to perform a reciprocal Co-IP. In this experiment, you would use an antibody against the putative interacting protein to see if you can co-immunoprecipitate this compound.[14]
Q3: What are the essential controls for a this compound Co-IP experiment?
Proper controls are critical for interpreting your results. Essential controls include:
-
Isotype Control: An antibody of the same isotype and from the same species that does not target this compound. This helps to identify non-specific binding.
-
Negative Control Lysate: Lysate from cells that do not express this compound (if available) to check for antibody cross-reactivity.
-
Input Control: A small fraction of the cell lysate that has not undergone immunoprecipitation. This is run on the Western blot to confirm the presence of this compound and the potential interacting protein in the starting material.
Q4: Should I use magnetic beads or agarose (B213101) beads for this compound Co-IP?
Both magnetic and agarose beads can be effective. Magnetic beads often result in lower background binding and are easier to handle, while agarose beads may have a higher binding capacity.[1] The choice may depend on the specific antibody and downstream applications.
Experimental Protocols & Data
Optimized Lysis Buffer Compositions for Membrane-Associated Proteins
| Buffer Component | Concentration Range | Purpose |
| Tris-HCl | 20-50 mM, pH 7.4-8.0 | Buffering agent |
| NaCl | 150-500 mM | Reduces non-specific electrostatic interactions |
| EDTA | 1-5 mM | Chelates divalent cations |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.1-1.0% | Solubilizes membrane proteins |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
General Co-Immunoprecipitation Protocol for this compound
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and wash conditions is recommended.
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[15]
-
-
Pre-clearing:
-
Add protein A/G beads to the cell lysate and incubate with rotation at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate and incubate with rotation at 4°C.
-
Add protein A/G beads and continue to incubate to capture the antibody-protein complexes.[16]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[15]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against this compound and the putative interacting protein.
-
Visualizations
Caption: General workflow for a co-immunoprecipitation experiment.
Caption: Common sources of non-specific binding and corresponding solutions.
Caption: Simplified potential signaling pathway involving this compound.[17][18]
References
- 1. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. troubleshooting of Co-IP [assay-protocol.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bioone.org [bioone.org]
- 8. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Affinity Purification of NF1 Protein–Protein Interactors Identifies Keratins and Neurofibromin Itself as Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lentiviral Transduction for Stable Neuronatin Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lentiviral vectors to establish stable neuronatin expression in neuronal cells.
Frequently Asked Questions (FAQs)
1. What is the optimal multiplicity of infection (MOI) for transducing primary neurons with a this compound-expressing lentivirus?
The optimal MOI is cell-type dependent and should be empirically determined. For primary cortical neurons, a starting MOI range of 1-10 is often used.[1] It is recommended to perform a dose-response experiment to identify the MOI that yields the desired level of this compound expression with minimal cytotoxicity. High viral titers can lead to cell death in primary neurons.[2]
2. Which promoter is best for long-term, stable expression of this compound in neurons?
For robust and long-term expression in primary cortical neurons, promoters such as Ubiquitin C (UBC) and phosphoglycerate kinase (PGK) are excellent choices.[3] The human Synapsin I (SYN) promoter provides strong and neuron-specific expression.[4][5] While the CMV promoter is strong, it can be silenced in long-term neuronal cultures.[6][7]
3. Is this compound overexpression toxic to neuronal cells?
Yes, overexpression of this compound can be toxic. It has been shown to increase intracellular calcium levels, which can trigger apoptosis.[8][9][10] Therefore, it is crucial to carefully titrate the lentiviral dose to achieve a level of expression that is physiologically relevant without inducing cell death.
4. What is the recommended concentration of puromycin (B1679871) for selecting transduced neurons?
The optimal puromycin concentration varies significantly between cell types. For neuronal cells, it is critical to perform a kill curve to determine the lowest concentration that effectively eliminates untransduced cells without harming the transduced population. A typical starting range for a puromycin kill curve is 1-10 µg/mL.[11][12][13]
5. How can I confirm stable expression of this compound post-transduction and selection?
Stable expression of this compound can be validated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure this compound transcript levels. Western blotting is essential to confirm the presence and correct size of the this compound protein.[14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transduction Efficiency | Low viral titer. | Concentrate the viral supernatant by ultracentrifugation.[17][18][19][20] Titrate the virus to ensure a sufficiently high functional titer (ideally >10^8 TU/mL).[21] |
| Suboptimal MOI. | Perform an MOI titration to find the optimal ratio of viral particles to cells.[2] | |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and free of contamination. Plate cells to be 70-80% confluent at the time of transduction.[21] | |
| Inefficient viral entry. | Use a transduction enhancer such as Polybrene (typically 4-8 µg/mL). Note that some primary neurons can be sensitive to Polybrene, so a toxicity test is recommended.[2][22] | |
| High Cell Death After Transduction | This compound-induced toxicity. | Reduce the MOI to decrease the level of this compound overexpression.[8][9] Consider using a weaker, neuron-specific promoter. |
| Viral preparation toxicity. | Purify the viral stock to remove any residual contaminants from the production process.[2] | |
| Polybrene toxicity. | Perform a toxicity assay for Polybrene on your specific neuronal cell type and use the highest non-toxic concentration.[22] | |
| No or Low Protein Expression Despite Successful Transduction | Promoter silencing. | If using a CMV promoter for long-term studies, it may have been silenced. Switch to a promoter known for stable neuronal expression like SYN, PGK, or UBC.[3][6][7] |
| Incorrect protein detection. | Validate your antibody for Western blotting and ensure you are using an appropriate lysis buffer and protocol for neuronal proteins.[14][15] | |
| Loss of Expression Over Time | Unstable integration. | Ensure you are using a self-inactivating (SIN) lentiviral vector for stable and long-term expression. |
| Cell population overgrowth. | If a mixed culture is used, non-transduced or faster-growing cells may outcompete the transduced neuronal population. Ensure complete selection with the appropriate antibiotic concentration. |
Quantitative Data Summary
Table 1: Recommended MOI for Lentiviral Transduction of Neuronal Cells
| Cell Type | Recommended Starting MOI Range | Reference |
| Primary Cortical Neurons | 1 - 10 | [1] |
| SH-SY5Y (neuroblastoma) | 1 - 20 | [23] |
| General Neuronal Cultures | 10 - 50 (for high efficiency) | [2] |
| Primary Cerebellar Granule Neurons | 3 | [18] |
Note: The optimal MOI for this compound expression should be empirically determined.
Table 2: Puromycin Concentration for Stable Selection
| Cell Line | Puromycin Concentration Range | Reference |
| General Mammalian Cell Lines | 1 - 10 µg/mL | [11][13][24] |
| SH-SY5Y | 0.5 - 10 µg/mL (for kill curve) | [23] |
Note: Always perform a kill curve to determine the optimal puromycin concentration for your specific neuronal cell type.
Experimental Protocols
Lentivirus Production and Titration
A detailed protocol for lentivirus production using a four-plasmid system in 293T cells and subsequent titration is described.[1][17][19] This typically involves co-transfection of the transfer plasmid (containing the this compound gene), packaging plasmids (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). The viral supernatant is harvested, filtered, and can be concentrated by ultracentrifugation. Titration is crucial and can be performed by transducing a cell line (e.g., HEK293T) with serial dilutions of the virus and quantifying the percentage of fluorescently-labeled cells via flow cytometry or by qPCR to determine the number of integrated viral copies.[1]
Lentiviral Transduction of Primary Neurons
-
Cell Plating: Plate primary neurons at an appropriate density in a pre-coated plate.
-
Transduction: After allowing the neurons to adhere and stabilize (typically a few days in vitro), add the lentiviral particles at the desired MOI. Include a transduction enhancer like Polybrene if not toxic to the cells.
-
Incubation: Incubate the cells with the virus for 12-24 hours.
-
Medium Change: Remove the virus-containing medium and replace it with fresh culture medium.
-
Expression: Allow 48-72 hours for the expression of the transgene before proceeding with selection or analysis.[2]
Puromycin Selection for Stable Cell Lines
-
Determine Optimal Concentration: Perform a puromycin kill curve on untransduced neuronal cells to find the lowest concentration that kills all cells within 3-5 days.[12]
-
Initiate Selection: 48-72 hours post-transduction, replace the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.[25]
-
Maintain Selection: Replace the selective medium every 2-3 days.[11]
-
Monitor Cells: Observe the cells regularly for the death of untransduced cells and the survival and proliferation of resistant colonies.
-
Expand Stable Pool: Once a stable pool of resistant cells is established, they can be expanded for further experiments.
Western Blot for this compound Expression
-
Protein Extraction: Lyse the transduced and selected neuronal cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14][15]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for this compound, followed by an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[26]
Visualizations
Caption: Experimental workflow for generating stable this compound-expressing neurons.
Caption: this compound's role in calcium signaling and potential for apoptosis.
References
- 1. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal promoter usage for lentiviral vector-mediated transduction of cultured central nervous system cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meiragtx.com [meiragtx.com]
- 5. Efficient gene transduction of neurons by lentivirus with enhanced neuron-specific promoters. [mrcbndu.ox.ac.uk]
- 6. reddit.com [reddit.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound gene: Imprinted and misfolded: Studies in Lafora disease, diabetes and cancer may implicate NNAT-aggregates as a common downstream participant in neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 13. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 14. Western Blotting for Neuronal Proteins [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. go.zageno.com [go.zageno.com]
- 22. uab.edu [uab.edu]
- 23. researchgate.net [researchgate.net]
- 24. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 25. addgene.org [addgene.org]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Neuronal In situ Hybridization
Welcome to the technical support center for neuronal in situ hybridization (ISH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically focusing on mitigating background noise in neuronal tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in neuronal ISH?
High background noise in neuronal ISH can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Probe-related issues: The nucleic acid probes themselves can contribute to background if they contain repetitive sequences or are used at a suboptimal concentration.[1]
-
Inadequate washing: Insufficiently stringent washing steps may fail to remove non-specifically bound probes.[1][2][3] This includes using incorrect wash solutions, temperatures, or durations.[1][3]
-
Improper tissue preparation: Over-fixation or inadequate digestion of neuronal tissue can either trap probes non-specifically or expose sticky elements that bind the probe.[1] Conversely, under-digestion can also lead to a poor signal-to-noise ratio.[3]
-
Endogenous enzyme activity: Tissues, including the brain, contain endogenous enzymes like peroxidases or phosphatases that can react with detection reagents, leading to background signal.[4]
-
Non-specific antibody/detection reagent binding: If using an antibody-based detection system, the primary or secondary antibodies may bind non-specifically to the tissue.[4]
-
Problems with hybridization conditions: Suboptimal hybridization temperature, time, or buffer composition can increase non-specific probe binding.[1]
Q2: How can I differentiate between different types of background noise?
Observing the pattern of the background staining can provide clues to its source:
-
Generalized, uniform background: This may indicate issues with the probe concentration, hybridization conditions, or inadequate washing.
-
Nuclear staining: Non-specific staining of entire nuclei could point to over-digestion of the tissue or problems with the pretreatment steps.[5]
-
Staining in the absence of a probe: If you observe a signal in your negative control (no probe), the issue likely lies with the detection reagents or endogenous enzyme activity.
-
Patchy or uneven background: This could be a result of uneven tissue fixation, permeabilization, or drying of the sections during the procedure.[6]
Q3: My negative control (no primary antibody/probe) shows background staining. What should I do?
This indicates that the background is likely caused by either endogenous enzyme activity or non-specific binding of your secondary detection reagents.
-
Quench endogenous enzymes: For peroxidase-based detection, pre-treat your tissue sections with a 3% hydrogen peroxide solution.[4] For alkaline phosphatase, levamisole (B84282) can be added to the substrate solution.[4]
-
Block non-specific secondary antibody binding: Incubate your tissue with a blocking serum from the same species as the secondary antibody host.[4]
Troubleshooting Guides
Guide 1: High Background Staining
High background can obscure your specific signal. Follow these steps to diagnose and resolve the issue.
Problem: Diffuse, non-specific staining across the entire tissue section.
| Potential Cause | Troubleshooting Steps | Detailed Protocol/Parameter |
| Inadequate Washing | Increase the stringency of your post-hybridization washes. This is a critical step for removing non-specifically bound probes.[2][3] | High-Stringency Wash: Perform washes with a low salt concentration buffer (e.g., 0.2X SSC or 0.1X SSC) at an elevated temperature (e.g., 60-75°C).[3][7] Ensure the temperature of the wash solution is accurate.[2] Increase the duration or number of washes. |
| Suboptimal Probe Concentration | The concentration of your probe may be too high, leading to increased non-specific binding. | Probe Titration: Perform a series of experiments using different probe concentrations to determine the optimal signal-to-noise ratio.[1] Start with the manufacturer's recommended concentration and test several dilutions (e.g., 1:500, 1:1000, 1:2000). |
| Probe Contains Repetitive Sequences | Repetitive sequences in the probe can bind to similar sequences in the tissue, causing background. | Blocking Repetitive Sequences: Add a blocking agent like COT-1 DNA to your hybridization buffer.[1][2] This will bind to the repetitive sequences on your probe, preventing them from binding to the tissue. |
| Over-digestion of Tissue | Excessive protease digestion can expose non-specific binding sites. | Optimize Protease Treatment: Reduce the incubation time or concentration of the proteinase K. It is crucial to optimize this step for your specific tissue type and fixation method.[7] |
| Endogenous Enzyme Activity | Endogenous peroxidases or phosphatases in the brain tissue can react with the detection reagents. | Enzyme Quenching: For chromogenic detection with HRP, incubate sections in 3% H₂O₂ for 10-15 minutes.[4] For AP, add levamisole to the final developing solution.[4] |
| Hybridization Conditions | The temperature and duration of hybridization can affect specificity. | Optimize Hybridization: Ensure the hybridization is carried out at the optimal temperature for your probe.[1] You may need to empirically determine the best temperature and time for your specific target and tissue. |
Guide 2: Weak or No Signal
While not directly "background," a poor signal-to-noise ratio can be misinterpreted as high background.
Problem: The target signal is faint or absent, making it difficult to distinguish from the background.
| Potential Cause | Troubleshooting Steps | Detailed Protocol/Parameter |
| Inadequate Tissue Permeabilization | The probe cannot access the target mRNA within the cells. This can be due to under-digestion or over-fixation.[1][3] | Optimize Fixation and Digestion: Ensure fixation time is not excessive (e.g., for PFA fixation, follow a standardized protocol).[8] Optimize the proteinase K digestion time and concentration; this is a critical step that often requires empirical testing for neuronal tissue.[7] |
| Probe Degradation or Inefficient Labeling | The probe may have been degraded by RNases or the labeling reaction was inefficient. | Assess Probe Quality: Run your probe on a gel to check its integrity.[8] If necessary, synthesize a fresh probe using high-quality reagents and an RNase-free environment.[8] |
| Low Target mRNA Abundance | The gene of interest may be expressed at very low levels in the target neurons. | Consider Signal Amplification: Use a signal amplification system, such as tyramide signal amplification (TSA) or a branched DNA (bDNA) assay like RNAscope.[9] |
| Incorrect Probe/Detection Chemistry | Mismatch between the probe label and the detection system. | Verify Reagents: Double-check that your detection reagents are appropriate for your probe's label (e.g., anti-digoxigenin antibody for a DIG-labeled probe).[2][3] |
Key Experimental Protocols
Protocol 1: Optimized High-Stringency Post-Hybridization Washes
This protocol is designed to minimize non-specific probe binding.
-
Following hybridization, remove coverslips by immersing slides in 2X SSC at room temperature.
-
Wash slides in pre-warmed 2X SSC with 50% formamide (B127407) at 60°C for 30 minutes.[7]
-
Wash twice in pre-warmed 2X SSC at 60°C for 20 minutes each.[7]
-
Wash twice in pre-warmed 0.2X SSC at 60°C for 20 minutes each.[7]
-
Perform a final wash in PBST at room temperature for 10 minutes before proceeding to the blocking step.
Protocol 2: Endogenous Peroxidase Quenching
To be performed before the blocking step when using HRP-based detection.
-
After rehydration of the tissue sections, immerse slides in a solution of 3% hydrogen peroxide in methanol (B129727) or PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Rinse thoroughly with PBS (3 x 5 minutes).
-
Proceed with the standard ISH protocol.
Summary of Quantitative Parameters for Optimization
| Parameter | Variable | Typical Range | Notes |
| Fixation | 4% Paraformaldehyde (PFA) | 4 - 24 hours | Over-fixation can mask the target RNA and increase background.[8] Shorter fixation may be better for some targets.[10] |
| Protease Digestion | Proteinase K Concentration | 1 - 20 µg/mL | Highly dependent on tissue type and fixation. Needs to be optimized.[7] |
| Proteinase K Incubation Time | 5 - 30 minutes | Monitor digestion carefully to avoid tissue damage.[7] | |
| Hybridization | Temperature | 55 - 70°C | Dependent on probe length and GC content. |
| Probe Concentration | 100 - 1000 ng/mL | Titrate to find the optimal signal-to-noise ratio.[1] | |
| Stringent Washes | Salt Concentration (SSC) | 0.1X - 2X | Lower salt concentration increases stringency.[3][7] |
| Temperature | 60 - 80°C | Higher temperature increases stringency. Do not exceed 80°C as it can damage the tissue and reduce signal.[3] |
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. e-century.us [e-century.us]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Metabolic Roles of Neuronatin in Diet-Induced Obesity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neuronatin (NNAT) with the alternative target, sarcolipin (B1176077) (SLN), in the context of diet-induced obesity (DIO). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound (NNAT) is an imprinted gene predominantly expressed in neuroendocrine tissues and adipocytes that has emerged as a regulator of whole-body metabolism. Its role in diet-induced obesity is complex and multifaceted, influencing appetite, energy expenditure, and glucose homeostasis. This guide delves into the experimental evidence validating the role of NNAT in DIO models and draws a comparison with sarcolipin (SLN), a protein with functional similarities, to provide a broader perspective for researchers in the field.
Performance Comparison in Diet-Induced Obesity Models
Genetic manipulation of both this compound and sarcolipin in mouse models has revealed their significant impact on the development of diet-induced obesity. The following tables summarize the key quantitative data from studies on knockout (KO) and overexpression (OE) models of both proteins when subjected to a high-fat diet (HFD).
This compound (NNAT) in Diet-Induced Obesity
The effects of this compound deletion on DIO are notably dependent on the genetic background of the mice. Studies on the 129S2/Sv background have shown that NNAT knockout leads to a more pronounced obese phenotype characterized by increased food intake and reduced energy expenditure.[1] In contrast, the phenotype on a C57BL/6J background appears more variable, with some studies reporting a bimodal body weight distribution.[2]
| Model | Parameter | Wild-Type (WT) + HFD | NNAT KO + HFD | Key Findings | References |
| NNAT KO (129S2/Sv) | Body Weight | Increased | Significantly higher than WT | NNAT deletion exacerbates HFD-induced weight gain. | [1] |
| Food Intake | Increased | Hyperphagic response observed | Increased food consumption contributes to the obese phenotype. | [1] | |
| Energy Expenditure | Unchanged | Significantly reduced | Decreased energy expenditure is a key factor in the development of obesity in these mice. | [1] | |
| Glucose Tolerance | Impaired | Further impaired compared to WT | NNAT deletion worsens glucose intolerance in the context of a HFD. | [1] | |
| NNAT KO (C57BL/6J) | Body Weight | Increased | Hypervariable, with obese and non-obese subpopulations | The effect of NNAT deletion on body weight is not uniform in this strain. | [2] |
| Food Intake | Increased | Hypervariable | Food intake mirrors the variability seen in body weight. | [2] | |
| Energy Expenditure | Unchanged | Small increase in males, no effect in females | The impact on energy expenditure is less pronounced and sex-dependent. | [2] |
Sarcolipin (SLN) in Diet-Induced Obesity
Sarcolipin, which shares sequence homology with this compound and also regulates the SERCA pump, presents a compelling point of comparison. Unlike the variable phenotype of NNAT KO mice, SLN knockout consistently leads to increased susceptibility to DIO. Conversely, overexpression of SLN protects against HFD-induced obesity.
| Model | Parameter | Wild-Type (WT) + HFD | SLN KO + HFD | Key Findings | References |
| SLN KO | Body Weight | Increased | Significantly higher than WT | Loss of SLN promotes significant weight gain on a HFD. | [3][4] |
| Fat Mass | Increased | Significantly higher than WT | Increased adiposity is a hallmark of SLN KO mice on a HFD. | [3] | |
| Energy Expenditure | Unchanged | Reduced | Decreased energy expenditure is a primary driver of the obese phenotype. | [3] | |
| Glucose Tolerance | Impaired | Severely impaired | SLN knockout exacerbates HFD-induced glucose intolerance. | [3][4] | |
| SLN OE | Body Weight | Increased | Resistant to HFD-induced weight gain | SLN overexpression protects against obesity. | [3][5] |
| Energy Expenditure | Unchanged | Increased | Enhanced energy expenditure contributes to the lean phenotype. | [5] | |
| Respiratory Exchange Ratio (RER) | ~0.85 | ~0.80 (during active period) | Lower RER indicates increased fatty acid utilization. | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and sarcolipin exert their metabolic effects, at least in part, by modulating the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. By uncoupling the transport of calcium from ATP hydrolysis, they can increase energy expenditure through futile cycling and heat production.
This compound Signaling
This compound's role extends beyond SERCA regulation. It is implicated in leptin signaling in the hypothalamus, thereby influencing appetite and food intake.[1] In pancreatic β-cells, NNAT is involved in glucose-stimulated insulin (B600854) secretion.[6][7]
References
- 1. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine this compound deficiency is associated with a hypervariable food intake and bimodal obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarcolipin is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcolipin knockout mice fed a high-fat diet exhibit altered indices of adipose tissue inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarcolipin Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuronatin Isoforms: NNATα vs. NNATβ
For Researchers, Scientists, and Drug Development Professionals
Neuronatin (NNAT) is a small, proteolipid protein implicated in a range of cellular processes, from neurodevelopment to metabolic regulation. Encoded by a maternally imprinted gene, NNAT is expressed as two primary splice variants, NNATα and NNATβ. While structurally similar, emerging evidence suggests these isoforms may have distinct functional roles. This guide provides a comprehensive comparison of NNATα and NNATβ, supported by experimental data, to aid researchers in understanding their differential functions and designing future studies.
Key Functional Differences and Quantitative Data
While both NNATα and NNATβ are known to modulate intracellular calcium levels, their expression patterns and functional impacts can differ depending on the cellular context. Below is a summary of the key distinctions supported by experimental findings.
| Feature | NNATα | NNATβ | Cell Type/Model | Key Findings | Reference |
| Structure | 81 amino acids | 54 amino acids | - | NNATα contains an additional 27-amino acid insert compared to NNATβ. | [1][2] |
| Embryonic Brain Development | Expressed earlier (E7-10 in rats) | Expressed later (E11-14 in rats) | Rat Embryonic Brain | The two isoforms exhibit distinct temporal expression patterns during neurogenesis. | [2] |
| Colony Formation in Osteosarcoma Cells | Significantly reduced colony formation | Significantly reduced colony formation | MNNG/HOS osteosarcoma cells | Both isoforms demonstrate a tumor-suppressive effect in this cell line. | [3] |
| Significantly reduced colony formation | No significant effect | U-2 OS osteosarcoma cells | Suggests a cell-type specific differential function in tumor suppression. | [3] | |
| Intracellular Calcium Levels | Significant increase in basal intracellular Ca2+ | Significant increase in basal intracellular Ca2+ | HT22 hippocampal cells | Both isoforms increase intracellular calcium, though a direct quantitative comparison of the magnitude is not available. | [4] |
| CaMKIIα Phosphorylation | Increased phosphorylation at Thr286 | Increased phosphorylation at Thr286 | HT22 hippocampal cells | Both isoforms activate this downstream effector of calcium signaling. | [4] |
| Hypothalamic Expression Post-Gastric Bypass | No significant change in expression | Significantly reduced expression | Mouse Hypothalamus | NNATβ expression, but not NNATα, is correlated with post-operative weight loss. | |
| Proliferation and Anchorage-Independent Growth | Modest increase | Modest increase | Medulloblastoma cell line UW228 | Co-expression of both isoforms leads to a synergistic and significantly greater increase in proliferation and colony formation in soft agar. |
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action for both NNAT isoforms appears to be the regulation of intracellular calcium homeostasis, largely through their interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. By inhibiting SERCA, NNAT prevents the reuptake of calcium into the endoplasmic reticulum, leading to elevated cytosolic calcium levels. This increase in intracellular calcium can then trigger a cascade of downstream signaling events.
Below is a generalized signaling pathway for this compound. The differential effects of NNATα and NNATβ may arise from variations in their binding affinity for SERCA, their subcellular localization, or their interaction with other regulatory proteins, although these aspects require further investigation.
Caption: General signaling pathway for NNAT isoforms.
Experimental Protocols
To facilitate further research into the differential functions of NNATα and NNATβ, detailed methodologies for key experiments are provided below.
Isoform-Specific Overexpression and Knockdown
Objective: To analyze the specific effects of NNATα and NNATβ by either overexpressing each isoform individually or silencing their expression.
a) Overexpression via Lentiviral Transduction:
-
Vector Construction: Clone the full-length coding sequences of human NNATα and NNATβ into a lentiviral expression vector (e.g., pLVX-IRES-Puro). Include a C-terminal tag (e.g., V5 or FLAG) to facilitate detection. A control vector containing only the fluorescent marker (e.g., GFP) or an empty vector should be used.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest and Titration: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the virus and determine the titer.
-
Transduction: Transduce the target cells (e.g., neuroblastoma cell line SH-SY5Y or a pancreatic β-cell line) with the lentiviral particles at a multiplicity of infection (MOI) optimized for the cell type.
-
Selection and Verification: Select for transduced cells using the appropriate antibiotic (e.g., puromycin). Verify the overexpression of the respective NNAT isoform by Western blotting using an anti-tag antibody or an isoform-specific NNAT antibody, and by quantitative RT-PCR.
b) Isoform-Specific Knockdown using siRNA:
-
siRNA Design: Design siRNAs that specifically target the unique exon-exon junction of NNATα or a region within the coding sequence of NNATβ that is absent in NNATα. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the target cells with the designed siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Verification of Knockdown: At 48-72 hours post-transfection, harvest the cells and verify the specific knockdown of the targeted isoform by quantitative RT-PCR and Western blotting.
Caption: Experimental workflow for comparing NNATα and NNATβ functions.
Measurement of Intracellular Calcium Concentration
Objective: To quantify the changes in intracellular calcium levels upon overexpression or knockdown of NNATα and NNATβ.
-
Cell Preparation: Plate the transduced or transfected cells on glass-bottom dishes.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) for 30-45 minutes at 37°C.
-
Imaging: After washing off the excess dye, mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the F340/F380 ratio for each condition (NNATα overexpression, NNATβ overexpression, control, etc.) to determine the relative changes in basal and stimulated intracellular calcium levels.
Concluding Remarks
The available evidence strongly suggests that while NNATα and NNATβ share the fundamental function of modulating intracellular calcium, they are not functionally redundant. Their differential expression during development and in response to physiological challenges, as well as their distinct effects on cellular phenotypes like proliferation in certain cancer cells, point towards isoform-specific roles.
However, a significant gap remains in the literature regarding a direct, quantitative comparison of their biochemical properties and their interactions with other cellular components. Future research employing isoform-specific antibodies, high-resolution imaging, and proteomic approaches will be crucial to fully elucidate the distinct contributions of NNATα and NNATβ to cellular physiology and disease. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. Functional Characterization of the Dendritically Localized mRNA this compound in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant epigenetic silencing of this compound is a frequent event in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Down-Regulation of miRNA-708 Promotes Aberrant Calcium Signaling by Targeting this compound in a Mouse Model of Angelman Syndrome [frontiersin.org]
A Comparative Guide to SERCA Pump Regulation: Neuronatin vs. Phospholamban
For Researchers, Scientists, and Drug Development Professionals
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump plays a critical role in cellular calcium homeostasis, and its dysregulation is implicated in various diseases. Two key regulators of SERCA activity, neuronatin (NNAT) and phospholamban (PLN), have garnered significant attention for their distinct mechanisms of action. This guide provides an objective comparison of their regulatory effects on SERCA pumps, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in SERCA Regulation
| Feature | This compound (NNAT) | Phospholamban (PLN) |
| Primary Regulatory Mechanism | Uncouples Ca²⁺ transport from ATP hydrolysis.[1] | Inhibits SERCA by decreasing its apparent affinity for Ca²⁺.[2][3] |
| Effect on SERCA Vmax | No significant change under basal conditions.[1][4] | Generally, no significant change; some studies report a decrease with cytoplasmic domain peptides.[5] |
| Effect on SERCA Ca²⁺ Affinity (KCa) | Not the primary mechanism of regulation. | Increases KCa (lowers affinity) in its unphosphorylated state.[3][5] |
| Reversal of Inhibition | Reversed by the adenylyl cyclase activator forskolin.[1] | Relieved by phosphorylation (e.g., by PKA at Ser16), which restores high Ca²⁺ affinity.[5][6] |
| Physiological Context | Implicated in metabolic regulation and thermogenesis.[1] | A key regulator of cardiac contractility.[2][7] |
Quantitative Comparison of Regulatory Effects
The following tables summarize the quantitative effects of this compound and phospholamban on SERCA pump activity based on available experimental data.
This compound (NNAT)
Data on the direct impact of NNAT on SERCA's Vmax and KCa is limited, as its primary mechanism is thought to be uncoupling.
| Experimental Condition | Parameter | Effect of NNAT | Reference |
| HEK cells expressing SERCA | Ca²⁺ Uptake | Significantly reduced | [1] |
| HEK cells expressing SERCA | SERCA ATPase Activity | No significant alteration | [1] |
| Soleus muscle homogenates (basal) | SERCA Vmax | No significant difference between wild-type and NNAT knockout | [4] |
| Soleus muscle homogenates (after 60 min heat stress at 40°C) | SERCA Vmax | -23% reduction in NNAT knockout vs. -5% in wild-type | [4][8] |
Phospholamban (PLN)
The inhibitory effect of unphosphorylated PLN on SERCA's apparent Ca²⁺ affinity is well-documented.
| Experimental System | Condition | KCa (μM) | Vmax | Reference |
| Reconstituted SERCA | No PLN | 0.41 ± 0.01 | - | [3] |
| Reconstituted SERCA | + Wild-Type PLN | 0.69 ± 0.01 | - | [3] |
| Reconstituted SERCA | + K27A PLN mutant | 1.00 ± 0.03 | - | [3] |
| Reconstituted SERCA | + R14A PLN mutant | 0.59 ± 0.03 | - | [3] |
| Reconstituted SERCA | + N34A PLN mutant | 0.46 ± 0.03 | - | [3] |
| Purified Ca²⁺ pump ATPase | + PLN transmembrane peptide (28-47) | Increased from 0.52 to 1.33 | No significant change | [5] |
| Purified Ca²⁺ pump ATPase | + PLN cytoplasmic peptide (1-31) | No effect | Decreased in a dose-dependent manner | [5] |
Signaling Pathways and Regulatory Mechanisms
The distinct mechanisms by which this compound and phospholamban regulate SERCA are visualized below.
References
- 1. This compound promotes SERCA uncoupling and its expression is altered in skeletal muscles of high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Basis for Phospholamban Inhibition of the Calcium Pump in Sarcoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation and mutation of phospholamban alter physical interactions with the sarcoplasmic reticulum calcium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular mechanism of regulation of Ca2+ pump ATPase by phospholamban in cardiac sarcoplasmic reticulum. Effects of synthetic phospholamban peptides on Ca2+ pump ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric regulation of SERCA by phosphorylation-mediated conformational shift of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative phospholamban and SERCA2 ratio: a critical determinant of myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Neuronatin Expression: A Comparative Analysis Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Neuronatin (NNAT) expression across various cancer types. NNAT, a proteolipid involved in neural development and cellular metabolism, has emerged as a significant player in oncology, with its expression being dysregulated in numerous malignancies. This document summarizes quantitative expression data, details key experimental methodologies for its detection, and illustrates its involvement in critical cancer-related signaling pathways.
Quantitative Analysis of this compound Expression
The expression of this compound (NNAT) exhibits significant variability across different cancer types, with studies reporting both upregulation and downregulation compared to normal tissues. This differential expression often correlates with clinical outcomes, highlighting its potential as a prognostic biomarker. The following table summarizes quantitative data on NNAT expression from various studies.
| Cancer Type | Method | Expression Change | Key Findings | Reference(s) |
| Breast Cancer (ER+) | IHC | Downregulated | Lower NNAT expression is correlated with better overall and progression-free survival.[1] | [1] |
| RNA-seq (TCGA) | Downregulated | NNAT mRNA expression is progressively decreased in ER+ tumors compared to normal tissue. | [1] | |
| Non-Small Cell Lung Cancer (NSCLC) | IHC | Upregulated | Expression observed more frequently in squamous cell carcinoma (63%) than in adenocarcinoma (25%). Associated with poorer prognosis in adenocarcinoma.[2] | [2] |
| Glioblastoma Multiforme (GBM) | Proteomics, IHC | Upregulated | Expressed in a subset of primary GBM tumors and associated with increased cell proliferation and shorter patient survival.[3] | [3] |
| Neuroblastoma | qRT-PCR | Upregulated | Higher NNAT mRNA expression is significantly associated with favorable prognoses, potentially indicating tumor differentiation.[4] | [4] |
| Osteosarcoma | Methylation Analysis | Downregulated (Silenced) | Aberrant CpG island hypermethylation leads to transcriptional silencing in a majority of osteosarcoma samples.[5] | [5] |
| Pituitary Adenoma | Methylation Analysis | Downregulated (Silenced) | Loss of NNAT expression is associated with promoter hypermethylation.[6] | [6] |
| Medullary Thyroid Cancer | Gene Expression Profiling | Downregulated | Suggested to be a tumor suppressor gene in this context. | [7] |
IHC: Immunohistochemistry; ER+: Estrogen Receptor-Positive; TCGA: The Cancer Genome Atlas; qRT-PCR: Quantitative Real-Time Polymerase Chain Reaction.
Experimental Protocols
Accurate and reproducible measurement of NNAT expression is critical for both research and potential clinical applications. Below are detailed methodologies for the key experimental techniques cited in the literature.
Immunohistochemistry (IHC) for this compound
This protocol provides a general framework for the detection of NNAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (B145695) series: 100% (2 x 3 minutes), 95% (1 minute), 80% (1 minute).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against NNAT (e.g., a specific rabbit polyclonal or mouse monoclonal antibody) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA
This protocol outlines the steps for quantifying NNAT mRNA expression levels from tissue or cell line samples.
-
RNA Extraction:
-
Isolate total RNA from samples using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for human NNAT (e.g., from OriGene, HP208529)[1]
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR system with cycling conditions typically including:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute)
-
A melt curve analysis step is included for SYBR Green-based assays to ensure product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both NNAT and the housekeeping gene.
-
Calculate the relative expression of NNAT using the ΔΔCt method.
-
Signaling Pathways Involving this compound in Cancer
NNAT's role in cancer progression is linked to its influence on several key signaling pathways that regulate cell proliferation, survival, and metastasis.
NNAT and NF-κB Signaling in Non-Small Cell Lung Cancer
In NSCLC, this compound has been shown to promote tumor progression by activating the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] Upregulation of NNAT leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2), and invasion (e.g., MMP2).
NNAT and Estrogen Receptor (ER) Signaling in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, NNAT appears to act as a tumor suppressor by disrupting ER signaling.[1] Elevated NNAT expression has been shown to alter the expression of genes associated with ER signaling and the E2F1-regulated cell cycle. This includes the upregulation of tumor suppressors and the downregulation of cell cycle mediators, ultimately leading to suppressed tumor cell proliferation.
NNAT and the PI3K/Akt/mTOR Pathway
Emerging evidence suggests a potential role for NNAT in modulating the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival in many cancers. While the exact mechanisms are still under investigation, it is hypothesized that NNAT may influence this pathway through its effects on intracellular calcium levels and endoplasmic reticulum stress, which are known to impact Akt and mTOR activity. Dysregulation of this pathway is a common event in cancer, leading to uncontrolled cell growth and resistance to therapy.
This guide serves as a foundational resource for understanding the multifaceted role of this compound in cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic target and a predictive biomarker in various cancer contexts.
References
- 1. origene.com [origene.com]
- 2. genecards.org [genecards.org]
- 3. Termination codon readthrough of NNAT mRNA regulates calcium-mediated neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NNAT | Cancer Genetics Web [cancerindex.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Nanotechnology-Based Targeting of mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of NNAT in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Validating Neuronatin as a Therapeutic Target in Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of diabetes therapeutics is continually evolving, with a growing emphasis on identifying novel targets that can preserve or enhance pancreatic β-cell function. Neuronatin (NNAT), an imprinted gene expressed in neuroendocrine tissues, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with established therapeutic targets, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation and potential development of NNAT-based therapies.
This compound: Mechanism of Action and Preclinical Validation
This compound is localized to the endoplasmic reticulum (ER) and plays a critical role in glucose-stimulated insulin (B600854) secretion (GSIS).[1] Its primary mechanism involves modulating the processing of preproinsulin, the precursor to mature insulin.[2][3]
Signaling and Processing Pathway
This compound directly interacts with the signal peptidase complex (SPC) in the ER membrane.[4] This interaction enhances the cleavage of the signal peptide from preproinsulin, a crucial step for its proper folding and subsequent processing into active insulin.[2][5] Loss of this compound function leads to reduced insulin content and blunted GSIS.[2][3] Furthermore, this compound expression is itself regulated by glucose levels, suggesting a role in a positive feedback loop to meet insulin demand.[6]
Caption: this compound's role in the insulin processing pathway.
Quantitative Data from Preclinical Models
Studies using genetic knockout models and siRNA-mediated knockdown have provided quantitative evidence for this compound's role in β-cell function. The data consistently show that reduced this compound levels impair the cell's ability to secrete insulin in response to a glucose challenge.
| Model System | Intervention | Key Finding | Result | Reference |
| In Vivo (Mouse Model) | Global this compound Knockout (Nnat+/-p) | Glucose-Stimulated Insulin Secretion (GSIS) from isolated islets | 2.0-fold increase in insulin secretion with high glucose vs. 4.8-fold in Wild-Type. | [6] |
| In Vivo (Mouse Model) | β-Cell-Specific this compound Knockout | Glucose-Stimulated Insulin Secretion (GSIS) from isolated islets | 4.2-fold increase in insulin secretion with high glucose vs. 7.2-fold in Control. | [6] |
| In Vivo (Mouse Model) | β-Cell-Specific this compound Knockout | Glucose Tolerance on High-Fat Diet | Worsened glucose tolerance and hyperglycemia compared to control mice. | [7] |
| In Vitro (NIT-1 Cells) | siRNA Knockdown of this compound | Glucose-Mediated Insulin Secretion | >90% knockdown of NNAT mRNA led to a significant reduction in the ability of cells to respond to a glucose challenge. | [4] |
Comparative Analysis with Established Therapeutic Targets
To evaluate this compound's potential, it is essential to compare it against current leading therapeutic classes for type 2 diabetes: Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and Sodium-glucose co-transporter-2 (SGLT2) inhibitors.
| Feature | This compound (NNAT) Target | GLP-1 Receptor Agonists (e.g., Semaglutide) | SGLT2 Inhibitors (e.g., Empagliflozin) |
| Primary Mechanism | Enhances endogenous insulin processing and secretion within the β-cell.[2][5] | Mimics incretin (B1656795) hormone GLP-1; enhances glucose-dependent insulin secretion, suppresses glucagon, slows gastric emptying, and promotes satiety.[8][9] | Inhibits glucose reabsorption in the kidney, leading to urinary glucose excretion.[2][10] |
| Site of Action | Pancreatic β-Cell (Endoplasmic Reticulum) | Pancreas, Brain, GI Tract, Heart | Kidney (Proximal Tubule) |
| Effect on β-Cell Function | Aims to directly improve the efficiency of the insulin production line. | Stimulates insulin secretion and may have protective effects on β-cells.[9] | Indirectly reduces glucose toxicity on β-cells by lowering systemic glucose levels. |
| Glycemic Control (HbA1c) | Preclinical - Not yet determined in humans. | High Efficacy: ~1.5% to 2.1% reduction.[11] | Moderate Efficacy: ~0.7% to 1.0% reduction.[2] |
| Body Weight | Preclinical - No significant effect on body weight noted in knockout mice.[6] | Significant Weight Loss: ~4.8 kg to 15 kg reduction.[2][11] | Modest Weight Loss: ~2.9 kg reduction.[2] |
| Cardiovascular Outcomes | Unknown | Proven Benefit: Reduces risk of major adverse cardiovascular events (MACE).[3][9] | Proven Benefit: Reduces risk of heart failure hospitalizations and cardiovascular mortality.[3][10][12] |
| Potential Advantages | Novel mechanism targeting the core of insulin production; potentially synergistic with other therapies. | High glycemic efficacy and significant weight loss benefits. | Oral administration; strong cardiovascular and renal protective effects. |
| Potential Challenges | Therapeutic modality (small molecule vs. biologic) is undefined; long-term effects and safety are unknown. | Injectable administration (mostly); gastrointestinal side effects are common.[10] | Risk of genitourinary infections, euglycemic ketoacidosis. |
Key Experimental Protocols
Validating this compound as a target requires robust and reproducible experimental procedures. Below are detailed protocols for key assays.
siRNA Knockdown of this compound in β-Cell Lines (e.g., MIN6, NIT-1)
Objective: To assess the effect of reduced this compound expression on β-cell function.
Protocol:
-
Cell Culture: Culture MIN6 or NIT-1 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in 5% CO2.
-
Transfection:
-
On day 1, electroporate 10 million cells with 100 nmol/L of this compound-targeting siRNA SmartPool or a non-targeting control siRNA (e.g., siGFP).[4]
-
Use a single pulse of 0.4 mV (250 µF).[4]
-
Allow cells to recover for 3 days.
-
For maximal knockdown, a second electroporation can be performed on day 3, with the final assay conducted 3 days later (day 6).[4]
-
-
Validation of Knockdown: Harvest a subset of cells for RNA or protein extraction. Confirm >90% downregulation of Nnat mRNA via RT-qPCR or Northern blot.[4]
-
Functional Assay: Proceed with the Glucose-Stimulated Insulin Secretion (GSIS) assay (see Protocol 2).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure insulin secretion in response to low and high glucose concentrations.
Protocol:
-
Preparation: Seed cells (e.g., siRNA-treated MIN6 cells) in 12-well plates and grow to ~80-90% confluency.
-
Pre-incubation (Starvation):
-
Basal Secretion:
-
Remove the starvation buffer.
-
Add fresh low-glucose (e.g., 3 mM) KRB buffer and incubate for 30-60 minutes at 37°C.[14]
-
Collect the supernatant. This sample represents basal insulin secretion.
-
-
Stimulated Secretion:
-
Quantification:
Experimental and Validation Workflow
The process of validating a novel therapeutic target like this compound follows a structured pipeline from initial discovery to preclinical confirmation.
Caption: A typical workflow for validating a novel therapeutic target.
Conclusion
This compound presents a compelling, novel therapeutic target for diabetes by addressing a fundamental aspect of β-cell biology: the efficient production of insulin. Preclinical data robustly support its role in glucose-stimulated insulin secretion. While it lacks the extensive clinical validation and multi-system benefits of established therapies like GLP-1 RAs and SGLT2 inhibitors, its unique mechanism of action offers the potential for a complementary or alternative approach. Further research, focusing on the development of specific this compound modulators and their evaluation in comprehensive animal models of diabetes, is a critical next step to translate these promising preclinical findings into a viable therapeutic strategy. This guide provides the foundational data and methodologies to support these ongoing research and development efforts.
References
- 1. JCI - this compound regulates pancreatic β cell insulin content and secretion [jci.org]
- 2. Comparative Efficacy of SGLT2 Inhibitors versus GLP-1 Receptor Agonists in Glycemic and Cardiovascular Outcomes in Type 2 Diabetes Mellitus | Journal of Heart Valve Disease [icr-heart.com]
- 3. Comparative effectiveness of SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes and mild/moderate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates pancreatic β cell insulin content and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. mdpi.com [mdpi.com]
- 10. ajmc.com [ajmc.com]
- 11. Efficacy and safety of GLP-1 receptor agonists versus SGLT-2 inhibitors in overweight/obese patients with or without diabetes mellitus: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. surgery.wisc.edu [surgery.wisc.edu]
Unraveling the In Vivo Roles of Neuronatin: A Comparative Guide to Knockout and Knockdown Models
A comprehensive analysis of neuronatin (Nnat) function through genetic manipulation reveals its critical involvement in metabolic regulation, neurodevelopment, and inflammatory processes. This guide provides a detailed comparison of the in vivo effects of this compound knockout and knockdown, offering researchers, scientists, and drug development professionals a clear overview of the current experimental data and methodologies.
This compound is a paternally expressed imprinted gene that has garnered significant interest for its multifaceted roles in various physiological processes. To elucidate its function, researchers have predominantly utilized knockout mouse models, with a growing body of in vitro and in vivo knockdown studies offering complementary insights. This guide synthesizes the available data to compare the phenotypic outcomes of these two approaches, highlighting the nuances that can inform future research and therapeutic strategies.
Phenotypic Consequences of this compound Deficiency: A Tale of Two Backgrounds
The in vivo consequences of this compound ablation are notably dependent on the genetic background of the mouse model, a critical consideration for experimental design and data interpretation.
Metabolic Phenotypes
Studies on this compound knockout mice have unveiled its significant role in energy homeostasis, with differing manifestations on C57BL/6J and 129S2/Sv genetic backgrounds.
On a C57BL/6J background , global or β-cell specific this compound knockout leads to impaired glucose-stimulated insulin (B600854) secretion[1]. While these mice do not exhibit significant alterations in body weight or feeding behavior under a standard diet, they are more susceptible to diet-induced obesity and glucose intolerance[1]. In contrast, this compound knockout on a 129S2/Sv background results in a more complex metabolic phenotype, characterized by postnatal growth restriction followed by "catch-up" growth, hyperphagia, reduced energy expenditure, and partial leptin resistance in adulthood[2][3]. These mice are also more prone to obesity with aging or when fed a high-fat diet[2][3].
In vitro knockdown of this compound in adipocytes has been shown to promote a "browning" phenotype, with increased expression of thermogenic genes[3]. However, this effect has not been consistently observed in knockout mice, where changes in uncoupling protein 1 (UCP-1) expression were not detected[1].
| Phenotype | This compound Knockout (C57BL/6J) | This compound Knockout (129S2/Sv) | This compound Knockdown (in vitro/in vivo) |
| Body Weight | No significant change on standard diet; increased susceptibility to diet-induced obesity[1] | Postnatal growth restriction, followed by catch-up growth and increased susceptibility to obesity[2][3] | Bimodal body weight phenotype with a subpopulation of lean mice reported in one study[4] |
| Food Intake | No significant change[5] | Hyperphagia in adulthood[2][3][6] | Hypervariable food intake[4] |
| Energy Expenditure | Reduced whole-body energy expenditure[1] | Reduced energy expenditure, particularly during the active (dark) cycle[2][3][6] | Not extensively studied in vivo |
| Glucose Homeostasis | Impaired glucose-stimulated insulin secretion; worsened glucose tolerance on a high-fat diet[1] | Impaired glucose-stimulated insulin secretion[2][7] | Reduced glucose-mediated insulin secretion (in vitro)[8] |
| Insulin Sensitivity | Basal hyperinsulinemia in some studies[5] | Not significantly altered | Impaired insulin sensitivity may be indicated by increased insulin levels to maintain glucose homeostasis[4] |
Behavioral and Neurological Phenotypes
While metabolic consequences have been a primary focus, the name "this compound" suggests a crucial role in the nervous system. Knockout studies have begun to explore these functions, though in vivo knockdown data on behavior is limited. So far, no major behavioral abnormalities have been consistently reported in global this compound knockout mice in standard behavioral tests[9][10]. However, given its role in neural induction and calcium signaling, more specialized behavioral paradigms may be required to uncover subtle neurological deficits.
| Phenotype | This compound Knockout | This compound Knockdown |
| Anxiety | Not significantly altered in elevated plus maze tests. | Data not available. |
| Learning & Memory | Not significantly altered in novel object recognition tests. | Data not available. |
Delving into the Molecular Mechanisms: Signaling Pathways Affected by this compound
This compound exerts its effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting the phenotypic outcomes of its disruption.
Calcium Signaling via SERCA
A primary mechanism of this compound action is its interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump[8][11]. By antagonizing SERCA2, this compound increases intracellular calcium levels, a critical signaling event in numerous cellular processes, including neural differentiation and insulin secretion[8][11].
FGF/Erk and BMP Signaling
During embryonic development, this compound plays a role in neural induction by modulating the Fibroblast Growth Factor (FGF)/Extracellular signal-regulated kinase (Erk) and Bone Morphogenetic Protein (BMP) signaling pathways[11]. Increased intracellular calcium resulting from this compound activity leads to the phosphorylation of Erk1/2 and suppression of BMP4 expression, thereby promoting neural fate[11][12][13].
NF-κB Signaling
This compound has also been implicated in inflammatory processes through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. Overexpression of this compound can activate NF-κB, leading to the expression of inflammatory genes[2][14]. Conversely, some studies suggest an anti-inflammatory role for this compound in adipose tissue by decreasing NF-κB activity[15][16]. This discrepancy highlights the context-dependent function of this compound in inflammation.
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and comparability of in vivo studies heavily rely on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this compound research.
Generation of this compound Knockout Mice
Global and Conditional Knockout Models:
-
Gene Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Nnat gene with loxP sites (for conditional knockout) or to replace it with a selection cassette (for global knockout)[17][18][19][20][21]. Homology arms (~5-10 kb) are included to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a 129S2/Sv mouse strain). Positive selection (e.g., with neomycin) and negative selection (e.g., with diphtheria toxin A) are used to enrich for correctly targeted ES cell clones.
-
Verification of Targeting: Southern blotting and PCR are performed to confirm the correct integration of the targeting vector at the Nnat locus.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts (e.g., from a C57BL/6J mouse strain), which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice (e.g., C57BL/6J or 129S2/Sv) to test for germline transmission of the modified Nnat allele. Agouti coat color in the offspring is often a marker for germline transmission.
-
Generation of Homozygous Knockout or Conditional Knockout Mice: Heterozygous mice are intercrossed to generate homozygous global knockout mice. For conditional knockouts, mice carrying the floxed Nnat allele are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter.
In Vivo this compound Knockdown
shRNA and Antisense Oligonucleotide (ASO) Approaches:
-
Design and Validation: Short hairpin RNAs (shRNAs) or ASOs targeting specific sequences of the Nnat mRNA are designed. Their efficacy in reducing this compound expression is first validated in vitro using cell lines.
-
Delivery Vehicle: For in vivo delivery, shRNAs are often packaged into viral vectors, such as adeno-associated viruses (AAVs), for efficient and targeted delivery to specific tissues[15]. ASOs can be chemically modified for increased stability and delivered systemically or via direct injection into the target tissue[22][23][24].
-
In Vivo Administration: The shRNA-containing viral vectors or ASOs are delivered to the animal model. The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) depends on the target organ and the delivery vehicle.
-
Analysis of Knockdown Efficiency and Phenotype: At a designated time point after administration, tissues are harvested to quantify the reduction in Nnat mRNA and protein levels. The animals are then subjected to metabolic and behavioral phenotyping to assess the effects of this compound knockdown.
Metabolic Phenotyping
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT):
-
Fasting: Mice are fasted for a specific period before the test (e.g., 6 hours for GTT, 4-6 hours for ITT)[25][26][27].
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.
-
Administration: For GTT, a bolus of glucose (e.g., 1-2 g/kg body weight) is administered either orally (by gavage) or via intraperitoneal (IP) injection[25][26][27]. For ITT, a dose of insulin (e.g., 0.75 U/kg body weight) is administered via IP injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance or insulin sensitivity[25][26][27].
-
Data Analysis: The area under the curve (AUC) for glucose concentration over time is calculated to quantify glucose tolerance or insulin sensitivity.
Behavioral Phenotyping
Elevated Plus Maze (EPM):
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded using video tracking software.
-
Interpretation: A preference for the closed arms is indicative of anxiety-like behavior.
Novel Object Recognition (NOR) Test:
-
Habituation: Mice are habituated to an open-field arena in the absence of any objects[9][10][28][29][30].
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Interpretation: A preference for exploring the novel object indicates intact recognition memory[9][10][28][29][30].
Conclusion: Integrating Knockout and Knockdown Approaches for a Complete Picture
The study of this compound function has been significantly advanced by the use of knockout mouse models, which have firmly established its importance in metabolic regulation and provided initial insights into its neurodevelopmental roles. The strain-dependent phenotypic differences underscore the complex genetic interactions that modulate this compound's function.
While in vivo knockdown studies are currently less extensive, they offer a valuable complementary approach. Knockdown strategies, such as those using shRNAs or ASOs, allow for temporal and spatial control of gene silencing, which can be particularly useful for studying the function of this compound in adult animals and avoiding potential developmental compensations that may occur in knockout models.
Future research would benefit from direct comparative studies of this compound knockout and knockdown models within the same genetic background and experimental framework. This would allow for a more precise dissection of the dose-dependent effects of this compound and the specific consequences of its acute versus chronic depletion. By integrating the findings from both knockout and knockdown approaches, the scientific community can build a more comprehensive understanding of this compound's physiological roles and its potential as a therapeutic target for metabolic and neurological disorders.
References
- 1. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine this compound deficiency is associated with a hypervariable food intake and bimodal obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of glucose tolerance between wild-type mice and mice with double knockout of neuromedin U and neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cross-Talks Among Bone Morphogenetic Protein (BMP) Signaling and Other Prominent Pathways Involved in Neural Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Promotes the Progression of Non-small Cell Lung Cancer by Activating the NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 20. Chapter 2 Generation of Conditional Knockout Mice | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Delivery of Antisense Oligonucleotides to the Mouse Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Model Systems - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of glucose tolerance between wild-type mice and mice with double knockout of neuromedin U and neuromedin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Translating glucose tolerance data from mice to humans: Insights from stable isotope labelled glucose tolerance tests - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexities of Neuronatin Gene Regulation: A Cross-Species Comparison
A comprehensive guide for researchers and drug development professionals on the conserved and divergent regulatory mechanisms of the imprinted gene Neuronatin (NNAT) across various species. This guide synthesizes key experimental findings on its expression, epigenetic control, and the signaling pathways that govern its function.
The this compound (NNAT) gene, a paternally expressed imprinted gene, plays a pivotal role in neural development, metabolic regulation, and has been implicated in various human diseases.[1][2] Its regulation is a complex interplay of genetic and epigenetic factors that have been the subject of extensive research. This guide provides a comparative overview of NNAT gene regulation across different species, highlighting key conserved and divergent mechanisms to inform future research and therapeutic development.
Conservation and Divergence of NNAT Genomic Organization
The genomic context of NNAT is a fascinating example of evolutionary adaptation. In eutherian mammals, including humans, mice, rats, rabbits, cattle, and pigs, the NNAT gene is uniquely located within an intron of the Bladder Cancer-Associated Protein (BLCAP) gene.[1][3] Phylogenetic analysis has revealed that NNAT is a eutherian-specific imprinted gene, suggesting its emergence after the divergence of marsupials.[3] While the overall genomic organization is conserved across these species, the specific regulatory elements and their locations can vary.
Epigenetic Regulation: A Tale of Two Alleles
The imprinting of NNAT, leading to the silencing of the maternal allele and expression of the paternal allele, is primarily controlled by epigenetic modifications, most notably DNA methylation.[3][4]
Promoter Methylation as a Key Regulator
Across multiple species, the methylation status of the NNAT promoter is a critical determinant of its expression. The maternal allele is typically hypermethylated and silenced, while the paternal allele remains unmethylated and active.[4] This differential methylation pattern is established in the germline and maintained throughout development.[1]
Table 1: Comparative Analysis of NNAT Promoter Methylation
| Species | Tissue/Cell Type | Paternal Allele Methylation | Maternal Allele Methylation | Expression Status | Reference |
| Human | Brain, Pancreas | Unmethylated | Methylated | Paternally Expressed | [3] |
| Mouse | Brain, Pancreas | Unmethylated | Methylated | Paternally Expressed | [3][4] |
| Rat | Brain | Unmethylated | Methylated | Paternally Expressed | [3] |
| Rabbit | Brain | Unmethylated | Methylated | Paternally Expressed | [1] |
| Liver | Hypermethylated | Hypermethylated | Silenced | [1] | |
| Sperm | Unmethylated | - | - | [1] | |
| MII Oocytes | - | Fully Methylated | - | [1] | |
| Pig | Multiple Tissues | Unmethylated | Methylated | Paternally Expressed | [1][5] |
| Cattle | Fetal and Adult Tissues | Unmethylated | Methylated | Paternally Expressed | [6] |
Transcriptional Regulation: Orchestrating NNAT Expression
The expression of NNAT is not only governed by imprinting but also by a host of transcription factors and signaling pathways that respond to developmental and metabolic cues.
The Role of BETA2/NeuroD1 in Pancreatic Expression
In the pancreas, the transcription factor BETA2/NeuroD1 has been identified as a direct regulator of Nnat expression.[7][8][9] Chromatin immunoprecipitation (ChIP) and gel shift assays have demonstrated that BETA2 binds to the Nnat promoter, driving its expression in pancreatic β-cells.[7][8] This regulation is crucial for proper insulin (B600854) secretion.[7][8]
Metabolic Regulation in the Hypothalamus
NNAT expression in the hypothalamus is dynamically regulated by the body's metabolic state. The hormone leptin, a key regulator of appetite, has been shown to induce Nnat expression.[10] Conversely, fasting leads to a decrease in hypothalamic Nnat mRNA levels.[10] This suggests a role for NNAT in the central control of energy homeostasis.
Below is a diagram illustrating the transcriptional regulation of the this compound gene.
Post-Transcriptional and Post-Translational Regulation
The regulation of NNAT extends beyond transcription. Alternative splicing of the NNAT pre-mRNA results in two distinct protein isoforms, NNATα and NNATβ.[11] Furthermore, recent evidence suggests that termination codon readthrough of NNAT mRNA can occur, leading to the production of a C-terminally extended protein isoform, NNATx.[11] This process is negatively regulated by the Non-POU domain-containing octamer-binding protein (NONO).[11]
Experimental Protocols
A variety of molecular biology techniques have been instrumental in elucidating the regulation of the NNAT gene.
Bisulfite Sequencing PCR (BSP) and Combined Bisulfite Restriction Analysis (COBRA)
These methods are the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.
Protocol Outline:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from tissues or cells of interest.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Kits such as the CpGenome™ Turbo Bisulfite Modification Kit or EZ DNA Methylation-Direct™ Kit are commonly used.[1]
-
PCR Amplification: Amplify the target region of the NNAT promoter using primers specific for the bisulfite-converted DNA.
-
Analysis:
The workflow for analyzing DNA methylation is depicted below.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the binding of specific proteins, such as transcription factors, to genomic DNA regions in vivo.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BETA2).
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Use PCR or quantitative PCR (qPCR) to detect the presence of the target DNA sequence (e.g., the NNAT promoter) in the immunoprecipitated DNA.[7]
Conclusion
The regulation of the this compound gene is a multi-layered process involving genomic imprinting, epigenetic modifications, and transcriptional control by specific factors and signaling pathways. While the core mechanism of paternal expression via maternal promoter methylation is conserved across eutherian mammals, species-specific differences in expression patterns and regulatory elements exist. A thorough understanding of these comparative aspects is crucial for elucidating the diverse roles of NNAT in development and disease and for the rational design of therapeutic interventions targeting this important gene.
References
- 1. Conservation of imprinting of this compound (Nnat) in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNAT | Cancer Genetics Web [cancerindex.org]
- 3. academic.oup.com [academic.oup.com]
- 4. cdfd.org.in [cdfd.org.in]
- 5. Molecular Characterization of the this compound Gene in the Porcine Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Downstream Target of BETA2/NeuroD1 in the Pancreas, Is Involved in Glucose-Mediated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound, a downstream target of BETA2/NeuroD1 in the pancreas, is involved in glucose-mediated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Termination codon readthrough of NNAT mRNA regulates calcium-mediated neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between NNAT Methylation and Gene Silencing: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the epigenetic regulation of gene expression is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the link between the methylation of the Neuronatin (NNAT) gene and its subsequent silencing, a mechanism implicated in various cancers and developmental processes.
The NNAT gene, located on chromosome 20q11.2-q12, is a maternally imprinted gene, meaning that under normal physiological conditions, the maternal allele is silenced, and only the paternal allele is expressed.[1] This silencing is mediated by DNA methylation, a key epigenetic modification.[2] In several pathological states, particularly in oncology, aberrant hypermethylation of the paternal NNAT allele leads to the complete silencing of the gene, suggesting a potential role as a tumor suppressor.[3] This guide will delve into the experimental methodologies used to validate this crucial link.
The Biological Basis: NNAT Imprinting and Methylation
Genomic imprinting results in the monoallelic expression of a gene in a parent-of-origin-specific manner.[4] For NNAT, the maternal allele is heavily methylated at its promoter region, a CpG island, which leads to a condensed chromatin structure that is inaccessible to transcription factors, thus silencing the gene.[1] The paternal allele, in contrast, is typically unmethylated and actively transcribed.[5] In diseases like pediatric acute leukemia and osteosarcoma, the paternal allele also becomes hypermethylated, leading to a complete loss of NNAT expression.[3]
Figure 1: Imprinted expression of the NNAT gene.
Experimental Validation: A Comparative Overview
Several robust techniques are employed to investigate the methylation status of the NNAT gene and its impact on expression. The choice of method often depends on the specific research question, sample availability, and desired resolution.
Data Presentation: Comparison of Key Methodologies
| Method | Principle | Advantages | Disadvantages | Application in NNAT Research |
| Bisulfite Sequencing | Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) after PCR), while methylated cytosines remain unchanged. Sequencing reveals the methylation status of individual CpG sites. | Gold-standard for methylation analysis, providing single-base resolution. | Can be labor-intensive and costly for large numbers of samples. DNA degradation can occur during bisulfite treatment. | Precisely mapping the methylation patterns of the NNAT promoter in normal versus diseased tissues. |
| Methylation-Specific PCR (MSP) | Utilizes two pairs of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence after bisulfite conversion. | Highly sensitive, rapid, and cost-effective for analyzing the methylation status of specific CpG sites. | Provides qualitative (methylated or unmethylated) rather than quantitative results. Prone to false positives if primer design is not optimal. | Rapid screening of NNAT promoter methylation in large cohorts of clinical samples. |
| Pyrosequencing | A sequencing-by-synthesis method that quantitatively determines the percentage of methylation at specific CpG sites in a bisulfite-treated DNA template. | Highly quantitative and reproducible. Can analyze multiple CpG sites in a single reaction. | Requires specialized equipment. Read lengths are relatively short. | Quantifying the degree of NNAT hypermethylation in tumor samples and cell lines. |
| qRT-PCR after Demethylation | Cells are treated with a demethylating agent (e.g., 5-aza-2'-deoxycytidine). Quantitative real-time PCR is then used to measure changes in NNAT mRNA expression. | Directly links methylation to gene expression. Relatively high-throughput and quantitative. | The demethylating agent can have off-target effects. Does not directly measure DNA methylation. | Demonstrating the reactivation of NNAT expression in cancer cell lines following drug-induced demethylation.[3] |
| Chromatin Immunoprecipitation (ChIP) | Uses antibodies to isolate DNA fragments bound to specific proteins (e.g., histones with repressive marks). The enriched DNA is then quantified by qPCR or sequencing. | Provides information on the chromatin context of gene silencing, including histone modifications. | Can be technically challenging and requires high-quality antibodies. | Investigating the association of repressive histone marks (e.g., H3K27me3) with the methylated NNAT promoter. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of the link between NNAT methylation and gene silencing.
Bisulfite Sequencing of the NNAT Promoter
Objective: To determine the precise methylation pattern of the CpG island in the NNAT promoter.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This reaction converts unmethylated cytosines to uracil.
-
PCR Amplification: Design PCR primers specific to the bisulfite-converted sequence of the NNAT promoter. The primers should not contain CpG sites to avoid amplification bias.
-
Cloning and Sequencing: Ligate the PCR products into a TA cloning vector and transform into competent E. coli. Isolate plasmid DNA from multiple individual colonies (typically 10-15) and sequence the inserts using Sanger sequencing.
-
Data Analysis: Align the obtained sequences to the original NNAT promoter sequence to determine the methylation status of each CpG site.
Quantitative Real-Time PCR (qRT-PCR) for NNAT Expression
Objective: To quantify the expression level of NNAT mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based or TaqMan probe-based assay with primers specific for the NNAT transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of NNAT using the delta-delta Ct method.
Reactivation of NNAT Expression with 5-aza-2'-deoxycytidine
Objective: To demonstrate that demethylation of the NNAT promoter restores gene expression.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines known to have a hypermethylated NNAT promoter. Treat the cells with a range of concentrations of 5-aza-2'-deoxycytidine (e.g., 1-10 µM) for 48-72 hours. Include a vehicle-treated control (e.g., DMSO).
-
RNA and DNA Extraction: After treatment, harvest the cells and extract RNA and genomic DNA.
-
Analysis:
-
qRT-PCR: Analyze NNAT mRNA expression in treated versus control cells as described in Protocol 2. A significant increase in NNAT expression in the treated cells indicates reactivation.
-
Methylation Analysis: Analyze the methylation status of the NNAT promoter in treated versus control cells using bisulfite sequencing or pyrosequencing (as described in Protocol 1) to confirm that the drug induced demethylation.
-
Mandatory Visualizations
Figure 2: Pathway of NNAT methylation-mediated gene silencing.
Figure 3: Workflow for validating NNAT silencing.
Conclusion
The validation of the link between NNAT methylation and gene silencing relies on a multi-faceted experimental approach. While bisulfite sequencing provides the most detailed picture of methylation patterns, techniques like MSP offer rapid screening capabilities. Crucially, functional assays involving demethylating agents provide the causal link between methylation and expression. For researchers in oncology and developmental biology, a thorough understanding of these comparative methodologies is essential for accurately interpreting the role of NNAT in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-Generation Bisulfite Sequencing for Targeted DNA Methylation Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 4. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigenome-noe.net [epigenome-noe.net]
Unveiling Neuronatin's Molecular Network: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to unraveling cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive overview of a comparative proteomics study aimed at identifying the interacting partners of Neuronatin, a protein implicated in neural development and metabolic regulation.
A key study by Millership and colleagues utilized an unbiased affinity purification-mass spectrometry (AP-MS) approach to systematically identify proteins that associate with endogenous this compound in a mouse insulinoma cell line (MIN6). Their findings point to a significant interaction between this compound and the Signal Peptidase Complex (SPC), a crucial component of the protein secretion pathway.
Quantitative Analysis of this compound Interacting Partners
The AP-MS screen identified several subunits of the Signal Peptidase Complex as high-confidence interacting partners of this compound. The following table summarizes the quantitative data for the identified proteins, showcasing their enrichment in the this compound immunoprecipitation (IP) compared to a control IgG IP. The data is presented as normalized spectral abundance factors (NSAF), which provide a relative measure of protein abundance.
| Protein Name | Gene Symbol | This compound IP (Mean NSAF) | Control IgG IP (Mean NSAF) | Fold Change (this compound/Control) |
| Signal peptidase complex catalytic subunit SEC11A | Sec11a | 0.00345 | 0.00012 | 28.75 |
| Signal peptidase complex catalytic subunit SEC11C | Sec11c | 0.00189 | 0.00008 | 23.63 |
| Signal peptidase complex subunit 1 | Spcs1 | 0.00256 | 0.00015 | 17.07 |
| Signal peptidase complex subunit 2 | Spcs2 | 0.00211 | 0.00013 | 16.23 |
| Signal peptidase complex subunit 3 | Spcs3 | 0.00198 | 0.00011 | 18.00 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol outlines the key steps employed in the identification of this compound interacting partners using co-immunoprecipitation followed by mass spectrometry.
Co-Immunoprecipitation from MIN6 Cells
-
Cell Lysis: MIN6 cells were cultured to 80-90% confluency. Cells were washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors. The lysates were incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: The clarified cell lysates were pre-cleared by incubation with protein A/G magnetic beads for 1 hour at 4°C. A portion of the pre-cleared lysate was saved as the input control. The remaining lysate was incubated with an anti-Neuronatin antibody or a control rabbit IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G magnetic beads were added to the antibody-lysate mixture and incubated for 2 hours at 4°C to capture the immune complexes.
-
Washing: The beads were washed three times with the lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
Mass Spectrometry Analysis
-
In-gel Digestion: The eluted proteins were separated by SDS-PAGE, and the gel was stained with Coomassie Brilliant Blue. The entire protein lane was excised and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides were extracted, dried, and reconstituted in a solution of 0.1% formic acid. The peptide mixture was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data Analysis: The raw mass spectrometry data was searched against a mouse protein database using a search engine like Mascot or Sequest. The identified proteins were quantified based on their spectral counts or label-free quantification methods. Proteins that were significantly enriched in the this compound IP compared to the control IgG IP were considered potential interacting partners.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological implications of the findings, the following diagrams were generated using the Graphviz DOT language.
Unveiling the Clinical Significance of Neuronatin in Oncology: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate molecular landscape of tumors is paramount for identifying novel biomarkers and therapeutic targets. Neuronatin (NNAT), a protein implicated in neurodevelopment, has emerged as a significant player in the progression of various cancers. This guide provides a comprehensive comparison of this compound's clinical relevance with alternative biomarkers in several key malignancies, supported by experimental data and detailed protocols.
Executive Summary
This compound expression has demonstrated considerable prognostic value in several tumor types, including non-small cell lung cancer (NSCLC), glioblastoma, and estrogen receptor-positive (ER+) breast cancer. Its involvement in critical cellular processes such as proliferation, migration, and apoptosis underscores its potential as both a biomarker for patient stratification and a target for novel therapeutic interventions. This guide will delve into the quantitative data supporting NNAT's clinical relevance, compare its performance with established biomarkers, and provide detailed methodologies for its detection and the elucidation of its signaling pathways.
Comparative Analysis of this compound as a Prognostic Biomarker
The clinical utility of a biomarker is best assessed by comparing its prognostic and predictive power against existing standards. Here, we compare this compound with established biomarkers in three key cancer types.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, high NNAT expression is linked to tumor progression and a poor prognosis. Studies suggest that NNAT promotes NSCLC progression through the activation of the NF-κB signaling cascade.[1] While specific hazard ratios for overall survival in large NSCLC cohorts are still emerging, the mechanistic link to a key cancer pathway is compelling.
Comparison with Established NSCLC Biomarkers:
| Biomarker | Prognostic Value | Predictive Value | Method of Detection |
| This compound (NNAT) | High expression associated with poor prognosis.[1] | Potential predictor of response to therapies targeting the NF-κB pathway. | Immunohistochemistry (IHC), Western Blot, qRT-PCR |
| PD-L1 | High expression can be associated with either better or worse prognosis depending on the context. | High expression is a predictive marker for response to immune checkpoint inhibitors. | IHC |
| EGFR Mutation | Generally associated with a better prognosis in response to EGFR tyrosine kinase inhibitors (TKIs).[2][3] | Predictive of response to EGFR TKIs.[2] | PCR, Next-Generation Sequencing (NGS) |
Glioblastoma
In glioblastoma, the most aggressive primary brain tumor, elevated NNAT expression is correlated with increased cell proliferation and significantly shorter patient survival.
Comparison with Established Glioblastoma Biomarkers:
| Biomarker | Prognostic Value | Method of Detection |
| This compound (NNAT) | High expression is an independent risk factor for decreased patient survival. | IHC, Western Blot |
| IDH1 Mutation | Presence of IDH1 mutation is a strong independent factor for longer overall and progression-free survival.[4][5] | DNA Sequencing, IHC |
| MGMT Promoter Methylation | Methylation of the MGMT promoter is associated with a better response to temozolomide (B1682018) and improved survival. | PCR-based methods |
Estrogen Receptor-Positive (ER+) Breast Cancer
The role of NNAT in ER+ breast cancer is more complex, with conflicting reports. Some studies indicate that high NNAT expression is an independent prognostic marker for shorter relapse-free and overall survival.[6] Conversely, other research suggests that NNAT can act as a tumor suppressor in ER+ breast cancer. This discrepancy may be due to differences in patient cohorts, methodologies, or the specific isoform of NNAT being detected.
Comparison with Established ER+ Breast Cancer Biomarkers:
| Biomarker | Prognostic Value | Predictive Value | Method of Detection | |---|---|---| | This compound (NNAT) | High expression has been associated with both poor and improved outcomes in different studies.[6] | Potential to predict response to therapies targeting calcium signaling or ER pathways. | IHC, Western Blot | | Ki-67 | High Ki-67 proliferation index is a strong prognostic marker for worse outcomes.[7][8] | Can be used to guide decisions on adjuvant chemotherapy.[9] | IHC | | Progesterone Receptor (PR) | Loss of PR expression in ER+ tumors is associated with a poorer prognosis. | Predictive of response to endocrine therapy. | IHC |
Key Signaling Pathways Involving this compound
This compound's impact on tumor biology is mediated through its involvement in critical signaling pathways. Understanding these pathways is key to developing targeted therapies.
NF-κB Signaling Pathway in NSCLC
In non-small cell lung cancer, this compound has been shown to promote tumor progression by activating the NF-κB signaling pathway.[1] This activation leads to the upregulation of downstream targets involved in cell proliferation, survival, and invasion, such as Cyclin D1, Bcl-2, and MMP2.[1]
Calcium Signaling Pathway in Cancer
This compound plays a crucial role in regulating intracellular calcium (Ca2+) homeostasis, a process frequently dysregulated in cancer. It has been shown to interact with and modulate the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump and ORAI calcium channels.[10][11] This modulation of calcium levels can impact a wide range of cellular functions, including proliferation and migration.
Experimental Protocols
Accurate and reproducible detection of this compound is crucial for validating its clinical relevance. Below are detailed protocols for Immunohistochemistry (IHC) and Western Blotting, two common techniques for assessing protein expression.
Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for this compound (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for this compound in Tumor Lysates
This protocol describes the detection of this compound in protein lysates from tumor cells or tissues.
Detailed Steps:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary and Secondary Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Conclusion
This compound is a promising biomarker with significant clinical relevance in several cancers. Its expression is associated with key clinical outcomes, and its involvement in fundamental cancer-related signaling pathways highlights its potential as a therapeutic target. While further large-scale validation and direct comparative studies are warranted, the existing evidence strongly supports the continued investigation of this compound in the oncology setting. The provided protocols offer a foundation for researchers to accurately assess this compound expression and further elucidate its role in tumor biology.
References
- 1. This compound Promotes the Progression of Non-small Cell Lung Cancer by Activating the NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR mutations as a prognostic and predictive marker in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive value of EGFR mutation in non–small‐cell lung cancer patients treated with platinum doublet postoperative chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of IDH-1 and MGMT in patients with glioblastoma: One step forward, and one step back? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High this compound (NNAT) expression is associated with poor outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic value of Ki67 and p53 in patients with estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer: Validation of the cut-off value of the Ki67 labeling index as a predictive factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study between Ki67 positive versus Ki67 negative females with breast cancer: Cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NNAT is a novel mediator of oxidative stress that suppresses ER + breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Phenotypes of Neuronatin Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic phenotypes of various mouse models with genetic modifications of the Neuronatin (Nnat) gene. This compound is an imprinted gene expressed in neuroendocrine tissues, including the brain, pancreas, and adipose tissue, and has been implicated in the regulation of energy homeostasis, glucose metabolism, and adipogenesis. Understanding the metabolic consequences of altering Nnat expression in different mouse models is crucial for elucidating its physiological roles and its potential as a therapeutic target for metabolic diseases.
Summary of Metabolic Phenotypes in this compound Mouse Models
The metabolic phenotype of mice with altered this compound expression is significantly influenced by the genetic background of the mice and the specific nature of the genetic modification (global versus tissue-specific knockout). Below is a summary of the key metabolic characteristics observed in different this compound mouse models.
| Mouse Model | Genetic Background | Body Weight & Composition | Glucose Homeostasis | Energy Expenditure & Activity | Food Intake & Leptin Sensitivity |
| Global Nnat Knockout (KO) | C57BL/6J | No significant difference in body weight or composition compared to wild-type (WT) littermates.[1][2] | Impaired glucose-stimulated insulin (B600854) secretion (GSIS) leading to defective glucose handling under nutrient excess.[3] | No significant difference reported. | No significant difference in feeding behavior.[3] |
| Global Nnat Knockout (KO) | 129S2/Sv | Postnatal growth restriction with reduced adipose tissue, followed by "catch-up" growth.[1][2] Adults are susceptible to age- and high-fat diet-induced obesity.[1][2][4] | Details on glucose homeostasis are less emphasized in the context of the dramatic body weight phenotype. | Reduced energy expenditure in adult mice.[1][4][5] No significant difference in physical activity.[5] | Hyperphagia (increased food intake) and partial leptin resistance in adult mice.[1][4][5] |
| β-cell Specific Nnat Knockout | C57BL/6J | No significant difference in body weight. | Impaired glucose-stimulated insulin secretion (GSIS).[3][6] Worsened glucose tolerance on a high-fat diet.[6] | Not reported. | Not reported. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glucose Tolerance Test (GTT)
The oral glucose tolerance test (oGTT) is a common procedure to assess how quickly an animal can clear a glucose load from its blood.
-
Animal Preparation: Mice are fasted overnight (typically 16-18 hours) with free access to water.[7] Body weight is recorded before the test.
-
Glucose Administration: A 20% glucose solution is prepared in sterile saline.[7] A dose of 2 grams of glucose per kilogram of body weight is administered via oral gavage.[7][8]
-
Blood Sampling: A baseline blood sample is collected from the tail tip just before glucose administration (t=0).[7] Subsequent blood samples are collected at 15, 30, 60, and 120 minutes post-gavage.[7]
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.[7][8]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.[9]
Insulin Tolerance Test (ITT)
The insulin tolerance test assesses the systemic response to insulin.
-
Animal Preparation: Mice are fasted for a shorter period (around 2-6 hours) before the test.[10][11]
-
Insulin Administration: Human regular insulin is diluted in sterile saline. A dose of 0.75 units of insulin per kilogram of body weight is injected intraperitoneally (i.p.).[10]
-
Blood Sampling and Measurement: Blood glucose is measured from the tail tip at baseline (t=0) and at 15, 30, 60, and 90 minutes after insulin injection.[10]
Indirect Calorimetry
Indirect calorimetry is used to measure energy expenditure and respiratory exchange ratio (RER).
-
Acclimation: Mice are individually housed in metabolic cages (e.g., CLAMS) and allowed to acclimate for at least 24 hours.
-
Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 96 hours).[5]
-
Calculation: Energy expenditure is calculated from VO2 and VCO2 data. The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates vs. fats).
-
Activity Monitoring: Physical activity is often monitored simultaneously using infrared beams within the cages.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving this compound and a typical experimental workflow for characterizing the metabolic phenotype of a mouse model.
Caption: this compound's role in glucose-stimulated insulin secretion.
Caption: this compound's involvement in promoting adipogenesis.
Caption: Experimental workflow for metabolic phenotyping.
References
- 1. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates pancreatic β cell insulin content and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Validating the Downstream Signaling Pathways of Neuronatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated and potential downstream signaling pathways of neuronatin (NNAT). Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate the replication and validation of these findings. This document aims to serve as a valuable resource for researchers investigating the multifaceted roles of this compound in cellular physiology and disease.
I. Comparative Analysis of this compound Signaling Pathways
This compound, a small, imprinted proteolipid resident in the endoplasmic reticulum (ER), has been implicated in a diverse range of cellular processes, from neural development to metabolic regulation. Its molecular mechanisms are primarily centered around the modulation of intracellular calcium homeostasis, which subsequently triggers a cascade of downstream signaling events. This section compares the key signaling pathways influenced by this compound with established alternative pathways.
Regulation of Intracellular Calcium ([Ca2+]i)
This compound directly modulates intracellular calcium levels by interacting with and inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This action is foundational to many of its downstream effects.
| Feature | This compound-SERCA Interaction | IP3 Receptor (IP3R)-Mediated Ca2+ Release |
| Mechanism | This compound physically interacts with and antagonizes SERCA2, inhibiting the reuptake of Ca2+ into the ER, thus increasing cytosolic Ca2+ concentration.[1] | Binding of inositol (B14025) 1,4,5-trisphosphate (IP3) to its receptor on the ER membrane opens the channel, leading to a rapid efflux of Ca2+ from the ER into the cytosol.[2][3][4][5][6] |
| Trigger | Expression level of this compound. | G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation leading to phospholipase C (PLC) activation and IP3 production. |
| Quantitative Effect | Overexpression of this compound in Neuro 2a cells leads to a significant increase in intracellular Ca2+. Conversely, knockdown of this compound results in a decrease in intracellular Ca2+.[7] | Submaximal IP3 concentrations can trigger a rapid, "quantal" release of a fraction of the ER Ca2+ stores.[3][5] |
| Supporting Data | Co-immunoprecipitation assays confirm a physical interaction between this compound and SERCA2.[1] Calcium imaging in this compound-overexpressing cells shows elevated basal cytosolic Ca2+ levels.[1][7] | Direct application of IP3 to permeabilized cells or isolated ER vesicles causes a measurable release of Ca2+. |
Neural Induction and Differentiation
This compound plays a crucial role as an intrinsic factor in promoting neural fate, a process tightly regulated by a balance of signaling pathways.
| Feature | This compound-Mediated Neural Induction | FGF Signaling in Neural Induction | BMP Signaling in Neural Induction |
| Mechanism | Increases intracellular Ca2+, which in turn leads to the phosphorylation and activation of ERK1/2 and the suppression of BMP4 expression.[1][8][9] | FGF binding to its receptor (FGFR) activates the Ras-MAPK (ERK) pathway, a key signaling cascade for neural specification.[10][11][12][13][14] | BMPs bind to their receptors, leading to the phosphorylation of Smad1/5/8, which translocates to the nucleus to regulate gene expression that promotes epidermal fate and inhibits neural fate.[1][15][16][17][18] |
| Key Downstream Effectors | p-ERK1/2 (activated), BMP4 (inhibited) | p-ERK1/2 (activated) | p-Smad1/5/8 (activated) |
| Quantitative Effect | Overexpression of this compound α-isoform (Nnatα-OE) in embryonic stem cells (ESCs) increases phosphorylation of Erk1/2.[1] this compound-mediated Ca2+ signaling significantly suppresses the expression of BMP4 and its direct targets, Msx1 and Msx2.[9] | FGF4 treatment of ESCs leads to a dose-dependent increase in p-ERK1/2 levels. | BMP4 treatment of neural stem cells increases the levels of p-Smad1/5/8 and promotes the expression of astrocyte markers while inhibiting neuronal markers.[19][20] |
| Supporting Data | Western blot analysis for p-ERK1/2 in Nnatα-OE ESCs.[1] qPCR analysis of BMP4 mRNA levels in ESCs with altered this compound expression.[9] | Western blot analysis for p-ERK1/2 in FGF-treated cells.[10] | Western blot for p-Smad1/5/8 and qPCR for neural/glial markers in BMP4-treated neural stem cells.[20] |
Regulation of Insulin (B600854) Secretion
In pancreatic β-cells, this compound is involved in glucose-stimulated insulin secretion (GSIS), a process critical for glucose homeostasis.
| Feature | This compound in Insulin Secretion | KATP Channel-Dependent Pathway |
| Mechanism | Implicated in glucose-mediated insulin secretion, potentially by facilitating the processing of preproinsulin. | Glucose metabolism increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive K+ (KATP) channels. This depolarizes the cell membrane, opening voltage-dependent Ca2+ channels and triggering insulin exocytosis.[21] |
| Trigger | Glucose levels. | Increased intracellular ATP from glucose metabolism.[21] |
| Quantitative Effect | Knockdown of Nnat in NIT cells impairs the insulin secretion response to glucose. | Increasing glucose concentrations lead to a dose-dependent increase in the ATP/ADP ratio and subsequent insulin release. |
| Supporting Data | siRNA-mediated knockdown of Nnat in pancreatic β-cell lines followed by insulin secretion assays. | Electrophysiological measurements of KATP channel activity and insulin secretion assays in response to glucose and KATP channel modulators.[21] |
Inflammatory Signaling
This compound has been shown to modulate inflammatory pathways, with context-dependent pro- or anti-inflammatory effects.
| Feature | This compound and NF-κB Signaling |
| Mechanism | In aortic endothelial cells, this compound expression induces the phosphorylation of p38, JNK, ERK, and Akt, leading to the activation of the NF-κB pathway. In contrast, in adipocytes, this compound overexpression is associated with an anti-inflammatory role, decreasing NF-κB activity. |
| Key Downstream Effectors | Phosphorylation of p65 (a subunit of NF-κB). |
| Quantitative Effect | In 3T3-L1 cells overexpressing Nnat, treatment with LPS resulted in a decrease in the activity of an NF-κB luciferase reporter. In non-small cell lung cancer cells, NNAT knockdown led to a significant downregulation of phosphorylated p65. |
| Supporting Data | NF-κB luciferase reporter assays and Western blot for p-p65 in cells with altered this compound expression. |
Potential Link to mTOR Signaling
While direct experimental evidence is currently lacking, a plausible hypothesis is that this compound may influence the mTOR (mechanistic target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism and is known to be regulated by intracellular Ca2+ levels and ER stress, both of which are modulated by this compound.[2][15]
| Feature | Potential this compound-mTOR Pathway Interaction |
| Hypothesized Mechanism | This compound-induced increases in intracellular Ca2+ and/or ER stress could lead to the activation or modulation of mTORC1 and/or mTORC2 signaling. Elevated intracellular Ca2+ can activate mTORC1 through calmodulin (CaM).[2] ER stress has a complex, often inhibitory, effect on mTORC1 signaling.[15] |
| Key Downstream Effectors to Investigate | Phosphorylation of S6 Kinase (S6K) and 4E-BP1 (downstream of mTORC1). Phosphorylation of Akt at Ser473 (downstream of mTORC2).[13] |
| Proposed Experimental Validation | Western blot analysis for p-S6K, p-4E-BP1, and p-Akt (S473) in cells with this compound overexpression or knockdown. |
II. Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) of this compound and SERCA2
This protocol is designed to validate the physical interaction between this compound and SERCA2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against this compound (for immunoprecipitation)
-
Antibody against SERCA2 (for Western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate
Procedure:
-
Culture and lyse cells expressing endogenous or overexpressed this compound.
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-neuronatin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with a Tris-based buffer.
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-SERCA2 antibody.
-
Detect the signal using an appropriate secondary antibody and ECL substrate.
Calcium Imaging
This protocol allows for the measurement of intracellular calcium concentration changes in response to this compound expression.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a this compound expression vector or a control vector.
-
24-48 hours post-transfection, load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire baseline fluorescence images.
-
If desired, stimulate the cells with an agonist (e.g., ATP) to induce calcium release and capture time-lapse images.
-
Analyze the changes in fluorescence intensity over time to determine relative changes in intracellular calcium concentration.
Western Blot for Phospho-ERK1/2
This protocol is used to quantify the activation of the ERK1/2 pathway.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate
Procedure:
-
Culture cells under desired conditions (e.g., with this compound overexpression or knockdown).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for BMP4 Expression
This protocol measures changes in BMP4 mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BMP4 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from cells with altered this compound expression.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for BMP4 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BMP4 mRNA, normalized to the housekeeping gene.
NF-κB Luciferase Reporter Assay
This protocol quantifies the activity of the NF-κB signaling pathway.
Materials:
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid, the control plasmid, and either a this compound expression vector or a control vector.
-
24-48 hours post-transfection, lyse the cells.
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer and the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
III. Visualizing this compound's Downstream Signaling
The following diagrams illustrate the key signaling pathways downstream of this compound and a typical experimental workflow for their validation.
References
- 1. This compound Promotes Neural Lineage in ESCs via Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Regulation of mTOR Signaling via Ca2+-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normalizing translation through 4E-BP prevents mTOR-driven cortical mislamination and ameliorates aberrant neuron integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladin Is a Neuron-Specific Translational Target of mTOR Signaling That Regulates Axon Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of s6 kinase 1 activation by phosphorylation at ser-411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mTOR pathway and Ca2+ stores mobilization in aged smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-mediated Aberrant Calcium Signaling and Endoplasmic Reticulum Stress Underlie Neuropathology in Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mTOR Signaling Pathway Interacts with the ER Stress Response and the Unfolded Protein Response in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mTORC1 serves ER stress-triggered apoptosis via selective activation of the IRE1–JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Insights into the Regulation of mTOR Signaling via Ca2+-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuronatin's Dichotomous Role in the Brain: A Comparative Analysis of Hippocampal and Hypothalamic Neurons
Neuronatin (NNAT) is a developmentally regulated proteolipid implicated in a range of cellular processes. While its expression is widespread during neurogenesis, its persistence in specific adult brain regions suggests specialized, context-dependent functions. This guide provides a comparative analysis of this compound's role in two distinct neuronal subtypes: hippocampal neurons, which are central to learning and memory, and hypothalamic neurons, which are critical for metabolic regulation and energy homeostasis. The analysis reveals that while NNAT engages a common core mechanism—the modulation of intracellular calcium—its functional consequences are tailored to the unique physiological demands of each neuronal population.
Comparative Overview of this compound Function
This compound's function diverges significantly between hippocampal and hypothalamic neurons, reflecting the specialized roles of these brain regions. In the hippocampus, NNAT acts as a fine-tuner of synaptic plasticity, while in the hypothalamus, it serves as a sensor and regulator of the body's metabolic state.
| Feature | Hippocampal Neurons | Hypothalamic Neurons |
| Primary Brain Region | Hippocampus, specifically CA2 and CA3 regions[1][2][3] | Hypothalamus, including Arcuate (Arc), Paraventricular (PVN), Dorsomedial (DMH), and Lateral (LHA) nuclei[4][5][6] |
| Primary Function | Regulation of synaptic plasticity and dendritic calcium signaling[1][7] | Regulation of energy homeostasis, appetite, and metabolic status[4][8][9] |
| Mechanism of Action | Antagonizes the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump in dendrites to increase local Ca2+ levels[1][10] | Modulates neuronal response to metabolic cues like leptin and fasting; interacts with appetite-regulating neuropeptides (MCH, CART, orexin)[2][4][6] |
| Regulation of Expression | Activity-dependent; Nnat mRNA is locally translated in dendrites in response to blockade of action potentials[1][7] | Metabolically-regulated; expression is decreased by fasting and in genetic models of obesity (ob/ob mice), and normalized by leptin administration[2][4] |
Quantitative Analysis of this compound Expression and Activity
Experimental data highlights the differential regulation and impact of this compound in these neuronal subtypes.
| Experimental Finding | Neuronal Subtype | Quantitative Data | Reference |
| Activity-Dependent Upregulation | Cultured Hippocampal Neurons | 3.3-fold increase in dendritic NNAT fluorescence following 8 hours of treatment with TTX/APV to block synaptic activity.[10] | --INVALID-LINK-- |
| Subcellular Enrichment | Rat Hippocampus (P21) | 1.8-fold enrichment of NNAT protein in microsomal fractions (containing ER) compared to total hippocampal protein lysate. | --INVALID-LINK-- |
| Metabolic Regulation (mRNA) | Mouse Hypothalamus | Nnat mRNA expression is robustly downregulated in key hypothalamic nuclei of genetically obese (ob/ob) mice and normalized by peripheral leptin administration.[2][4] | --INVALID-LINK-- |
| Metabolic Consequence of Deletion | Nnat Knockout Mice | Nnat deficient adult mice exhibit reduced energy expenditure and are susceptible to diet-induced obesity and hyperphagia.[11][12] | --INVALID-LINK-- |
Signaling Pathways and Mechanisms
The core mechanism of this compound in both neuronal subtypes involves the regulation of intracellular calcium (Ca²⁺) by interacting with the SERCA pump. However, the upstream triggers and downstream effects are distinct.
In Hippocampal Neurons: Activity-Dependent Calcium Modulation
In mature hippocampal neurons, neuronal inactivity triggers the local, dendritic translation of Nnat mRNA. The resulting NNAT protein antagonizes the SERCA pump in the endoplasmic reticulum, leading to an increase in cytosolic Ca²⁺ levels specifically within the dendrites. This localized calcium signaling is crucial for homeostatic plasticity, a process that stabilizes neuronal firing rates.[1][7][10]
In Hypothalamic Neurons: Metabolic Regulation of Energy Balance
In hypothalamic neurons, NNAT expression is tightly linked to the body's energy status. Hormones like leptin, an indicator of energy sufficiency, upregulate Nnat expression. Conversely, fasting leads to its downregulation.[2][4] By influencing the activity of neurons that produce key appetite-regulating neuropeptides (e.g., MCH, orexin), NNAT contributes to the central nervous system's control over food intake and energy expenditure. The precise downstream signaling from NNAT in these neurons is still under investigation but is presumed to involve modulation of neuronal excitability and neuropeptide release via Ca²⁺-dependent pathways.[9][12]
Experimental Protocols
The characterization of this compound's role relies on a combination of molecular biology and neurobiology techniques. Below are summarized protocols for key experiments cited in this guide.
In Situ Hybridization (ISH) for Nnat mRNA Detection
This technique is used to visualize the location of Nnat messenger RNA within brain tissue slices.
-
Tissue Preparation: Adult rats are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight at 4°C, and then cryoprotected in a 30% sucrose (B13894) solution. 20 µm coronal sections are cut on a cryostat and mounted on charged glass slides.
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the Nnat mRNA sequence is synthesized via in vitro transcription. A sense probe is prepared as a negative control.
-
Hybridization: Slides are post-fixed, treated with Proteinase K to improve probe penetration, and acetylated to reduce background. The slides are then incubated overnight at 65°C in a humidified chamber with the DIG-labeled probe diluted in hybridization buffer.
-
Washing and Detection: Slides undergo a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer at 65°C to remove non-specifically bound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualization: The signal is visualized by adding a chromogenic substrate (e.g., NBT/BCIP), which produces a purple precipitate at the site of mRNA localization. Slides are then dehydrated and coverslipped for microscopy.[3][8]
Immunohistochemistry (IHC) for NNAT Protein Detection
This method is used to detect the NNAT protein in brain sections, revealing its subcellular localization.
-
Tissue Preparation: Brain tissue is prepared as for ISH (perfusion, fixation, sectioning). For cultured neurons, cells are fixed with 4% PFA in phosphate-buffered saline (PBS).
-
Antigen Retrieval (for paraffin (B1166041) sections): If using paraffin-embedded tissue, sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer to unmask epitopes.
-
Staining:
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody specific to NNAT (e.g., rabbit anti-NNAT). For co-localization studies, antibodies against other markers (e.g., mouse anti-MAP2 for dendrites) are included.
-
Secondary Antibody: After washing in PBS, sections are incubated for 1-2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
-
Visualization: Slides are washed, counterstained with a nuclear stain like DAPI, and coverslipped with an anti-fade mounting medium. Images are captured using a confocal or epifluorescence microscope.[1][4][10]
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This technique is used to determine if NNAT physically interacts with other proteins, such as SERCA2.
-
Lysate Preparation: Microsomal fractions are prepared from hippocampal tissue homogenates by differential centrifugation. The microsomes are then lysed in a non-denaturing buffer (e.g., NP-40 buffer) containing protease inhibitors.
-
Immunoprecipitation: The lysate is pre-cleared with Protein A/G beads. An antibody against the target protein (e.g., anti-SERCA2) is added to the lysate and incubated overnight at 4°C to form antibody-antigen complexes. Protein A/G beads are then added to capture these complexes.
-
Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the protein of interest (NNAT) to confirm its presence in the complex.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. This compound regulates whole-body metabolism: is thermogenesis involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterization of the Dendritically Localized mRNA this compound in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound deletion causes postnatal growth restriction and adult obesity in 129S2/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates whole‐body metabolism: is thermogenesis involved? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Inflammatory Effects of Neuronatin in Vascular Endothelium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and validation of the pro-inflammatory effects of neuronatin (Nnat) on vascular endothelial cells. The information is compiled from experimental data to assist researchers in understanding the signaling pathways and molecular changes induced by this compound, offering a comparison with baseline conditions and the well-established pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Executive Summary
This compound is a protein implicated in vascular inflammation, particularly in conditions associated with metabolic diseases like diabetes.[1] Experimental evidence demonstrates that overexpression of this compound in primary human aortic endothelial cells (HAECs) and in vivo mouse models triggers a pro-inflammatory cascade.[1][2][3] This response is characterized by the upregulation of key cytokines, chemokines, and adhesion molecules critical to the inflammatory process. The primary signaling mechanism involves the activation of the transcription factor NF-κB through a PI 3-kinase/p38 dependent pathway.[1] These effects position this compound as a potential therapeutic target in diabetic vascular diseases.
Comparative Analysis of Pro-Inflammatory Gene Expression
Overexpression of this compound in HAECs induces a significant increase in the expression of a wide array of pro-inflammatory genes. The following table summarizes the quantitative data from adenovirus-mediated this compound overexpression (Ad-Nnat) compared to a control (Ad-GFP). For context, the response to the canonical inflammatory stimulus TNF-α is also included.
Table 1: this compound-Induced vs. TNF-α-Induced Gene Expression in Human Aortic Endothelial Cells (HAECs)
| Gene Category | Gene Name | Ad-Nnat Fold Change (vs. Control) | TNF-α Fold Change (vs. Control) |
|---|---|---|---|
| Adhesion Molecules | VCAM-1 | 3.5 | 13.9 |
| ICAM-1 | 2.1 | 12.3 | |
| SELE (E-selectin) | 2.5 | 32.5 | |
| Inflammatory Cytokines | IL-1β | 3.5 | 2.9 |
| IL-6 | 2.3 | 2.5 | |
| TNF-α | 2.2 | 1.0 | |
| Chemokines | MCP-1 | 1.8 | 1.1 |
Data derived from studies on HAECs infected with adenovirus vectors for 24 hours.[1]
In a direct in-vivo comparison, infection of mouse carotid arteries with Ad-Nnat resulted in a ninefold increase in VCAM-1 protein expression compared to the Ad-GFP control, confirming a potent pro-inflammatory effect in a physiological setting.[1]
Signaling Pathway Validation
This compound's pro-inflammatory effects are mediated by specific intracellular signaling cascades. The pathway initiated by this compound is distinct from that of TNF-α.[1] Overexpression of this compound stimulates the phosphorylation of multiple kinases, including p38, JNK, ERK, and Akt.[1][4] The activation of NF-κB, a central regulator of inflammatory gene expression, is dependent on PI 3-kinase and p38 activation.[1][5]
The diagram below illustrates the validated signaling pathway from this compound expression to the transcription of inflammatory genes.
Caption: Validated signaling cascade of this compound in vascular endothelial cells.
Experimental Protocols
The validation of this compound's pro-inflammatory activity relies on specific, reproducible methodologies. Below are the core protocols used in the cited research.
This protocol outlines the in-vitro validation of this compound's function.
Caption: Standard workflow for analyzing this compound's effects in vitro.
-
Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) are cultured in standard endothelial growth medium.[1]
-
Adenoviral Infection: Recombinant adenoviruses are used to overexpress this compound (Ad-Nnat). A control group using an adenovirus expressing Green Fluorescent Protein (Ad-GFP) is run in parallel. Cells are infected for a period of 24 hours.[1][3]
-
Gene Expression Analysis: Post-infection, total RNA is isolated. The expression levels of inflammatory genes (e.g., VCAM-1, ICAM-1, IL-6) are quantified using real-time PCR and normalized to a housekeeping gene.[6]
-
Protein and Signaling Analysis: Cell lysates are collected to analyze protein expression and phosphorylation status of key signaling molecules (e.g., phospho-p38, phospho-Akt, phospho-p65 subunit of NF-κB) via Western Blotting.[1]
-
Procedure: Anesthetized C57BL/6J mice undergo a surgical procedure to isolate a section of the carotid artery. Ad-Nnat or Ad-GFP is injected directly into the isolated arterial segment.[1]
-
Analysis: After a set period (e.g., 2 days), the arteries are harvested, sectioned, and analyzed using immunohistochemistry to detect and quantify the expression of target proteins like VCAM-1.[1]
Comparison with Alternative Cellular Responses
While this compound demonstrates clear pro-inflammatory effects in vascular endothelium, it is crucial to note its function can be cell-type specific. In a study on 3T3-L1 adipocytes, this compound was associated with an anti-inflammatory role.[7][8] In that context, this compound overexpression led to a decrease in NF-κB activity following stimulation with lipopolysaccharide (LPS).[7] This contrasts sharply with its role in endothelial cells and underscores the importance of cellular context in determining protein function.
Conclusion
The collective experimental data provides strong validation for the pro-inflammatory role of this compound in the vascular endothelium. By activating a PI 3-kinase/p38/NF-κB signaling axis, this compound upregulates a suite of genes that promote vascular inflammation, a key process in the pathophysiology of atherosclerosis and other diabetic vascular complications.[1] These findings establish this compound as a noteworthy candidate for further investigation in the development of therapeutics aimed at mitigating vascular inflammation.
References
- 1. This compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A New Inflammation Gene Expressed on the Aortic Endothelium of Diabetic Mice | Semantic Scholar [semanticscholar.org]
- 3. This compound: a new inflammation gene expressed on the aortic endothelium of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound Is Associated with an Anti-Inflammatory Role in the White Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Is Associated with an Anti-Inflammatory Role in the White Adipose Tissue [jmb.or.kr]
Safety Operating Guide
A Guide to the Safe Disposal of Neuronatin and Other Recombinant Proteins
For laboratory professionals engaged in cutting-edge research, the proper handling and disposal of all laboratory materials, including recombinant proteins like neuronatin, is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for this compound are not extensively documented, adherence to best practices for the management of recombinant protein waste is paramount. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound, grounded in established laboratory safety principles.
Core Principle: Decontamination and Proper Waste Segregation
The primary goal in disposing of this compound and other recombinant proteins is to denature and inactivate the protein, rendering it biologically harmless before it enters the waste stream. This is typically achieved through chemical disinfection or heat sterilization. Subsequently, the decontaminated waste must be segregated and disposed of in accordance with institutional and local environmental health and safety (EHS) regulations.
Quantitative Data for Protein Inactivation
Effective decontamination is crucial for the safe disposal of biological materials. The following table summarizes common methods for the inactivation of protein waste in a laboratory setting. Researchers should consult their institution's EHS guidelines to determine the approved methods for their specific laboratory and waste streams.
| Decontamination Method | Agent/Procedure | Concentration/Parameters | Contact Time | Applications |
| Chemical Disinfection | Bleach (Sodium Hypochlorite) | 10% final concentration (1:10 dilution of household bleach) | At least 20-30 minutes | Liquid protein solutions, contaminated surfaces, plasticware |
| Ethanol | 70% solution | At least 10 minutes | Surface decontamination, rinsing of emptied containers | |
| Heat Sterilization | Autoclaving | 121°C at 15 psi | Minimum of 20 minutes (time may need to be increased for larger volumes) | Liquid waste, contaminated labware (e.g., pipette tips, tubes) |
Experimental Protocols for Decontamination
1. Decontamination of Liquid this compound Waste:
-
Objective: To inactivate this compound in liquid solutions (e.g., buffers, cell culture media).
-
Materials:
-
Procedure:
-
Collect all liquid waste containing this compound in a designated, leak-proof container.
-
Carefully add concentrated bleach to the waste to achieve a final concentration of 10%. For example, add 1 part bleach to 9 parts liquid waste.
-
Gently mix the solution to ensure thorough contact. Avoid creating aerosols.[3]
-
Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.
-
After inactivation, the decontaminated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.[2][4]
-
2. Decontamination of Solid this compound Waste:
-
Objective: To decontaminate solid materials that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves).
-
Materials:
-
Solid waste contaminated with this compound.
-
Autoclavable biohazard bag.
-
Autoclave.
-
PPE: lab coat, safety glasses, and heat-resistant gloves.
-
-
Procedure:
-
Collect all contaminated solid waste in a designated autoclavable biohazard bag.[3]
-
Ensure the bag is not overfilled and is loosely sealed to allow for steam penetration.
-
Place the bag in a secondary, leak-proof container.
-
Autoclave at 121°C and 15 psi for a minimum of 20 minutes. For larger loads, a longer cycle may be necessary.
-
Once the autoclave cycle is complete and the waste has cooled, the bag can be disposed of in the regular laboratory trash, as per institutional policy.
-
Disposal Workflow and Signaling Pathways
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Important Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound waste.[1][2]
-
Avoid Aerosols: When handling liquid waste, take care to minimize the generation of aerosols.[3]
-
Consult EHS: This guide provides general procedures. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of biological and chemical waste.
-
No Drain Disposal for Untreated Waste: Never dispose of untreated biological materials down the drain.[5]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound and other recombinant proteins, contributing to a secure laboratory environment for all.
References
Personal protective equipment for handling neuronatin
Essential Safety and Handling Guide for Neuronatin
For researchers, scientists, and drug development professionals working with the protein this compound (NNAT), ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While this compound itself is a protein and generally considered to be of low hazard in research quantities, it is crucial to adhere to standard laboratory safety protocols for handling proteins and cell lysates.
Personal Protective Equipment (PPE)
When handling this compound, particularly in purified form or within cell lysates, the following personal protective equipment is essential to minimize exposure and ensure safety.
| PPE Category | Item | Standard | Purpose |
| Eye and Face | Safety Glasses/Goggles | ANSI Z87.1 approved | Protects against splashes of solutions containing this compound or other chemical reagents. |
| Face Shield | To be worn over safety glasses/goggles | Recommended when there is a significant risk of splashing, such as during bulk purification. | |
| Hand | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with this compound solutions and other laboratory chemicals. |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing risks associated with handling this compound.
Storage and Stability:
-
Short-term storage (up to one week): Store solutions at 2-8°C.
-
Long-term storage: For extended periods, store this compound in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2]
Handling of Purified this compound:
-
Always handle purified this compound solutions in a designated clean area.
-
Use sterile pipette tips and microcentrifuge tubes to prevent contamination.
-
When preparing solutions, avoid creating aerosols.
Handling of Cell Lysates Containing this compound:
-
Perform cell lysis on ice to minimize protein degradation.[3]
-
Add protease inhibitors to the lysis buffer to protect this compound from cellular proteases.[3]
-
Handle cell lysates with the same precautions as purified protein, as they contain a mixture of cellular components.
Disposal Plan
Proper disposal of materials contaminated with this compound is essential to maintain a safe and compliant laboratory environment.
| Waste Type | Disposal Procedure |
| Liquid Waste (e.g., buffers, supernatants) | Collect in a designated waste container and dispose of according to your institution's chemical waste guidelines. |
| Solid Waste (e.g., contaminated gloves, tubes) | Place in a biohazard bag and dispose of according to your institution's biological waste procedures, often via autoclaving. |
| Sharps (e.g., pipette tips, needles) | Dispose of immediately in a designated sharps container. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blotting for this compound Detection
This protocol outlines the steps for detecting this compound in cell lysates.[4][5][6][7]
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with 2X SDS sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL reagent and visualize the protein bands using a chemiluminescence detection system.
-
Primary Neuronal Cell Culture for this compound Studies
This protocol describes the culture of primary neurons for studying this compound function.[8][9][10][11][12]
-
Preparation of Culture Plates:
-
Coat culture plates with Poly-D-Lysine and Laminin to promote neuronal attachment.
-
-
Tissue Dissection:
-
Dissect cortical or hippocampal tissue from embryonic or neonatal rodents in ice-cold dissection buffer.
-
-
Cell Dissociation:
-
Enzymatically digest the tissue with trypsin or papain.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue staining.
-
Plate the cells at the desired density in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
-
Cell Maintenance:
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 3-4 days.
-
Visualizations
This compound Signaling Pathway
This compound plays a role in several signaling pathways, primarily related to calcium regulation and neuronal development. The following diagram illustrates a simplified representation of this compound's involvement in cellular signaling.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for studying this compound, from cell culture to data analysis.
References
- 1. amsbio.com [amsbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Western Blotting for Neuronal Proteins [protocols.io]
- 5. The Imprinted Gene this compound Is Regulated by Metabolic Status and Associated With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 8. Neural Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. protocols.io [protocols.io]
- 12. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
